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  • Product: 2-Amino-2-(4-methoxyphenyl)acetic acid
  • CAS: 2540-53-6

Core Science & Biosynthesis

Foundational

"2-Amino-2-(4-methoxyphenyl)acetic acid" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key derivative of the amino acid glycine.[1][2] Understanding these characteristics is paramount for its application in medicinal chemistry, biochemistry, and pharmaceutical development, as they govern solubility, absorption, formulation, and interaction with biological systems.[1][3][4]

Core Molecular and Physical Properties

2-Amino-2-(4-methoxyphenyl)acetic acid is an amino acid derivative featuring a central alpha-carbon bonded to an amino group, a carboxylic acid group, and a 4-methoxyphenyl substituent.[1] This structure imparts amphoteric and partially lipophilic characteristics.[1][5] The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acidPubChem
Molecular Formula C₉H₁₁NO₃CymitQuimica, ECHEMI[1][6]
Molecular Weight 181.19 g/mol PubChem, ECHEMI[7]
Exact Mass 181.07389321 DaPubChem
Melting Point 235 °C (sublimes)ECHEMI[6]
Predicted Density 1.246 g/cm³ECHEMI[6][8]
Predicted XLogP3 -1.7PubChem
Hydrogen Bond Donor Count 2PubChem[7]
Hydrogen Bond Acceptor Count 4PubChem[7]
Solubility Profile: A Critical Parameter

Solubility is a foundational property that dictates a compound's utility in both biological assays and formulation development. As an amino acid derivative, the solubility of 2-Amino-2-(4-methoxyphenyl)acetic acid is highly dependent on pH.[5][9]

  • Aqueous Solubility : The compound is expected to have limited to moderate solubility in neutral water.[5] Its amphoteric nature, stemming from the carboxylic acid and amino groups, allows for significantly increased solubility in acidic or basic aqueous solutions.[5][10] In acidic conditions (low pH), the amino group is protonated to form a soluble ammonium salt. In basic conditions (high pH), the carboxylic acid group is deprotonated to form a soluble carboxylate salt.[5]

  • Organic Solvent Solubility : The presence of the methoxyphenyl group adds a degree of lipophilicity.[1] Good solubility is anticipated in polar organic solvents like methanol and ethanol.[5] Conversely, it is likely to have poor solubility in non-polar solvents such as hydrocarbons.[5] Highly hydrophobic peptides or amino acid derivatives often require initial dissolution in an organic solvent like DMSO, which can then be diluted with aqueous buffers.[11][12]

This protocol outlines a standardized and reliable method for quantifying the solubility of the target compound. The core principle is to create a saturated solution and then measure the concentration of the dissolved solute.

Causality and Rationale : The shake-flask method is considered a gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. Using an excess of the solid compound ensures that the solvent becomes fully saturated.[5] Centrifugation is a critical step to separate the undissolved solid from the supernatant, preventing particulate matter from artificially inflating the measured concentration.

Step-by-Step Methodology

  • Preparation : Add an excess amount of solid 2-Amino-2-(4-methoxyphenyl)acetic acid to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, DMSO).[5]

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[5][11]

  • Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.[5]

  • Quantification : Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13] Calculate the solubility from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-48 hrs) A->B Achieve saturation C Centrifuge to pellet solid B->C Ensure equilibrium D Withdraw supernatant C->D Isolate saturated solution E Analyze concentration (HPLC/UV) D->E Prepare for analysis F Calculate Solubility (mg/mL) E->F Obtain data G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter (pH 4, 7, 10) B Prepare sample in 0.15 M KCl solution A->B C Purge with N2 to remove CO2 B->C D Add titrant (e.g., NaOH) in small increments C->D Begin titration E Record stable pH after each addition D->E E->D Repeat F Plot pH vs. Titrant Volume E->F Generate curve G Identify inflection points F->G H Determine pKa values G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability and Reactivity

The stability of 2-Amino-2-(4-methoxyphenyl)acetic acid is influenced by environmental factors such as pH and temperature. [1]While specific degradation pathways are not extensively documented in the provided search results, general knowledge of amino acids suggests that lyophilized (freeze-dried) forms are stable for extended periods when stored desiccated at low temperatures (e.g., -20°C). [2]In solution, storage at -20°C is recommended, and aliquoting is advised to prevent degradation from repeated freeze-thaw cycles. [2][17]Peptides with free cysteine residues are particularly susceptible to oxidation at pH > 7, a consideration that may be relevant for derivatives or reaction products of the title compound. [13]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Babic, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • Sirius Analytical. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

  • NIH PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

  • ChemSynthesis. (2-methoxyphenyl)acetic acid. [Link]

  • The Good Scents Company. 2-methoxyphenyl acetic acid. [Link]

  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. [Link]

Sources

Exploratory

"2-Amino-2-(4-methoxyphenyl)acetic acid" molecular structure and weight

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic Acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the non-proteinogenic amino acid, 2-Amino-2-(4-methoxyphenyl)acetic acid. This compound, a valuable chiral building block, offers unique structural and chemical properties that are leveraged in medicinal chemistry and synthetic applications. This document provides an in-depth exploration of its molecular characteristics, synthesis, and practical applications, grounded in established scientific principles and methodologies.

Core Molecular Structure and Physicochemical Properties

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-Methoxyphenylglycine, is an alpha-amino acid derivative characterized by a methoxy-substituted phenyl group attached to the alpha-carbon.[1] This structure, comprising an amino group, a carboxylic acid, and the methoxyphenyl side chain, imparts a combination of polarity and lipophilicity that influences its solubility, reactivity, and biological interactions.[1] The presence of both acidic (carboxylic acid) and basic (amino) functional groups allows it to form zwitterions and participate in hydrogen bonding.[1]

The IUPAC name for this compound is 2-amino-2-(4-methoxyphenyl)acetic acid.[2] Its molecular formula is C₉H₁₁NO₃.[2][3][4]

Molecular Structure Diagram

Caption: 2D structure of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Summary of Physicochemical Data

The following table summarizes key quantitative properties of the molecule, which are critical for its application in experimental design, particularly in drug formulation and synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[2][3][4]
Molecular Weight 181.19 g/mol [2][3][4][5]
Exact Mass 181.07389321 Da[2][3]
IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acid[2]
CAS Number 19789-59-4[2][6][7]
Physical State Solid[8]
SMILES COC1=CC=C(C=C1)C(C(=O)O)N[2][5]
InChIKey GXUAKXUIILGDKW-UHFFFAOYSA-N[2][5]

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure. For 2-Amino-2-(4-methoxyphenyl)acetic acid, a combination of NMR, IR, and Mass Spectrometry is typically employed for comprehensive characterization.[5][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the chemical environment of hydrogen atoms.[5][10] One would expect to see distinct signals for the aromatic protons on the methoxyphenyl group, the alpha-proton, the methoxy (CH₃) protons, and exchangeable protons from the amino (NH₂) and carboxylic acid (COOH) groups.[10] ¹³C NMR provides information on the carbon skeleton.[5]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight by identifying the molecular ion peak.[5][10] High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[5] Characteristic absorption bands for the N-H bonds of the amino group, the O-H bond of the carboxylic acid, and the C=O (carbonyl) bond are expected.[10]

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines a standard procedure for obtaining a high-quality proton NMR spectrum, a critical step for structural verification. The choice of a deuterated solvent is crucial; it must dissolve the analyte without producing interfering signals in the spectrum.

  • Sample Preparation : Accurately weigh 5-10 mg of 2-Amino-2-(4-methoxyphenyl)acetic acid.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a clean, dry vial. The choice of solvent is critical as it affects the chemical shifts of labile protons (NH₂ and COOH).

  • Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

  • Transfer : Transfer the clear solution to a standard 5 mm NMR tube using a pipette.

  • Analysis : Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, but optimization may be required based on sample concentration.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

Synthesis and Industrial Relevance

The synthesis of non-natural amino acids like 2-Amino-2-(4-methoxyphenyl)acetic acid is a topic of significant interest for industrial and pharmaceutical applications. One common synthetic route involves the reductive amination of a corresponding keto acid. A laboratory-scale preparation can be achieved from a ketone precursor using ammonium formate.[6]

Synthesis Workflow Example

The following diagram illustrates a generalized workflow for a reductive amination synthesis, a common strategy for producing alpha-amino acids.

Synthesis_Workflow start α-Keto Acid Precursor (e.g., 2-oxo-2-(4-methoxyphenyl)acetic acid) reaction Reductive Amination start->reaction reagents Ammonia Source (e.g., NH₃) + Reducing Agent (e.g., NaBH₃CN) reagents->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product 2-Amino-2-(4-methoxyphenyl)acetic acid purification->product

Caption: Generalized workflow for the synthesis of an α-amino acid.

This compound is valuable as a pharmaceutical intermediate.[1][6] Its structural motifs are found in various biologically active molecules, and it serves as a key component in the synthesis of more complex drug candidates.

Applications in Drug Discovery and Development

The incorporation of non-natural amino acids is a powerful strategy in modern drug design to enhance the therapeutic properties of peptides and other small molecules.

  • Peptide Modification : Introducing 2-Amino-2-(4-methoxyphenyl)acetic acid into a peptide sequence can modulate its properties. The methoxyphenyl side chain can enhance proteolytic stability by providing steric hindrance, potentially increasing the peptide's in-vivo half-life.[11] It also alters hydrophobicity, which is a critical parameter for antimicrobial activity and cell permeability.[11]

  • Structure-Activity Relationship (SAR) Studies : This amino acid is used in SAR studies to probe the structural requirements for a molecule's biological activity.[11] By systematically replacing natural amino acids with this analog, researchers can gain insights into the interactions between a drug candidate and its biological target.

  • Chiral Building Block : As a chiral molecule, it is a valuable building block in asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceuticals. Its derivatives are of interest in the development of novel antibiotics and other therapeutic agents.[12]

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical compound. Based on available safety data sheets (SDS), 2-Amino-2-(4-methoxyphenyl)acetic acid may cause skin and serious eye irritation.[8][13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[8][14]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8][14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] It should be kept away from strong oxidizing agents.[8]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.[13]

This guide provides a foundational understanding of 2-Amino-2-(4-methoxyphenyl)acetic acid. For specific experimental applications, researchers should consult the primary literature and relevant safety documentation.

References

  • Benchchem. A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Echemi. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4, (2S).
  • Struchem. (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%, 5 grams.
  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. National Center for Biotechnology Information.
  • ChemicalBook. 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • ChemBK. 2-AMino-2-(4-Methoxypheny...
  • CymitQuimica. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • Guidechem. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID (CAS No. 19789-59-4) SDS.
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information.
  • Echemi. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID | 19789-59-4.
  • CDN Isotopes. Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • Jennychem. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID CAS#19789-59-4.
  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • SynHet. 2-Amino-2-(3-chloro-4-methoxy-phenyl)acetic acid.
  • Benchchem. Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • Benchchem. An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.

Sources

Foundational

Spectroscopic Blueprint of 2-Amino-2-(4-methoxyphenyl)acetic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key building block in pharmaceutical and materials science. A comprehensive understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key building block in pharmaceutical and materials science. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for elucidating its role in complex chemical systems. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering not just the data itself, but the scientific rationale behind the experimental methodologies and interpretation of the results.

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center, an aromatic ring with an electron-donating methoxy group, a carboxylic acid, and an amino group, gives rise to a distinct and informative spectroscopic profile. Accurate characterization is the bedrock of its application, ensuring reproducibility and reliability in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Amino-2-(4-methoxyphenyl)acetic acid are directly correlated to its spectroscopic output. Understanding this relationship is key to interpreting the data effectively.

Figure 1. Molecular structure of 2-Amino-2-(4-methoxyphenyl)acetic acid and the corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2-Amino-2-(4-methoxyphenyl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A meticulously prepared sample is critical for acquiring high-resolution NMR data.

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-(4-methoxyphenyl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH). DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, to reference the chemical shifts.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-2-(4-methoxyphenyl)acetic acid is characterized by distinct signals corresponding to the aromatic, methoxy, and alpha-amino acid moieties.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to -CH(NH₂)COOH)
~6.90Doublet2HAr-H (ortho to -OCH₃)
~4.50Singlet1Hα-CH
~3.75Singlet3H-OCH₃
VariableBroad Singlet3H-NH₂ and -COOH

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~159Ar-C (attached to -OCH₃)
~132Ar-C (ipso to -CH(NH₂)COOH)
~128Ar-C (ortho to -CH(NH₂)COOH)
~114Ar-C (ortho to -OCH₃)
~57α-C
~55-OCH₃
Interpretation and Causality

The electron-donating methoxy group (-OCH₃) influences the chemical shifts of the aromatic protons and carbons. The protons ortho to the methoxy group are shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing amino acid moiety. This is a direct consequence of the mesomeric effect of the methoxy group increasing electron density at the ortho and para positions. The α-proton appears as a singlet, and its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like 2-Amino-2-(4-methoxyphenyl)acetic acid, the KBr pellet method is a common and effective technique.

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR region and serves as an inert matrix.

  • Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.

FT-IR Spectral Data

The IR spectrum of 2-Amino-2-(4-methoxyphenyl)acetic acid displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃, α-CH)
~1710StrongC=O stretch (carboxylic acid)
~1610, ~1510StrongAromatic C=C skeletal vibrations
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030StrongSymmetric C-O-C stretch (aryl ether)
~830Strongpara-disubstituted aromatic C-H out-of-plane bend
Interpretation and Causality

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of the carboxylic acid, overlapping with the N-H stretching vibrations of the amino group. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of strong bands at ~1250 cm⁻¹ and ~1030 cm⁻¹ confirms the aryl ether linkage of the methoxy group. The out-of-plane bending vibration at ~830 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like amino acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer. The instrument parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) should be optimized to obtain a stable ion signal.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Data

The mass spectrum of 2-Amino-2-(4-methoxyphenyl)acetic acid will show the molecular ion peak and characteristic fragment ions.

m/z (mass-to-charge ratio)Interpretation
182.08[M+H]⁺ (Protonated molecule)
136.08[M+H - HCOOH]⁺ (Loss of formic acid)
108.06[M+H - HCOOH - CO]⁺ or [C₇H₈O]⁺ (Further fragmentation)
Interpretation and Causality

The base peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 182.08, confirming the molecular weight of the compound (181.19 g/mol )[1]. A common fragmentation pathway for α-amino acids involves the loss of formic acid (HCOOH), leading to a significant fragment ion at m/z 136.08. Further fragmentation can occur, providing additional structural information. The fragmentation pattern is a direct result of the molecule's structure and the stability of the resulting fragment ions.

G cluster_workflow Spectroscopic Analysis Workflow Sample 2-Amino-2-(4-methoxyphenyl)acetic acid Sample NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Sample->NMR_Prep IR_Prep IR Sample Prep (KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Prep (Dilute Solution) Sample->MS_Prep NMR_Acq NMR Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq ESI-MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values) MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Figure 2. A generalized workflow for the spectroscopic characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the unambiguous identification and characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid. By understanding the principles behind each technique and the correlation between molecular structure and spectral output, researchers can confidently utilize this valuable compound in their scientific endeavors. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies.

References

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results. Available from: [Link]

  • MDPI. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. (2022). Available from: [Link]

  • Wiley Online Library. Chirality. Available from: [Link]

  • Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2026). Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). Available from: [Link]

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Exploratory

A Technical Guide to the Potential Biological Activities of 2-Amino-2-(4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest within medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its unique structural features, combining an amino acid backbone with a methoxy-substituted phenyl ring, suggest a rich potential for diverse biological activities. This guide provides an in-depth exploration of the theoretical and extrapolated biological potential of this compound, drawing upon the established activities of structurally related molecules. We delve into its potential as an antimicrobial, anticancer, and neuroprotective agent, providing detailed, field-proven experimental protocols to empower researchers to investigate these hypotheses. This document is designed not as a definitive statement of proven activities, but as a technical roadmap for the scientific exploration of 2-Amino-2-(4-methoxyphenyl)acetic acid's therapeutic promise.

Introduction: The Scientific Premise

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, possesses a chemical architecture that is a recurring motif in biologically active compounds. The presence of both a chiral alpha-amino acid moiety and a methoxylated aromatic ring provides a foundation for diverse molecular interactions.[1] The amino acid component can participate in hydrogen bonding and act as a building block for larger molecules, while the 4-methoxyphenyl group imparts a degree of lipophilicity and can engage in various receptor-ligand interactions.[1] This unique combination has led to its consideration as a versatile intermediate in pharmaceutical synthesis.[1] This guide will systematically explore the scientific rationale and experimental pathways for investigating its potential in three key therapeutic areas.

Synthesis and Characterization: Foundational Methodologies

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid can be achieved through several established synthetic routes. A common and effective method is the Strecker synthesis, which involves the reaction of 4-methoxybenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For enantiomerically pure forms, asymmetric variations of the Strecker synthesis or chemoenzymatic methods employing nitrilases can be utilized.[2]

Table 1: Comparison of Synthetic Routes for 2-Amino-2-(2-methoxyphenyl)acetic Acid (a closely related isomer)[2]
Synthetic RouteStarting MaterialTypical YieldEnantiomeric Excess (ee)Key Reagents
Asymmetric Strecker Synthesis2-Methoxybenzaldehyde75-90%>95%Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH4Cl
Bucherer-Bergs Synthesis2-Methoxybenzaldehyde60-80%RacemicKCN, (NH4)2CO3
Chemoenzymatic Synthesis2-Methoxybenzaldehyde80-95%>99%NaCN, NH3, Nitrilase enzyme
Detailed Protocol: Chemoenzymatic Synthesis of Enantiopure 2-Amino-2-(4-methoxyphenyl)acetic Acid[2]

This protocol is adapted from methodologies for similar compounds and offers a highly efficient and enantioselective one-pot process.

Materials:

  • 4-methoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Ammonia (aqueous solution)

  • Nitrilase enzyme (e.g., from Aspergillus niger)

  • Phosphate buffer (pH 7.5)

  • Hydrochloric acid (HCl)

Procedure:

  • In a buffered aqueous solution (phosphate buffer, pH 7.5), combine 4-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.

  • To this mixture, add a nitrilase enzyme that selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile.

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours. The unreacted enantiomer of the aminonitrile will undergo in situ racemization, allowing for a theoretical yield of up to 100% of the desired amino acid enantiomer.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).

  • Upon completion, acidify the reaction mixture with HCl to precipitate the enantiopure amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the purified product.

Characterization: The identity and purity of the synthesized 2-Amino-2-(4-methoxyphenyl)acetic acid should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

Potential Biological Activity I: Antimicrobial Properties

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy for developing novel antimicrobial peptides (AMPs) with enhanced stability and activity. The structural similarity of 2-Amino-2-(4-methoxyphenyl)acetic acid to phenylglycine, a known component of some antibiotics, suggests its potential as a building block for potent AMPs. Furthermore, various amino acid derivatives have demonstrated inherent antimicrobial properties.[3]

Hypothesized Mechanism of Action

It is plausible that peptides incorporating 2-Amino-2-(4-methoxyphenyl)acetic acid could exhibit antimicrobial activity through membrane disruption. The amphipathic nature of such peptides, with the hydrophobic 4-methoxyphenyl group and the charged amino acid backbone, could facilitate their insertion into and destabilization of bacterial cell membranes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Compound Dilution Serial Dilution of Compound Compound->Dilution Bacteria Bacterial Strains (e.g., E. coli, S. aureus) Inoculation Inoculation with Bacteria Bacteria->Inoculation Media Culture Media (e.g., Mueller-Hinton Broth) Media->Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Measurement Measure Turbidity (OD600) Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay[4][5]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • 2-Amino-2-(4-methoxyphenyl)acetic acid (or its derivatives)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (typically ≥90% inhibition compared to the positive control).

Potential Biological Activity II: Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing methoxyphenyl moieties.[4][5][6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The structural resemblance of 2-Amino-2-(4-methoxyphenyl)acetic acid to these active molecules provides a strong rationale for investigating its own anticancer activity.

Hypothesized Mechanism of Action

The methoxy group on the phenyl ring can influence the electronic properties of the molecule, potentially enabling it to interact with specific enzymatic or receptor targets within cancer cells. It is hypothesized that 2-Amino-2-(4-methoxyphenyl)acetic acid or its derivatives could interfere with signaling pathways crucial for cancer cell survival and proliferation.

Experimental Workflow: In Vitro Cytotoxicity Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cancer Cell Lines (e.g., MCF-7, HeLa) Seeding Seed Cells in 96-well Plate Cells->Seeding Compound Test Compound Treatment Treat with Compound Dilutions Compound->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_sol Solubilize Formazan MTT_add->Formazan_sol Absorbance Measure Absorbance (570nm) Formazan_sol->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity[1][10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Biological Activity III: Neuroprotective Effects

The structural motif of an amino acid coupled with a phenyl ring is present in various neuroprotective agents. Phenylglycine derivatives, for instance, have been shown to exhibit neuroprotective effects in models of excitotoxicity.[8][9] Given that excitotoxicity, oxidative stress, and neuroinflammation are common pathological mechanisms in many neurodegenerative diseases, 2-Amino-2-(4-methoxyphenyl)acetic acid warrants investigation for its potential to protect neurons from damage.[10]

Hypothesized Mechanism of Action

The potential neuroprotective effects of 2-Amino-2-(4-methoxyphenyl)acetic acid could be multifactorial. The amino acid moiety might interact with neurotransmitter receptors, such as NMDA receptors, to modulate excitotoxic signaling. The 4-methoxyphenyl group could contribute to antioxidant activity by scavenging free radicals.

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Neurons Primary Neuronal Culture or Neuronal Cell Line (e.g., SH-SY5Y) Pretreatment Pre-treat with Compound Neurons->Pretreatment Compound Test Compound Compound->Pretreatment Toxin Neurotoxin (e.g., Glutamate, H2O2) Toxin_exposure Expose to Neurotoxin Toxin->Toxin_exposure Pretreatment->Toxin_exposure Incubation Incubate (24h) Toxin_exposure->Incubation Viability_assay Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability_assay Protection Quantify Neuroprotection Viability_assay->Protection

Caption: Workflow for assessing the neuroprotective effects of a compound.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay in Neuronal Cell Culture[17][18][19]

This protocol describes a common in vitro model to assess the neuroprotective potential of a compound against glutamate-induced neuronal cell death.

Materials:

  • 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium appropriate for the chosen cells

  • Glutamate solution

  • MTT assay reagents or LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture the neuronal cells according to standard protocols.

    • Plate the cells in 96-well plates at a suitable density and allow them to differentiate or adhere.

  • Compound Pre-treatment:

    • Prepare various concentrations of the test compound in the cell culture medium.

    • Pre-treat the cells with the compound for a specific duration (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Excitotoxicity:

    • Expose the cells to a toxic concentration of glutamate (the optimal concentration should be determined empirically for the specific cell type).

    • Include control groups: untreated cells, cells treated with the compound alone, and cells treated with glutamate alone.

  • Assessment of Cell Viability:

    • After a 24-hour incubation period with glutamate, assess cell viability using a suitable method such as the MTT assay (as described in the anticancer section) or an LDH (lactate dehydrogenase) cytotoxicity assay, which measures membrane integrity.

  • Data Analysis:

    • Calculate the percentage of cell viability in the compound-treated groups relative to the glutamate-only treated group.

    • A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Conclusion and Future Directions

2-Amino-2-(4-methoxyphenyl)acetic acid presents a compelling case for further investigation as a potential therapeutic agent. The structural analogies to known bioactive molecules, coupled with the scientific rationale outlined in this guide, provide a strong foundation for exploring its antimicrobial, anticancer, and neuroprotective activities. The detailed experimental protocols provided herein are intended to serve as a practical starting point for researchers to systematically evaluate these potential biological functions.

Future research should focus on a comprehensive screening of this compound and its derivatives against a broad panel of bacterial strains, cancer cell lines, and in various models of neuronal injury. Elucidation of the precise mechanisms of action will be crucial for any further drug development efforts. The synthesis of a library of related analogs with modifications to the amino acid backbone and the methoxyphenyl ring could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth technical guide aims to catalyze such research, ultimately paving the way for the potential translation of this promising molecule from the laboratory to the clinic.

References

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Foundational

A-Technical-Guide-to-the-Core-Precursors-for-the-Synthesis-of-2-Amino-2-(4-methoxyphenyl)acetic-acid)

Introduction 2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Its incorporation into peptide str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid of significant interest in pharmaceutical development.[1][2] Its incorporation into peptide structures can enhance proteolytic stability and modulate hydrophobicity, which are critical parameters for antimicrobial and therapeutic peptides.[3] This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the core precursors and the chemical logic that underpins each methodology. We will explore classical methods like the Strecker and Bucherer-Bergs syntheses, as well as modern asymmetric and chemoenzymatic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strecker Synthesis: A Time-Honored Route

The Strecker synthesis, first reported in 1850, remains a cornerstone for amino acid synthesis due to its use of readily available and simple precursors.[4] This multicomponent reaction elegantly constructs the amino acid backbone from an aldehyde, an ammonia source, and a cyanide source.[5]

Core Precursors:

  • Aldehyde: 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Ammonia Source: Ammonium Chloride (NH₄Cl) or Ammonia (NH₃)

  • Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Mechanism and Rationale: The reaction proceeds in two main stages.[6] First is the formation of an α-aminonitrile. 4-Methoxybenzaldehyde, the carbonyl precursor, reacts with ammonia (in equilibrium with ammonium chloride) to form an imine.[5][6] The subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile intermediate.[7] The causality here is clear: the aldehyde provides the carbon skeleton, ammonia provides the amino group, and cyanide provides the carboxyl group precursor. The second stage involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the final carboxylic acid.[5]

The primary advantage of the classical Strecker synthesis is its operational simplicity and cost-effectiveness. However, a significant drawback is the lack of stereocontrol, resulting in a racemic mixture of the amino acid, which necessitates a subsequent resolution step if a single enantiomer is desired.[8]

Workflow for Classical Strecker Synthesis

Figure 1. Workflow of the classical Strecker Synthesis.

Protocol for Asymmetric Strecker Synthesis

To overcome the limitation of producing a racemic mixture, asymmetric variations have been developed. One common approach involves using a chiral amine auxiliary.[9][10]

Step 1: α-Aminonitrile Formation [10]

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

  • Stir the mixture at room temperature for 12-24 hours.

  • The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.

Step 2: Hydrolysis [9][10]

  • Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile and cleave the auxiliary.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the enantiomerically enriched amino acid.

The Bucherer-Bergs Reaction: The Hydantoin Pathway

The Bucherer-Bergs reaction is another powerful multicomponent method for synthesizing α-amino acids.[11] It is closely related to the Strecker synthesis but proceeds through a hydantoin intermediate, which is then hydrolyzed.[12]

Core Precursors:

  • Carbonyl Source: 4-Methoxybenzaldehyde

  • Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Carbonate/Ammonia Source: Ammonium Carbonate ((NH₄)₂CO₃)

Mechanism and Rationale: This reaction involves the condensation of the aldehyde with ammonium carbonate and potassium cyanide.[13] The aldehyde first forms a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to yield an aminonitrile, similar to the Strecker pathway.[11] However, the presence of carbonate (or CO₂) leads to an intramolecular cyclization to form a 5-substituted hydantoin.[13] This stable heterocyclic intermediate can be isolated and then hydrolyzed under strong acidic or basic conditions to open the ring and afford the desired amino acid.[14]

Like the Strecker synthesis, the classical Bucherer-Bergs reaction yields a racemic product.[10] Its primary advantage lies in the often crystalline and easily purifiable nature of the hydantoin intermediate.

Workflow for Bucherer-Bergs Reaction

Figure 2. Workflow of the Bucherer-Bergs Reaction.

Protocol for Bucherer-Bergs Synthesis[11]

Step 1: Hydantoin Formation

  • In a suitable pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

  • Heat the sealed mixture to 60-80°C for 12-18 hours.

  • Cool the reaction mixture to room temperature to induce crystallization of the hydantoin intermediate.

  • Filter the solid product and wash with cold water.

Step 2: Hydrolysis to Amino Acid

  • Suspend the isolated 5-(4-methoxyphenyl)hydantoin in a strong base solution (e.g., 2M NaOH or Ba(OH)₂).

  • Heat the mixture under reflux for 12-24 hours until the hydrolysis is complete.

  • Cool the solution and carefully acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the racemic amino acid.

  • Filter and purify the product, typically by recrystallization.

Modern Synthetic Approaches: Chemoenzymatic Synthesis

To address the demand for enantiomerically pure amino acids, chemoenzymatic methods have emerged as highly efficient and sustainable alternatives.[15][16] These processes combine the efficiency of chemical synthesis with the exquisite selectivity of enzymes.

Core Precursors:

  • Chemical Step: 4-Methoxybenzaldehyde, Sodium Cyanide, Ammonia

  • Enzymatic Step: Racemic α-Aminonitrile (from the chemical step), Nitrilase or Hydantoinase/Carbamoylase enzymes.

Mechanism and Rationale: A common chemoenzymatic route first involves the chemical synthesis of the racemic α-aminonitrile from 4-methoxybenzaldehyde, as seen in the first stage of the Strecker synthesis.[10] This crude aminonitrile is then subjected to an enzymatic resolution. A highly enantioselective nitrilase enzyme can, for example, selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the desired amino acid from the unreacted nitrile enantiomer. This approach provides very high enantiomeric excess (>99%) in a single pot, making it highly attractive for industrial applications.[10]

Workflow for Chemoenzymatic Synthesis

Figure 3. One-pot chemoenzymatic synthesis workflow.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends critically on the desired outcome, scale, and cost considerations. The following table provides a comparative summary of the discussed pathways.

ParameterClassical StreckerBucherer-BergsAsymmetric StreckerChemoenzymatic
Core Precursors Aldehyde, NH₄Cl, NaCNAldehyde, (NH₄)₂CO₃, KCNAldehyde, Chiral Amine, NaCNAldehyde, NH₃, NaCN, Enzyme
Stereoselectivity RacemicRacemicHigh (>95% de)Excellent (>99% ee)
Typical Yield 70-85%65-80%[10]75-90% (after separation)[10]80-95%[10]
Key Intermediate α-Aminonitrile5-Substituted HydantoinDiastereomeric NitrilesRacemic α-Aminonitrile
Primary Advantage Simplicity, Low CostCrystalline IntermediateHigh EnantiopurityHigh Yield & Enantiopurity
Primary Drawback Racemic Product, HCNRacemic, Harsh HydrolysisCost of Chiral AuxiliaryEnzyme Cost & Stability
Scalability HighHigh[10]Moderate to HighHigh[10]

Conclusion

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid can be approached through several well-established routes, each defined by its unique set of precursors and reaction logic. The classical Strecker and Bucherer-Bergs reactions offer robust, scalable, but non-stereoselective pathways starting from the fundamental precursors: 4-methoxybenzaldehyde , a cyanide source , and an ammonia/carbonate source . For applications demanding high optical purity, asymmetric methods employing chiral auxiliaries or, more efficiently, chemoenzymatic strategies, have become the methods of choice. Understanding the interplay between these precursors and the mechanistic pathways is paramount for any researcher aiming to synthesize this or related non-proteinogenic amino acids for advanced applications in drug discovery and development.

References

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Exploratory

Biological role of methoxyphenylacetic acid isomers

An In-Depth Technical Guide to the Biological Roles of Methoxyphenylacetic Acid Isomers Executive Summary Methoxyphenylacetic acid (MPAA), an aromatic carboxylic acid, exists as three distinct positional isomers: 2-metho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Roles of Methoxyphenylacetic Acid Isomers

Executive Summary

Methoxyphenylacetic acid (MPAA), an aromatic carboxylic acid, exists as three distinct positional isomers: 2-methoxyphenylacetic acid (ortho), 3-methoxyphenylacetic acid (meta), and 4-methoxyphenylacetic acid (para). While structurally similar, these isomers exhibit a remarkable divergence in their biological roles, spanning plant physiology, human metabolism, and disease diagnostics. This guide provides a detailed exploration of the isomer-specific functions of MPAA, moving beyond simple descriptions to elucidate the underlying mechanisms and their implications in research and drug development. We will examine 4-MPAA as an endogenous human catecholamine metabolite and a promising biomarker for non-small cell lung cancer, 3-MPAA as a potent phytotoxin involved in plant-pathogen interactions, and 2-MPAA as a key synthetic precursor in the pharmaceutical industry. This document synthesizes current knowledge, presents key experimental methodologies, and offers insights into the causality behind analytical choices, serving as a critical resource for researchers in biochemistry, pharmacology, and plant sciences.

Part 1: Foundational Chemistry of MPAA Isomers

The biological activity of any molecule is inextricably linked to its structure. The position of the single methoxy (-OCH₃) group on the phenyl ring of phenylacetic acid dictates the electronic properties, steric hindrance, and ultimately, the ability of each MPAA isomer to interact with biological systems.

MPAA_Isomers PAA Phenylacetic Acid (Parent Compound) 2-MPAA 2-MPAA PAA->2-MPAA -OCH₃ at C2 3-MPAA 3-MPAA PAA->3-MPAA -OCH₃ at C3 4-MPAA 4-MPAA PAA->4-MPAA -OCH₃ at C4

Table 1: Physicochemical Properties of MPAA Isomers

Property2-Methoxyphenylacetic Acid3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid
CAS Number 93-25-4[1]1798-09-0104-01-8[2]
Molecular Formula C₉H₁₀O₃[1]C₉H₁₀O₃C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [1]166.17 g/mol 166.17 g/mol [2]
Melting Point 123 °C[3]N/A84-86 °C[4]
Appearance White to off-white crystalline solid[5]N/APale yellow or off-white flakes[2]

Part 2: The Para Isomer: 4-Methoxyphenylacetic Acid (4-MPAA)

The para-substituted isomer is the most extensively studied in biological systems, with defined roles as an endogenous metabolite in humans and a bioactive compound in plants and fungi.

Role in Human Metabolism and Disease

4-MPAA is a naturally occurring metabolite found in human biofluids, including blood, urine, and cerebrospinal fluid. Its origin is linked to the metabolism of catecholamines, a class of crucial neurotransmitters and hormones. This positions 4-MPAA as a downstream product in pathways involving dopamine and norepinephrine, analogous to the well-known metabolite Homovanillic Acid (HVA).

Catecholamine_Metabolism cluster_legend Legend MAO MAO: Monoamine Oxidase COMT COMT: Catechol-O-methyltransferase

The most significant clinical application of 4-MPAA to date is its identification as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[6] A metabolomics study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) identified 4-MPAA as one of three metabolites with high sensitivity and specificity for discriminating between NSCLC patients and healthy controls.[4][6][7] This suggests that altered catecholamine metabolism or other metabolic dysregulations in cancer cells may lead to detectable changes in 4-MPAA levels, presenting a promising avenue for non-invasive diagnostics.[4][7]

Role in Plant and Fungal Systems

In the botanical realm, 4-MPAA functions as a plant metabolite and growth retardant.[2] It has been shown to inhibit the germination of cress and lettuce seeds, indicating its role in regulating plant development.[2][8] Unlike classic auxins such as Indole-3-acetic acid (IAA) or even its parent compound Phenylacetic Acid (PAA), which typically promote cell elongation at low concentrations, 4-MPAA primarily exhibits inhibitory effects.[9][10] This compound has also been identified as a metabolite in fungi, including Aspergillus niger, highlighting its presence across different biological kingdoms.[2]

Part 3: The Meta Isomer: 3-Methoxyphenylacetic Acid (3-MPAA)

The biological activity of 3-MPAA is predominantly characterized by its role as a phytotoxin in plant-pathogen interactions.

Phytotoxicity and Impact on Symbiosis

3-MPAA is produced by Rhizoctonia solani, a soil-borne fungal pathogen that affects a wide range of crops. In soybeans, 3-MPAA has been identified as a key phytotoxic compound responsible for impairing symbiotic nitrogen fixation. It achieves this by disrupting the function of root nodules, which house the nitrogen-fixing bacteria. This leads to reduced plant growth and overall vitality. The mechanism underscores a sophisticated form of chemical warfare employed by the pathogen to weaken its host.

Phytotoxin_Action Fungus Fungus Toxin Toxin Fungus->Toxin produces Nodules Nodules Toxin->Nodules impairs function Growth Growth Toxin->Growth directly causes N2_Fixation N2_Fixation Nodules->N2_Fixation performs Nodules->Growth leads to

Potential Role as a Uremic Toxin

While direct evidence is still emerging, the structural similarity of 3-MPAA to known uremic toxins warrants investigation. The parent compound, phenylacetic acid, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD) and contributes to systemic inflammation by priming polymorphonuclear leucocytes.[11] Many gut-derived aromatic acids, such as indoxyl sulfate and p-cresyl sulfate, are recognized as significant contributors to the pathophysiology of CKD.[12][13][14] Given that 3-MPAA can be produced by microorganisms, its potential absorption from the gut and accumulation in CKD is a plausible hypothesis that merits further study.

Part 4: The Ortho Isomer: 2-Methoxyphenylacetic Acid (2-MPAA)

Compared to its para and meta counterparts, 2-MPAA has a less defined endogenous biological role. Its primary significance lies in its application as a versatile intermediate in organic synthesis for the pharmaceutical industry.[5]

It is used as a building block for the synthesis of various analgesic and anti-inflammatory agents.[5] Interestingly, 2-MPAA has been detected in the plasma of cancer patients undergoing chemotherapy, suggesting it may be a metabolite of certain xenobiotics or a marker of a specific metabolic state induced by treatment.[3]

Part 5: Methodologies for Isomer-Specific Analysis

The structural similarity of the three MPAA isomers necessitates high-resolution analytical techniques for their separation and quantification. The choice of methodology is critical for accurately assessing the biological role of each specific isomer.

Key Experimental Protocol: Quantification of MPAA Isomers in Plasma

This protocol provides a self-validating workflow for the simultaneous quantification of 2-, 3-, and 4-MPAA from human plasma using UPLC-MS/MS, a technique that provides both high separation efficiency and mass-based specificity.

Rationale: The combination of liquid chromatography (LC) to separate the isomers in time and tandem mass spectrometry (MS/MS) to specifically detect each isomer based on its unique parent-daughter ion transition provides the highest level of confidence in identification and quantification.

protocol_workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw 100 µL of plasma on ice. Spike with a known concentration of a stable isotope-labeled internal standard (e.g., 4-MPAA-d₃) to account for matrix effects and extraction losses.

    • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of a 4:1 organic solvent to plasma ratio ensures efficient protein removal.

    • Vortex for 1 minute, then incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. The low temperature maintains sample integrity.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C. This step concentrates the analytes without thermal degradation.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This ensures compatibility with the chromatographic system.

  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted sample onto a C18 reverse-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Employ a gradient elution method. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. This gradient is designed to effectively separate the slightly different polarities of the isomers.[15]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for each isomer and the internal standard. This provides exquisite specificity.

    • Example Transition: m/z 165 -> m/z 121 (corresponding to the loss of CO₂).

  • Quantification:

    • Generate a standard curve using known concentrations of all three isomers.

    • Quantify the concentration of each isomer in the plasma samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Conclusion and Future Directions

The methoxyphenylacetic acid isomers serve as a compelling example of how subtle changes in chemical structure can lead to profoundly different biological functions. 4-MPAA is emerging as a significant endogenous metabolite and disease biomarker, 3-MPAA is a specialized phytotoxin in ecological conflicts, and 2-MPAA is a valuable tool for synthetic chemistry.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of 4-MPAA in humans to better understand its role in pathophysiology.

  • Validating 4-MPAA as a clinical biomarker for NSCLC in larger, prospective patient cohorts.

  • Investigating the potential for 3-MPAA and other microbial aromatic acids as uremic toxins and their contribution to CKD progression.

  • Exploring the potential neuroactive properties of 2-MPAA derivatives, given its use as a precursor for CNS-acting drugs.

A deeper understanding of these distinct isomers will continue to provide valuable insights into metabolic pathways, disease mechanisms, and opportunities for therapeutic and diagnostic innovation.

References

  • Human Metabolome Database. (n.d.). Metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). HMDB. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid (CID 7690). National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). 4-Methoxyphenylacetic acid | CAS#:104-01-8. Chemsrc. [Link]

  • Xiang, C., et al. (2018). Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. International Journal of Biological Markers, 33(3), 314-320. [Link]

  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. HiMedia Laboratories. [Link]

  • Unknown Author. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
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  • Google Patents. (2014). WO 2014/030106 A2.
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  • PubChem. (n.d.). Methoxyphenylacetic acid (CID 107202). National Center for Biotechnology Information. [Link]

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  • Ramezani, A., & Raj, D. S. (2014). The Gut Microbiome, Kidney Disease, and Targeted Interventions. Journal of the American Society of Nephrology, 25(4), 657-670. [Link]

  • Cohen, G., et al. (2013). The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes. Nephrology Dialysis Transplantation, 28(2), 421-429. [Link]

  • Vanholder, R., et al. (2003). What is new in uremic toxicity? Pediatric Nephrology, 18(6), 460-471. [Link]

  • Vanholder, R., et al. (2003). Review on uremic toxins: Classification, concentration, and interindividual variability. Kidney International, 63(5), 1934-1943. [Link]

  • Wang, M., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1148. [Link]

  • Kanchiswamy, C. N., et al. (2022). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 13, 1013143. [Link]

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Foundational

"2-Amino-2-(4-methoxyphenyl)acetic acid" in medicinal chemistry

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic Acid in Medicinal Chemistry Authored for Drug Discovery & Development Professionals Abstract This guide provides a comprehensive technical overview of 2-Am...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)acetic Acid in Medicinal Chemistry

Authored for Drug Discovery & Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies with a focus on achieving stereochemical control, and illuminate its pivotal role as a versatile chiral building block. A core focus will be placed on its application as a foundational scaffold in the design and development of novel agonists for the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for neurological and psychiatric disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Introduction: The Strategic Value of a Versatile Scaffold

2-Amino-2-(4-methoxyphenyl)acetic acid, often referred to as 4-methoxyphenylglycine, is a synthetic α-amino acid that has emerged as a high-value scaffold in modern drug discovery.[1] Structurally, it is distinguished by an amino acid core, which imparts polarity and hydrogen bonding capabilities, and a 4-methoxyphenyl group. This methoxy-substituted phenyl ring is a critical feature, enhancing the molecule's lipophilicity compared to simpler amino acids like glycine or phenylalanine, a property that can significantly influence its biological activity and pharmacokinetic profile.[1]

While not incorporated into proteins, its true value lies in its utility as a chiral building block. The ability to synthesize this compound in an enantiomerically pure form allows for the precise, three-dimensional construction of complex molecules designed to interact with specific biological targets. Its applications are diverse, but it has gained particular prominence as the foundational structure for a new class of agonists targeting the orphan G protein-coupled receptor 88 (GPR88), offering a new avenue for treating striatal-associated disorders.[2][3]

Physicochemical Properties and Structural Analysis

The utility of 2-Amino-2-(4-methoxyphenyl)acetic acid in drug design is rooted in its distinct molecular properties. The interplay between its polar amino acid backbone and its more lipophilic aromatic side chain governs its solubility, stability, and interaction with biological systems.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][4]
Molecular Weight 181.19 g/mol [4]
CAS Number 19789-59-4
IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acid[4]
Synonyms 4-Methoxyphenylglycine, Amino(4-methoxyphenyl)acetic acid[5]

Causality of Structural Features:

  • α-Amino Acid Core: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) group makes the molecule zwitterionic at physiological pH. This core is responsible for its ability to form key hydrogen bonds and salt bridges with biological targets, such as enzyme active sites or receptor binding pockets.

  • 4-Methoxyphenyl Group: This group is the primary determinant of the molecule's non-polar character. The methoxy (-OCH₃) substituent is an electron-donating group, which can influence the electronics of the aromatic ring. Crucially, it increases lipophilicity, which can enhance membrane permeability and oral bioavailability—key considerations in drug design.[1] The para substitution pattern provides a defined vector for extending the molecule into a receptor's binding pocket, making it an ideal anchor point for further chemical modification.

Synthesis Strategies: The Pursuit of Chirality

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure 2-Amino-2-(4-methoxyphenyl)acetic acid is of paramount importance.

Classical Approach: The Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes.[6][7] It offers a straightforward and robust pathway to the racemic form of 4-methoxyphenylglycine, which can then be resolved into its constituent enantiomers through classical resolution techniques (e.g., diastereomeric salt formation with a chiral acid or base).

Experimental Protocol: Racemic Strecker Synthesis

  • Step 1: Imine Formation. To a solution of 4-methoxybenzaldehyde in methanol, add an equimolar amount of ammonium chloride followed by sodium cyanide. The reaction is typically stirred at room temperature. Causality: The aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. This electrophilic imine is the key intermediate.

  • Step 2: Aminonitrile Formation. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form an α-aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis. The resulting α-aminonitrile is isolated and then subjected to acidic or basic hydrolysis. Refluxing in aqueous HCl is a common method. Causality: The nitrile group is hydrolyzed to a carboxylic acid, yielding the final α-amino acid product.

  • Step 4: Purification. After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, causing it to precipitate out of the solution. The solid product is then collected by filtration and can be further purified by recrystallization.

Strecker_Synthesis Reactants 4-Methoxybenzaldehyde + NH₄Cl + NaCN Intermediate α-Aminonitrile Intermediate Reactants->Intermediate Nucleophilic Addition Hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, Δ) Intermediate->Hydrolysis Product Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid Hydrolysis->Product

Caption: Workflow of the Strecker synthesis for 4-methoxyphenylglycine.

Modern Asymmetric Synthesis Methodologies

While the Strecker synthesis is effective, modern drug development demands more efficient, direct access to single enantiomers. Asymmetric synthesis methods achieve this by using a chiral influence to control the stereochemical outcome of the reaction.

Conceptual Framework for Asymmetric Synthesis

The core principle involves creating a diastereomeric transition state that favors the formation of one enantiomer over the other. This is typically achieved using either a chiral auxiliary or a chiral catalyst.

  • Chiral Auxiliaries: A chiral auxiliary, such as the well-established tert-butanesulfinamide developed by the Ellman lab, is temporarily attached to the substrate.[8] It sterically directs the addition of a nucleophile to one face of the molecule. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product. This method is highly reliable and provides high diastereoselectivity.

  • Catalytic Asymmetric Hydrogenation: This elegant approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., chiral bisphosphines).[9] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to a specific face of the double bond, thus setting the stereocenter with high enantioselectivity. This method is highly atom-economical.

Asymmetric_Synthesis cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Precursor (e.g., N-Acyl Imine or Dehydroamino Acid) Transition_State Diastereomeric Transition States (Unequal Energy) Prochiral->Transition_State Chiral_Influence Chiral Influence (Catalyst or Auxiliary) Chiral_Influence->Transition_State Controls Stereochemistry Product Enantiomerically Enriched Target Amino Acid Transition_State->Product Favored Pathway

Caption: Generalized workflow for asymmetric amino acid synthesis.

Core Application: A Scaffold for GPR88 Agonists

The orphan receptor GPR88 is a highly promising therapeutic target due to its specific expression in the striatum and its implication in various central nervous system disorders, including substance use disorder, psychosis, and movement disorders.[2][3] The discovery of potent and selective agonists has been a major goal, and 2-Amino-2-(4-methoxyphenyl)acetic acid has proven to be an essential starting point for this endeavor.

From Scaffold to Lead Compound: A SAR-Guided Journey

Researchers have successfully used the 4-methoxyphenylglycine framework as a template to design novel GPR88 agonists.[3] Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for potent agonist activity.

  • Amine Group Modification: The primary amine of the scaffold is a critical handle for modification. SAR studies have shown that this amine can be replaced by amides, esters, and even bioisosteric heterocycles like 1,3,4-oxadiazoles, leading to compounds with significantly improved potency and modified physicochemical properties, such as reduced lipophilicity.[2]

  • Phenyl Group on Amide Cap: When the amine is converted to an amide, the nature of the "capping" group is crucial. A phenyl group on the amide cap is often essential for activity, though its tolerance for substitution is limited, indicating a specific and constrained binding pocket.[3]

  • Alkoxy Chain: The methoxy group on the core phenyl ring can be extended. Longer alkoxy chains have been explored to optimize lipophilicity and potency, demonstrating the tunability of the scaffold.[2]

This progression from a simple building block to a highly potent and optimized lead compound exemplifies a classic medicinal chemistry workflow.

GPR88_Agonist_Design Scaffold Core Scaffold (4-Methoxyphenylglycine) Step1 Amine Modification (e.g., Acylation) Scaffold->Step1 Intermediate1 Glycinamide Intermediate Step1->Intermediate1 Step2 Bioisosteric Replacement (Amide -> Oxadiazole) Intermediate1->Step2 Lead Optimized Lead Compound (e.g., 5-Amino-1,3,4-oxadiazole derivative) Step2->Lead Improved Potency & Physicochemical Properties

Caption: Logical workflow from the core scaffold to a GPR88 agonist.

Conclusion and Future Perspectives

2-Amino-2-(4-methoxyphenyl)acetic acid is far more than a simple chemical reagent; it is a strategically valuable asset in the medicinal chemist's toolbox. Its unique combination of an amino acid core and a tunable lipophilic side chain makes it an ideal starting point for constructing complex, biologically active molecules. The successful development of GPR88 agonists from this scaffold highlights its potential and provides a clear blueprint for future discovery efforts.

Future research will likely focus on several key areas:

  • New Synthetic Methods: Continued innovation in catalytic asymmetric synthesis will provide even more efficient and sustainable routes to this and related amino acids.

  • Scaffold for New Targets: The successful application in GPR88 research will undoubtedly inspire its use as a scaffold for designing ligands for other CNS and peripheral targets.

  • Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences is a promising strategy for developing peptidomimetics with enhanced stability and novel pharmacological profiles.

By understanding its properties, synthesis, and proven applications, research and development teams can effectively harness the power of 2-Amino-2-(4-methoxyphenyl)acetic acid to accelerate the discovery of next-generation therapeutics.

References

  • ResearchGate. Synthesis of an optically active acyclic α‐amino acid. PMP=para‐methoxyphenyl. [Link]

  • AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. [Link]

  • ScienceDirect. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Jennychem. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID CAS#19789-59-4. [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

  • HDH Chemicals. (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%, 5 grams. [Link]

  • PubMed. More than a protective group: 4-methoxyphenyl as a new Janus aglycone. [Link]

  • National Institutes of Health (NIH). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). [Link]

  • National Institutes of Health (NIH). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

  • PubMed. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Abstract This document provides a comprehensive guide for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical development and medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical development and medicinal chemistry. We present a detailed protocol based on the robust and widely applicable Strecker synthesis. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and provides key data for product validation. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Significance

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a valuable chiral building block. Its structural motif is incorporated into various pharmaceutically active compounds. The presence of the methoxy-substituted phenyl ring and the α-amino acid functionality allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.

The synthesis of such α-amino acids can be approached through several established methods. The most classical and reliable routes include the Strecker synthesis and the Bucherer-Bergs reaction.[1] The Strecker synthesis, first reported by Adolph Strecker, is a two-step process that builds the amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[2][3] The Bucherer-Bergs reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5] Modern chemoenzymatic methods also offer high efficiency and enantioselectivity.[1]

For this guide, we will focus on the Strecker synthesis due to its versatility, straightforward execution, and reliance on readily available starting materials.[6]

The Strecker Synthesis: Mechanism and Rationale

The Strecker synthesis proceeds in two distinct stages. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: α-Aminonitrile Formation This stage involves a one-pot, three-component reaction between 4-methoxybenzaldehyde, an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide).

  • Imine Formation: Ammonia, in equilibrium with the ammonium salt, performs a nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by dehydration to form an imine intermediate.[2]

  • Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic imine carbon to form the stable α-aminonitrile, 2-amino-2-(4-methoxyphenyl)acetonitrile.[3]

Stage 2: Hydrolysis of the Nitrile The α-aminonitrile intermediate is subsequently hydrolyzed under acidic conditions to yield the final carboxylic acid.

  • Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: Water molecules attack the nitrile carbon, leading to a series of proton transfers and tautomerization steps.

  • Ammonia Elimination: This process ultimately results in the formation of a carboxylic acid and the release of an ammonium ion, yielding the desired 2-amino-2-(4-methoxyphenyl)acetic acid as a racemic mixture.[2][3]

Strecker_Synthesis Aldehyde 4-Methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O Ammonia NH₃/NH₄Cl Ammonia->Imine + H₂O Cyanide NaCN Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid 2-Amino-2-(4-methoxyphenyl)acetic acid Aminonitrile->AminoAcid H₃O⁺, Δ (Hydrolysis)

Caption: Overall reaction pathway for the Strecker synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic 2-Amino-2-(4-methoxyphenyl)acetic acid.

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
4-MethoxybenzaldehydeC₈H₈O₂136.1513.6 g (0.1 mol)Starting aldehyde
Sodium Cyanide (NaCN)NaCN49.015.4 g (0.11 mol)EXTREMELY TOXIC
Ammonium ChlorideNH₄Cl53.496.4 g (0.12 mol)Ammonia source
MethanolCH₃OH32.04100 mLSolvent
Hydrochloric Acid (conc.)HCl36.46~50 mLFor hydrolysis
Ammonia Solution (aq.)NH₃17.03As neededFor neutralization
Deionized WaterH₂O18.02As needed

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

3.3. Safety Precautions

  • Cyanide Hazard: Sodium cyanide is a fast-acting and potent poison. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use.

  • Acid/Base Handling: Concentrated hydrochloric acid and ammonia are corrosive and have noxious fumes. Handle with care in a fume hood.

  • Quenching Cyanide Waste: All glassware and waste solutions containing cyanide must be quenched by adding to a stirred, basic solution of sodium hypochlorite (bleach) before disposal.

3.4. Step-by-Step Procedure

Part A: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

  • Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel in a chemical fume hood.

  • Reagent Addition: To the flask, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Ammonia Source: In a separate beaker, dissolve ammonium chloride (6.4 g, 0.12 mol) in 20 mL of deionized water. Add this solution to the flask.

  • Cyanide Addition: In another beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of deionized water. CAUTION: EXTREMELY TOXIC. Place this solution in the dropping funnel.

  • Reaction: Cool the reaction flask in an ice bath to 0-5 °C. Begin adding the sodium cyanide solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). The formation of a precipitate may be observed.

  • Isolation of Intermediate: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold methanol. The crude α-aminonitrile can be used directly in the next step.

Part B: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Setup: Transfer the crude α-aminonitrile to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Acid Hydrolysis: Carefully add 50 mL of concentrated hydrochloric acid to the flask. CAUTION: EXOTHERMIC REACTION.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the starting aminonitrile is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate of the amino acid hydrochloride salt may form.

  • Precipitation of Product: Slowly and carefully neutralize the acidic solution by adding aqueous ammonia dropwise with vigorous stirring. Monitor the pH. The amino acid will precipitate at its isoelectric point (typically pH 5-7).

  • Isolation: Allow the mixture to stand in the ice bath for 1 hour after neutralization. Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium chloride, followed by a final wash with cold ethanol (20 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 60-75%.

3.5. Purification

The crude product can be purified by recrystallization.[7] A common solvent system is hot water or an ethanol/water mixture. Dissolve the crude amino acid in a minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Characterization and Data Validation

The identity and purity of the synthesized 2-Amino-2-(4-methoxyphenyl)acetic acid must be confirmed through spectroscopic analysis.[8]

Workflow Start Starting Materials: 4-Methoxybenzaldehyde NH₄Cl, NaCN Step1 Step 1: α-Aminonitrile Formation (Methanol, 0°C to RT, 12-16h) Start->Step1 Isolation1 Isolation of Crude Aminonitrile (Filtration) Step1->Isolation1 Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux, 4-6h) Isolation1->Step2 Neutralize Neutralization & Precipitation (aq. NH₃, pH 5-7) Step2->Neutralize Isolation2 Isolation of Crude Amino Acid (Filtration) Neutralize->Isolation2 Purify Purification (Recrystallization) Isolation2->Purify Final Final Product: 2-Amino-2-(4-methoxyphenyl)acetic acid Purify->Final

Caption: Experimental workflow from starting materials to purified product.

4.1. Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR δ (ppm): ~7.3-7.4 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~4.5-4.6 (s, 1H, α-CH), 3.8 (s, 3H, -OCH₃). Note: Peaks for -NH₂ and -COOH protons may be broad or exchange with D₂O.[9]
¹³C NMR δ (ppm): ~175 (C=O), ~160 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~57 (α-CH), ~55 (-OCH₃).
IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H and N-H stretch), ~1700 (C=O stretch), ~1610, ~1510 (aromatic C=C stretch), ~1250 (C-O stretch).
Mass Spec (ESI+) m/z: 182.08 [M+H]⁺. Exact Mass: 181.07.[10]

Conclusion

The Strecker synthesis provides a reliable and scalable method for the preparation of 2-Amino-2-(4-methoxyphenyl)acetic acid.[6] This application note details a robust protocol, from the initial reaction setup to the final characterization of the product. Adherence to the described safety protocols, particularly concerning the handling of sodium cyanide, is paramount for a successful and safe synthesis. The provided characterization data serves as a benchmark for validating the identity and purity of the final compound, ensuring its suitability for downstream applications in research and development.

References

  • ChemBK. (2024). 2-AMino-2-(4-Methoxyphenyl)acetic acid.
  • BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Retrieved from BenchChem. (Note: This reference discusses the ortho-isomer, but the principles are directly applicable to the para-isomer).
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved from BenchChem. (Note: This reference for a similar compound provides a solid procedural basis).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-amino-2-(2-methoxyphenyl)acetic acid by Recrystallization.
  • PubChem. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid. Retrieved from [Link].

  • BenchChem. (n.d.). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link].

Sources

Application

Introduction: The Analytical Significance of 2-Amino-2-(4-methoxyphenyl)acetic acid

An authoritative guide to the HPLC analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid, presenting robust methodologies for both achiral purity assessment and chiral separation. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the HPLC analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid, presenting robust methodologies for both achiral purity assessment and chiral separation. This document is intended for researchers, scientists, and drug development professionals.

2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid derivative. Its structure, featuring a chiral center, an aromatic methoxy group, and the characteristic amino and carboxylic acid moieties, makes it a compound of interest in medicinal chemistry and pharmaceutical development.[1] The methoxy group increases its lipophilicity compared to its hydroxylated counterpart (4-hydroxyphenylglycine), potentially influencing its biological activity and pharmacokinetic profile.[1]

As with any chiral compound in drug development, the stereochemistry is of critical importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] Therefore, the ability to not only assess the purity of 2-Amino-2-(4-methoxyphenyl)acetic acid but also to separate and quantify its enantiomers is a regulatory and scientific necessity.

This application note provides two detailed High-Performance Liquid Chromatography (HPLC) protocols:

  • A reversed-phase HPLC (RP-HPLC) method for the determination of chemical purity.

  • A chiral HPLC method for the enantiomeric separation of its (R) and (S) forms.

The methodologies are designed based on the physicochemical properties of the analyte and principles established for structurally similar compounds.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed for the routine quality control and purity assessment of 2-Amino-2-(4-methoxyphenyl)acetic acid as a bulk substance or in intermediate process samples. The selection of a reversed-phase C18 column is predicated on the compound's moderate polarity, conferred by the methoxyphenyl group.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining moderately nonpolar analytes like the target compound. The methoxy group and phenyl ring provide sufficient hydrophobicity for interaction with the C18 ligands.

  • Mobile Phase: A gradient of acetonitrile in water allows for the elution of the main analyte peak with good symmetry while also ensuring that any more or less polar impurities are resolved and eluted within a reasonable timeframe.

  • Mobile Phase Modifier: Formic acid (0.1%) is added to the mobile phase to control the ionization state of the analyte. 2-Amino-2-(4-methoxyphenyl)acetic acid is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. By maintaining a low pH (around 2.7), the carboxylic acid group is protonated (less polar), and the amino group is protonated (ionized). This consistent ionization state prevents peak splitting and tailing, leading to sharper, more symmetrical peaks.

  • Detection Wavelength: The methoxy-substituted benzene ring is the primary chromophore. Based on the UV absorption characteristics of similar aromatic amino acids, such as 4-hydroxyphenylglycine, the aromatic ring is expected to dominate the UV spectrum.[3] A primary detection wavelength of 230 nm is chosen to capture the strong π→π* transition of the phenyl ring, ensuring high sensitivity. A secondary wavelength of 274 nm can also be monitored for the weaker n→π* transition, which can be useful for peak purity assessments.

Experimental Protocol: Achiral Analysis

1. Instrumentation and Materials:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagent: Formic acid (≥98% purity).

  • Reference Standard: 2-Amino-2-(4-methoxyphenyl)acetic acid (>99% purity).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 5% B over 1 min; Equilibrate at 5% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 230 nm (primary), 274 nm (secondary)
Injection Volume 10 µL
Run Time 15 minutes

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A (0.1% Formic Acid in Water).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Working Standard Solution.

Workflow Diagram: Achiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent (0.1% Formic Acid in Water) weigh->dissolve dilute Dilute to Final Conc. (0.1 mg/mL) dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (Water/ACN with 0.1% FA) inject->separate detect DAD Detection (230 nm & 274 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing weigh_chiral Weigh Racemic Std/ Sample dissolve_chiral Dissolve in Mobile Phase weigh_chiral->dissolve_chiral dilute_chiral Dilute to Final Conc. (0.2 mg/mL) dissolve_chiral->dilute_chiral inject_chiral Inject 5 µL onto CHIROBIOTIC T Column dilute_chiral->inject_chiral separate_chiral Isocratic Elution (Water/MeOH/FA) inject_chiral->separate_chiral detect_chiral UV Detection (230 nm) separate_chiral->detect_chiral integrate_chiral Integrate Enantiomer Peaks detect_chiral->integrate_chiral calculate_chiral Calculate Enantiomeric Ratio or Enantiomeric Excess (% Area) integrate_chiral->calculate_chiral

Sources

Method

Application Notes and Protocols for the Chiral Separation of 2-Amino-2-(4-methoxyphenyl)acetic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Chirality in Pharmaceutical Sciences In the realm of drug development and medicinal chemistry, the three-dimensional arrang...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality in Pharmaceutical Sciences

In the realm of drug development and medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. A vast number of bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.

Therefore, the ability to separate and isolate a single, desired enantiomer is a critical aspect of modern drug development, ensuring the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies worldwide now mandate the characterization of individual enantiomers of a chiral drug candidate.[3] 2-Amino-2-(4-methoxyphenyl)acetic acid, a key chiral building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a detailed technical overview and actionable protocols for the effective chiral separation of its enantiomers, empowering researchers to achieve high enantiomeric purity.

Strategic Approaches to Chiral Separation

The resolution of 2-Amino-2-(4-methoxyphenyl)acetic acid enantiomers can be effectively achieved through two primary strategies: direct chromatographic separation and enzymatic kinetic resolution. The choice of method often depends on the scale of the separation, the desired purity, and the available instrumentation.

  • Chromatographic Methods (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are powerful analytical and preparative tools for direct enantioseparation. These techniques rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

  • Enzymatic Kinetic Resolution: This biochemical approach utilizes the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This results in a mixture of the unreacted enantiomer and a chemically modified, reacted enantiomer, which can then be separated by conventional methods like extraction or chromatography.

This application note will delve into detailed protocols for both chromatographic and enzymatic resolution methods applicable to 2-Amino-2-(4-methoxyphenyl)acetic acid.

Part 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation via HPLC is a robust and widely adopted method. The key to a successful separation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For underivatized amino acids like 2-Amino-2-(4-methoxyphenyl)acetic acid, macrocyclic glycopeptide-based CSPs have demonstrated excellent performance.

Causality of Methodological Choices: The Power of Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly well-suited for the direct chiral separation of underivatized amino acids.[4][5] Their complex three-dimensional structure provides a multitude of chiral recognition sites, enabling a combination of interaction mechanisms including:

  • Hydrogen bonding: The peptide backbone and sugar moieties offer numerous sites for hydrogen bond donor and acceptor interactions.

  • Ionic interactions: The presence of acidic and basic functional groups allows for electrostatic interactions with the amino and carboxylic acid groups of the analyte.

  • Inclusion complexation: The macrocyclic structure can form inclusion complexes with the aromatic ring of the analyte.

  • Steric hindrance: The overall shape of the chiral selector creates a sterically constrained environment that favors the binding of one enantiomer over the other.

This multi-modal interaction capability makes teicoplanin-based CSPs, such as the Astec® CHIROBIOTIC® T, a prime candidate for the separation of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Experimental Workflow for HPLC Separation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Methanol/Water/Acid) B Prepare Racemic Sample Solution (1 mg/mL in mobile phase diluent) A->B C Filter Sample and Mobile Phase (0.45 µm filter) B->C D Equilibrate CHIROBIOTIC® T Column C->D E Inject Sample D->E F Isocratic Elution E->F G UV Detection F->G H Peak Integration & Retention Time Determination G->H I Calculate Resolution (Rs) & Enantiomeric Excess (% ee) H->I

Caption: Workflow for Chiral HPLC Separation of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Detailed Protocol for HPLC Separation

Materials:

  • Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid

  • HPLC grade methanol and water

  • Formic acid (reagent grade)

  • Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent

  • Standard HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol/Water/Formic Acid (80:20:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-(4-methoxyphenyl)acetic acid in a diluent composed of 50:50 Methanol/Water. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • The two enantiomers should be baseline resolved. The elution order can be determined by injecting standards of the individual enantiomers, if available.

Data Analysis:

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100, where Area1 and Area2 are the peak areas of the two enantiomers.

Parameter Expected Value
Retention Time (Enantiomer 1)~ 6-8 min
Retention Time (Enantiomer 2)~ 8-10 min
Resolution (Rs)> 1.5
Tailing Factor0.9 - 1.5

Part 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often unique selectivity.[6][7] Polysaccharide-based CSPs are widely used and have shown broad applicability in SFC.

Rationale for Methodological Choices in SFC

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective in SFC.[6][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivative. In SFC, the mobile phase, typically supercritical CO2 mixed with a polar organic modifier like methanol, plays a crucial role. The modifier influences the solubility of the analyte and modulates its interaction with the CSP.

Experimental Workflow for SFC Separation

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis A Dissolve Racemic Sample (1 mg/mL in Methanol) B Filter Sample (0.45 µm filter) A->B C Equilibrate Lux® Cellulose-1 Column B->C D Inject Sample C->D E Isocratic Elution D->E F UV Detection E->F G Peak Integration & Retention Time Determination F->G H Calculate Resolution & % ee G->H

Caption: Workflow for Chiral SFC Separation of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Detailed Protocol for SFC Separation

Materials:

  • Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid

  • SFC grade CO2 and methanol

  • Lux® Cellulose-1 column (150 x 4.6 mm, 5 µm) or equivalent

  • SFC system with UV detector and back pressure regulator

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-(4-methoxyphenyl)acetic acid in methanol. Filter the sample solution through a 0.45 µm syringe filter.

  • SFC Conditions:

    • Column: Lux® Cellulose-1 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: CO2/Methanol (80:20, v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 230 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • The enantiomers are expected to be well-resolved with a significantly shorter analysis time compared to HPLC.

Data Analysis:

  • Perform the same calculations for Resolution (Rs) and Enantiomeric Excess (% ee) as described in the HPLC section.

Parameter Expected Value
Retention Time (Enantiomer 1)~ 2-4 min
Retention Time (Enantiomer 2)~ 3-5 min
Resolution (Rs)> 1.5
Tailing Factor0.9 - 1.5

Part 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for obtaining enantiomerically pure compounds. Lipases are a class of enzymes that have been extensively used for the resolution of a wide range of chiral molecules, including amino acid derivatives.[1][2][8] Candida antarctica Lipase B (CAL-B) is particularly renowned for its broad substrate specificity and high enantioselectivity.[1][2][8]

The Principle of Lipase-Catalyzed Kinetic Resolution

The strategy involves the enzymatic hydrolysis of a racemic ester of 2-Amino-2-(4-methoxyphenyl)acetic acid. CAL-B will selectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated by extraction due to their different solubilities in aqueous and organic phases.

Experimental Workflow for Enzymatic Resolution

Enzymatic_Workflow cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Kinetic Resolution cluster_separation Product Separation cluster_analysis Purity Analysis A Esterification of Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid (e.g., to methyl ester) B Incubate Racemic Ester with Candida antarctica Lipase B (CAL-B) in buffer/organic co-solvent A->B C Monitor Reaction Progress (e.g., by HPLC) to ~50% conversion B->C D Quench Reaction & Remove Enzyme C->D E Liquid-Liquid Extraction to separate acid from unreacted ester D->E F Isolate Enantiopure Products E->F G Determine Enantiomeric Purity of separated acid and ester by Chiral HPLC F->G

Caption: Workflow for Enzymatic Kinetic Resolution of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Detailed Protocol for Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid methyl ester

This initial step is a standard chemical procedure and should be performed according to established methods. A common approach is the Fischer esterification using methanol and a catalytic amount of strong acid (e.g., HCl or H2SO4).

Step 2: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butanol (as a co-solvent to improve substrate solubility)

  • Sodium bicarbonate solution (for extraction)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic methyl ester in a mixture of phosphate buffer and tert-butanol (e.g., 80:20 v/v).

  • Enzyme Addition: Add immobilized CAL-B (e.g., 10% w/w of the substrate).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC (using the method described in Part 1) to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

Step 3: Separation of Enantiomers

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted ester with an organic solvent like ethyl acetate.

    • Adjust the pH of the aqueous phase to ~8-9 with a sodium bicarbonate solution to ensure the carboxylic acid is in its salt form and remains in the aqueous layer.

    • Separate the organic and aqueous layers. Repeat the extraction of the aqueous layer with ethyl acetate.

    • Combine the organic layers containing the unreacted ester.

    • Acidify the aqueous layer to pH ~2-3 with dilute HCl to protonate the carboxylic acid.

    • Extract the carboxylic acid into a fresh portion of ethyl acetate.

  • Isolation:

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched ester and carboxylic acid.

Step 4: Purity Assessment

  • Determine the enantiomeric excess (% ee) of the isolated ester and the free acid using the chiral HPLC method detailed in Part 1. For the analysis of the free acid, it can be directly injected. The isolated ester can also be analyzed directly.

Parameter Expected Outcome
Reaction Time4 - 24 hours
Conversion at Termination~ 50%
Enantiomeric Excess (Ester)> 95%
Enantiomeric Excess (Acid)> 95%

Conclusion: A Versatile Toolkit for Chiral Purity

The successful chiral separation of 2-Amino-2-(4-methoxyphenyl)acetic acid is a critical step in the development of enantiomerically pure pharmaceuticals. This guide has provided detailed, scientifically-grounded protocols for three robust methods: HPLC, SFC, and enzymatic kinetic resolution. The choice of the most suitable method will depend on the specific requirements of the research, including the desired scale of separation, analytical versus preparative goals, and available resources. By understanding the principles behind these techniques and diligently applying the provided protocols, researchers and drug development professionals can confidently achieve the high levels of enantiomeric purity essential for advancing their scientific and therapeutic objectives.

References

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Research. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Development. Retrieved from [Link]

  • Abat, C., et al. (2017). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed, 28(1), 1-15. Retrieved from [Link]

  • de Miranda, A. S., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Marszałł, M. P., et al. (2020). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. International Journal of Molecular Sciences, 21(18), 6823. Retrieved from [Link]

  • Zhang, T., et al. (2010). Enantiomeric Separation of Fused Polycycles by HPLC with Cyclodextrin and Macrocyclic Glycopeptide Chiral Stationary Phases. Chirality, 22(9), 809-817. Retrieved from [Link]

  • Phenomenex. (n.d.). SFC Supercritical Fluid Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2015). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine. Journal of Molecular Catalysis B: Enzymatic, 122, 226-233. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11568. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Phenomenex. (n.d.). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Retrieved from [Link]

  • Wainer, I. W., & Ducharme, M. P. (1993). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. Retrieved from [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Retrieved from [Link]

  • Zdarta, J., et al. (2020). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. Molecules, 25(18), 4066. Retrieved from [Link]

  • Laborda, P., et al. (2020). An Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. Angewandte Chemie International Edition, 59(12), 4914-4918. Retrieved from [Link]

  • Li, N., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 6, 201. Retrieved from [Link]

  • de Sousa, J. S., et al. (2020). Enantiomers and Their Resolution. Encyclopedia, 2(1), 1-22. Retrieved from [Link]

  • Zhang, T., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 6, 201. Retrieved from [Link]

  • Stankovičová, H., et al. (1993). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Journal of Chromatography A, 623(1), 117-121. Retrieved from [Link]

  • Salimon, J., et al. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Chemistry Central Journal, 3, 7. Retrieved from [Link]

  • Hsiao, M.-T., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 221. Retrieved from [Link]

  • Faigl, F., et al. (2002). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Tetrahedron: Asymmetry, 13(1), 1-6. Retrieved from [Link]

  • Laborda, P., et al. (2020). An Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. Angewandte Chemie International Edition, 59(12), 4914-4918. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of 2-Amino-2-(4-methoxyphenyl)acetic acid as a Pivotal Intermediate in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-2-(4-methoxyphenyl)acetic acid as a high-value intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-2-(4-methoxyphenyl)acetic acid as a high-value intermediate in pharmaceutical synthesis. With full editorial control, this guide moves beyond a simple recitation of facts to deliver an in-depth analysis grounded in established chemical principles and field-proven methodologies. We will explore the causality behind experimental choices, describe self-validating protocols, and provide authoritative references to support the presented information. The primary focus will be on its critical role as a side-chain precursor in the synthesis of semi-synthetic β-lactam antibiotics, a class of drugs that remains a cornerstone of antibacterial therapy.

Introduction: Understanding the Intermediate

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-Methoxyphenylglycine, is a non-proteinogenic α-amino acid.[1][2] Its structure, featuring a central chiral carbon, an amino group, a carboxylic acid group, and a 4-methoxyphenyl ring, makes it a versatile building block in medicinal chemistry.[1] The methoxy group enhances its lipophilicity compared to its parent compound, phenylglycine, which can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1] Its ability to participate in various biochemical pathways and enzymatic reactions makes it a compound of significant interest for pharmaceutical research and development.[1]

Physicochemical Properties

A clear understanding of the intermediate's physical and chemical properties is fundamental to its effective use in synthesis, including process design, solvent selection, and reaction condition optimization.

PropertyValueReference
CAS Number 19789-59-4[3][4]
Molecular Formula C₉H₁₁NO₃[1][5]
Molecular Weight 181.19 g/mol [2][5]
IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acid[5]
Appearance Solid[6]
Melting Point 235 °C (sublimes)[2]
Solubility Polar nature suggests solubility in water and potential for hydrogen bonding.[1]
pKa Data not explicitly found, but expected to have two pKa values for the carboxylic acid and amino groups, typical of amino acids.

Core Application: A Key Precursor for β-Lactam Antibiotics

The most prominent application of 2-Amino-2-(4-methoxyphenyl)acetic acid and its close analogs (like p-hydroxyphenylglycine) is in the manufacture of semi-synthetic β-lactam antibiotics, including penicillins (e.g., Amoxicillin) and cephalosporins.[7][8] These antibiotics function by inhibiting bacterial cell wall synthesis. The acylamino side chain at the 6-position of the penicillin nucleus or the 7-position of the cephalosporin nucleus is a primary determinant of the antibiotic's spectrum of activity, stability to β-lactamases, and oral bioavailability.

The 2-Amino-2-(4-methoxyphenyl)acetic acid moiety provides this crucial side chain. The presence of the α-amino group is particularly important for enhancing activity against Gram-negative bacteria.[9]

General Synthesis Workflow

The synthesis of a β-lactam antibiotic using this intermediate generally follows a multi-step process designed to efficiently couple the side chain to the core β-lactam nucleus while minimizing side reactions.

G cluster_0 Side-Chain Preparation cluster_1 β-Lactam Nucleus cluster_2 Final Product Synthesis A 2-Amino-2-(4-methoxyphenyl)acetic acid B Amino Group Protection (e.g., Dane Salt Formation) A->B Reagents: Methyl Acetoacetate, Base (KOH/NaOH) C Activated Side Chain B->C Reagents: Ethyl Chloroformate E Coupling/Acylation Reaction C->E D 6-APA or 7-ADCA D->E F Deprotection (Hydrolysis) E->F Acidic conditions G Final Antibiotic API F->G

Fig. 1: General workflow for β-lactam synthesis.

Key Experimental Protocols

The following sections detail validated protocols for the key transformations involving 2-Amino-2-(4-methoxyphenyl)acetic acid.

Protocol 1: Amino Group Protection via Dane Salt Formation

Causality: Direct acylation using the amino acid is problematic because the free amino group can react with the activating agents or self-polymerize. Protecting the amino group is therefore essential. The Dane salt method is a widely used industrial process where the amino acid reacts with a β-dicarbonyl compound (like an acetoacetic ester) to form a stable, enamine-protected intermediate.[10][11] This protected form can then be selectively activated at its carboxyl group for coupling.

Reaction Scheme:

Fig. 2: Dane salt formation reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mole of 2-Amino-2-(4-methoxyphenyl)acetic acid in a suitable mixed solvent system, such as a 10:1 to 5:1 v/v mixture of a hydrocarbon (e.g., benzene, toluene) and a C1-C4 alcohol (e.g., methanol, ethanol).[11]

  • Base Addition: Add 1.0 mole of an alkali base (e.g., potassium hydroxide or sodium hydroxide) to the solution.[11]

  • Reagent Addition: Heat the mixture to 60-90 °C. Slowly add 1.1 to 1.15 moles of an acetoacetic ester (e.g., methyl acetoacetate or ethyl acetoacetate) dropwise.[11]

  • Reaction: Reflux the reaction mixture for 1-3 hours to ensure complete formation of the enamine.[11]

  • Isolation: Cool the reaction mixture. The Dane salt product will often precipitate. It can be isolated by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt for use in the next step.[11]

Protocol 2: Chemical Acylation of 6-APA using the Dane Salt

Causality: The Dane salt is activated to form a mixed anhydride, typically using an alkyl chloroformate. This highly reactive species readily acylates the amino group of the β-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA) to form the N-protected penicillin. The protecting group is then removed under mild acidic conditions to yield the final antibiotic.

Step-by-Step Protocol:

  • Activation: Suspend 1.0 mole of the prepared Dane salt in a dry, inert organic solvent (e.g., methylene chloride) containing a small amount of a polar co-solvent like dimethylacetamide.[10]

  • Cooling: Cool the suspension to a low temperature, typically between -25 °C and -40 °C, under a nitrogen atmosphere to minimize side reactions.

  • Mixed Anhydride Formation: Add 1.0 to 1.05 moles of ethyl chloroformate dropwise, maintaining the low temperature. Stir the mixture for 1-2 hours to allow for the complete formation of the mixed anhydride.[10]

  • 6-APA Solution: In a separate vessel, prepare a solution of 6-APA (approx. 0.95 moles) by silylating it or by dissolving it in an aqueous/organic mixture with a suitable base.

  • Coupling: Add the 6-APA solution to the cold mixed anhydride suspension. Allow the reaction to proceed for several hours, gradually warming to room temperature.

  • Deprotection and Isolation: After the coupling is complete, add water and adjust the pH to ~2.0 with a mineral acid (e.g., HCl). This hydrolyzes the enamine protecting group.[10] The desired product (e.g., Amoxicillin, if p-hydroxyphenylglycine were used) will precipitate from the solution as a zwitterion at its isoelectric point.

  • Purification: The precipitated antibiotic is collected by filtration, washed with water and an organic solvent (e.g., acetone), and dried to yield the final API.[9]

Protocol 3: Enzymatic Acylation - A Green Chemistry Approach

Causality: Traditional chemical synthesis involves harsh conditions, organic solvents, and reactive intermediates, posing environmental and safety challenges.[8] Enzymatic synthesis offers a sustainable alternative.[7][8] Immobilized enzymes, such as Penicillin G Acylase (PGA), can catalyze the direct coupling of the β-lactam nucleus with an activated form of the side chain (typically a methyl or ethyl ester) in an aqueous medium under mild conditions (neutral pH, room temperature).[8][12] This kinetically controlled synthesis minimizes waste and avoids the need for amino-group protection and deprotection steps.[12][13]

Reaction Scheme:

Fig. 3: Enzymatic synthesis of β-lactams.

Step-by-Step Protocol:

  • Reactor Setup: Prepare a jacketed glass reactor with pH and temperature control. Add an aqueous buffer (e.g., phosphate buffer) and bring it to the desired reaction temperature (e.g., 10-20 °C).

  • Enzyme Addition: Add the immobilized Penicillin G Acylase to the reactor.

  • Substrate Addition: In a separate vessel, suspend the β-lactam nucleus (e.g., 6-APA) and the side-chain ester [e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid methyl ester] in water.[8]

  • Reaction Initiation: Add the substrate suspension to the enzyme-containing reactor.

  • pH Control: Maintain the pH of the reaction at a constant value (e.g., pH 6.3) by the controlled addition of a base (e.g., NaOH solution). The reaction progress can be monitored by the rate of base consumption.[8]

  • Reaction Monitoring: Monitor the formation of the antibiotic and the hydrolysis of the side-chain ester by HPLC. The reaction is kinetically controlled, meaning the antibiotic concentration will reach a maximum before it begins to be hydrolyzed by the same enzyme.

  • Termination and Isolation: Once the maximum yield is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • Product Crystallization: Adjust the pH of the filtrate to the isoelectric point of the antibiotic to induce crystallization. The product is then isolated by filtration, washed, and dried.[12]

Safety, Handling, and Storage

As a chemical intermediate, 2-Amino-2-(4-methoxyphenyl)acetic acid requires careful handling to ensure personnel safety.

  • Hazard Identification: May cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6] If dust formation is likely, use a NIOSH-approved respirator.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from strong oxidizing agents.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash off with soap and plenty of water.[6]

    • Inhalation: Move the person into fresh air.[6]

    • Ingestion: Rinse mouth with water and consult a physician.[6]

References

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • Bio Based Press. (2021). Chemistry vs. bacteria, # 36. Amoxicillin, the factory. [Link]

  • Oakwood Chemical. (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%, 5 grams. [Link]

  • Google Patents.
  • Google Patents. US3980637A - Production of amoxicillin.
  • Terreni, M., et al. (2007). Enzymatic synthesis of cephalosporins. The immobilized acylase from Arthrobacter viscosus: a new useful biocatalyst. PubMed. [Link]

  • Santana, H., et al. (2012). Reactions involved in the kinetically-controlled synthesis of amoxicillin. ResearchGate. [Link]

  • Google Patents.
  • Google Patents. CN101665443A - Method for preparing amino acid dane salt.

Sources

Method

Application Note: Quantitative Analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid

Introduction 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, is a critical building block in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, is a critical building block in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount throughout the drug development lifecycle, from pharmacokinetic and metabolism studies to final product quality control. This document provides a comprehensive guide to the analytical techniques for the quantification of 2-Amino-2-(4-methoxyphenyl)acetic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[5]
Molecular Weight181.19 g/mol [5]
AppearanceWhite to off-white crystalline powderN/A
SolubilitySoluble in aqueous solutions, with pH-dependent solubility.N/A
pKa~2.2 (carboxylic acid), ~9.5 (amino group) (Predicted)N/A
UV λmax~225 nm and ~275 nm (in methanol or water) (Predicted)N/A

The presence of a chromophore (the methoxyphenyl group) makes UV-based detection a viable option. The amino and carboxylic acid moieties provide opportunities for derivatization to enhance chromatographic performance or detection sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the quantification of non-volatile and thermally labile compounds like 2-Amino-2-(4-methoxyphenyl)acetic acid.[6] This section details two robust HPLC-based methods: Reversed-Phase HPLC with UV detection and a more sensitive method employing fluorescence detection after derivatization.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of the analyte in bulk drug substances, intermediates, and simple formulations where high sensitivity is not a primary concern.

The method leverages the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The methoxyphenyl group provides sufficient hydrophobicity for retention on a C18 column. The mobile phase composition, particularly the pH and organic modifier concentration, is critical for achieving optimal retention, peak shape, and resolution from potential impurities. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes.

RP-HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify HPLC-FLD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Prepare Standard/Sample Solutions derivatize Derivatize with OPA/Thiol prep_start->derivatize inject Inject into HPLC derivatize->inject separate C18 Column Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify GC-MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Sample Extraction (if needed) dry_down Dry Down Sample prep_start->dry_down derivatize Derivatize with MSTFA dry_down->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM mode) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Sources

Application

"2-Amino-2-(4-methoxyphenyl)acetic acid" derivatization for GC-MS analysis

An In-Depth Technical Guide to the Derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Introduction: Overcoming the Analytical Challenge 2-Amino-2-(4-methoxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: Overcoming the Analytical Challenge

2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative with significance in medicinal chemistry and pharmaceutical development.[1][2] Its analysis is critical for purity assessment, pharmacokinetic studies, and quality control. However, its inherent chemical properties—possessing both a polar amino group and a carboxylic acid group—render it non-volatile and thermally labile.[3] Direct injection into a gas chromatograph (GC) would lead to decomposition in the hot injector port rather than volatilization, making analysis impossible.[4]

To overcome this, chemical derivatization is an indispensable sample preparation step.[5] Derivatization converts the polar, active hydrogen sites (on the -COOH and -NH₂) into less polar, more stable, and volatile functional groups, enabling the molecule to traverse the GC column and be analyzed by the mass spectrometer.[6] This guide provides a detailed exploration of common derivatization strategies and presents a robust, field-proven protocol for the reliable analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid by GC-MS.

The Rationale for Derivatization: Enabling Volatility

The primary goal of derivatization for GC analysis is to mask the polar functional groups that cause strong intermolecular hydrogen bonding. For an amino acid like 2-Amino-2-(4-methoxyphenyl)acetic acid, this involves targeting two specific sites:

  • The Carboxylic Acid Group (-COOH): The acidic proton is highly active and contributes significantly to the compound's polarity and high boiling point.

  • The Amino Group (-NH₂): The two protons on the nitrogen atom are also active and readily form hydrogen bonds.

By replacing these "active hydrogens" with nonpolar moieties, we decrease the molecule's polarity and increase its vapor pressure, making it sufficiently volatile for GC analysis.

G cluster_0 Analyte Properties cluster_1 Analytical Challenge cluster_2 Solution: Derivatization Analyte 2-Amino-2-(4-methoxyphenyl)acetic acid Properties • Polar (-COOH, -NH₂) • Non-volatile • Thermally Labile Analyte->Properties possesses GCMS Direct GC-MS Analysis Properties->GCMS incompatible with Result Decomposition in Injector No Chromatographic Peak GCMS->Result leads to Derivatization Chemical Derivatization Mechanism Masks -COOH and -NH₂ groups Increases Volatility & Stability Derivatization->Mechanism Derivatized_Product Volatile & Stable Derivative Mechanism->Derivatized_Product Derivatized_Product->GCMS enables successful

Caption: Logical workflow illustrating the necessity of derivatization.

A Survey of Derivatization Strategies

Several derivatization techniques are employed for amino acids, each with distinct advantages. The main approaches include silylation, acylation, and esterification, which can be used in combination.[7]

  • Silylation: This is a very common technique where active protons are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

    • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used.[7][8]

    • Mechanism: The reagent reacts with the -COOH and -NH₂ groups to form silyl esters and silyl amines, respectively.

    • Insight: TBDMS derivatives, formed using MTBSTFA, are generally more stable and less sensitive to moisture than their TMS counterparts, which is a significant advantage for reproducibility. However, silylation reactions can be highly sensitive to any residual water in the sample, which can lead to poor reaction yield.[8]

  • Alkylation / Acylation with Chloroformates: Reagents like propyl chloroformate or ethyl chloroformate offer a rapid, one-step derivatization process that occurs directly in an aqueous medium.[9][10] This method simultaneously blocks both the amino and carboxylic acid groups, making it efficient for high-throughput analysis.[9]

  • Two-Step Esterification Followed by Acylation: This is arguably one of the most robust and reliable methods for amino acid analysis in complex biological samples.[5][11]

    • Step 1 (Esterification): The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by heating with an alcohol in an acidic solution.[5]

    • Step 2 (Acylation): The amino group is then acylated using a highly reactive reagent, typically a perfluorinated anhydride such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[11]

    • Insight: This sequential approach ensures complete derivatization of both functional groups, producing stable products. The use of fluorinated acylating agents significantly enhances sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) MS, and provides characteristic mass spectral fragments in standard electron ionization (EI) MS.[11]

Given its reliability and the stability of the resulting derivatives, the two-step esterification/acylation method is detailed in the following protocol.

Protocol: Derivatization via Esterification and Acylation

This protocol describes the conversion of 2-Amino-2-(4-methoxyphenyl)acetic acid to its N-pentafluoropropionyl (PFP), methyl ester derivative for GC-MS analysis.

Materials and Reagents
  • Analyte: 2-Amino-2-(4-methoxyphenyl)acetic acid standard or dried sample extract.

  • Esterification Reagent: 2 M Hydrochloric Acid (HCl) in Methanol (CH₃OH). Prepare by carefully bubbling dry HCl gas through anhydrous methanol or by the slow addition of acetyl chloride to cold, anhydrous methanol.

  • Acylation Reagent: Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl Acetate (EA), anhydrous.

  • Extraction Solvent: Toluene or Hexane, GC grade.

  • Apparatus:

    • 4 mL glass vials with PTFE-lined screw caps.

    • Heating block or oven capable of maintaining 80°C and 65°C.

    • Nitrogen gas evaporation system.

    • Vortex mixer.

    • Autosampler vials for GC-MS.

Experimental Workflow

G start Start: Dried Analyte in Vial step1 Step 1: Esterification Add 100 µL of 2M HCl in Methanol. Cap tightly. start->step1 step2 Heat at 80°C for 60 minutes. step1->step2 step3 Cool to Room Temperature. Evaporate to dryness under N₂ stream. step2->step3 step4 Step 2: Acylation Add 50 µL PFPA in 100 µL Ethyl Acetate. step3->step4 step5 Heat at 65°C for 30 minutes. step4->step5 step6 Cool to Room Temperature. Evaporate excess reagent under N₂ stream. step5->step6 step7 Reconstitution & Extraction Add 200 µL Toluene. Vortex for 1 minute. step6->step7 step8 Transfer supernatant to GC vial. step7->step8 end_node Ready for GC-MS Analysis step8->end_node

Caption: Step-by-step derivatization protocol workflow.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Place a known amount of the 2-Amino-2-(4-methoxyphenyl)acetic acid standard or the dried residue of a sample extract into a 4 mL glass vial. Complete dryness is crucial.

  • Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried residue.

    • Tightly seal the vial with a PTFE-lined cap.

    • Heat the vial at 80°C for 60 minutes in a heating block or oven.[5] This reaction converts the carboxylic acid group to its methyl ester.

    • After heating, allow the vial to cool to room temperature.

    • Remove the solvent completely by evaporating to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried methyl ester residue, add a mixture of 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[5]

    • Tightly seal the vial and heat at 65°C for 30 minutes.[5] This reaction acylates the amino group.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen. Caution: Perform this step in a fume hood as the reagents are corrosive and volatile.

  • Sample Reconstitution and Extraction:

    • Reconstitute the dried derivative in 200 µL of a GC-compatible, water-immiscible organic solvent such as toluene.[5]

    • Vortex the vial for 1 minute to ensure complete dissolution.

    • If the original sample was aqueous, a liquid-liquid extraction would be performed at this stage by adding water and collecting the organic layer. For pure standards, this is not necessary.

    • Carefully transfer the toluene supernatant containing the derivatized analyte to a GC autosampler vial with an insert.

GC-MS Analysis Parameters

The following table outlines a typical set of starting parameters for the analysis of the derivatized product. These should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp: 100°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 25°C/min to 300°C, hold for 5 min.
MS System Agilent 7010 Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range m/z 50 - 500 (for qualitative analysis)
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Expected Results and Data Interpretation

The derivatization process yields 2-(N-pentafluoropropionyl-amino)-2-(4-methoxyphenyl)acetic acid, methyl ester .

  • Molecular Weight: 341.26 g/mol

  • Formula: C₁₃H₁₂F₅NO₄

In EI-MS, the molecular ion ([M]⁺˙ at m/z 341) may be weak or absent. The fragmentation pattern, however, will be highly characteristic. Key expected fragments include:

  • [M - 59]⁺: Loss of the methoxycarbonyl group (-COOCH₃), resulting in a major ion at m/z 282 . This is often the base peak for derivatized amino acids.

  • [M - 121]⁺: Loss of the 4-methoxyphenyl group, fragment at m/z 220 .

  • m/z 164: Fragment corresponding to the derivatized amino portion after alpha-cleavage.

  • m/z 121: Fragment corresponding to the 4-methoxybenzyl cation [CH₃O-C₆H₄-CH]⁺.

G parent Molecular Ion (M⁺˙) m/z 341 frag1 [M - COOCH₃]⁺ m/z 282 parent:f0->frag1:f0 - •COOCH₃ (59 Da) frag2 [4-methoxybenzyl cation] m/z 121 parent:f0->frag2:f0 α-cleavage frag3 [M - C₇H₇O]⁺ m/z 220 parent:f0->frag3:f0 - C₇H₇O (121 Da)

Caption: Plausible EI fragmentation pathway for the derivatized analyte.

Conclusion

The analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid by GC-MS is not feasible without chemical modification. A two-step derivatization procedure involving esterification of the carboxylic acid followed by acylation of the amino group is a highly effective and validated strategy. This approach produces a thermally stable, volatile derivative that exhibits excellent chromatographic behavior and generates characteristic mass spectra suitable for both qualitative identification and sensitive quantitative analysis. The protocol and parameters provided herein offer a robust starting point for researchers, scientists, and drug development professionals to develop and validate methods for this important compound.

References

  • Tsikas, D., & Rothmann, S. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Poole, C. F. (2007). Derivatization Methods in GC and GC/MS.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. [Link]

  • Kaspar, H., et al. (2008). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
  • Halket, J. M., & Zaikin, V. G. (2006). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Methods in Molecular Biology, 324, 233-243.
  • PubChem. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsikas, D., & Rothmann, S. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? Retrieved from [Link]

  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(1), 121. [Link]

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  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
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  • Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Method

Purification techniques for "2-Amino-2-(4-methoxyphenyl)acetic acid"

An In-Depth Guide to the Purification of 2-Amino-2-(4-methoxyphenyl)acetic acid Authored by: A Senior Application Scientist Introduction: The Significance of Purity for a Key Pharmaceutical Building Block 2-Amino-2-(4-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Amino-2-(4-methoxyphenyl)acetic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Purity for a Key Pharmaceutical Building Block

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is a non-proteinogenic amino acid of considerable importance in the pharmaceutical industry. It serves as a vital chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The structural integrity and, most critically, the enantiomeric and chemical purity of this compound are paramount, as impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream synthetic steps.

This technical guide provides a comprehensive overview of the principal techniques for purifying 2-Amino-2-(4-methoxyphenyl)acetic acid. We will delve into the mechanistic basis for each method, offering detailed, field-tested protocols suitable for implementation in research and development laboratories. The focus is not merely on the "how" but on the "why," empowering researchers to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. For 2-Amino-2-(4-methoxyphenyl)acetic acid, three features are dominant:

  • Amphoteric Nature : Like all amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a zwitterion, a cation, or an anion depending on the pH of the solution. This property is the cornerstone of purification by crystallization and ion-exchange chromatography.

  • Chirality : The α-carbon is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers): (R)- and (S)-2-Amino-2-(4-methoxyphenyl)acetic acid. For pharmaceutical applications, typically only one enantiomer provides the desired therapeutic effect. Therefore, separating these enantiomers—a process known as chiral resolution—is often the most critical purification step.

  • Aromaticity : The presence of the 4-methoxyphenyl ring provides a chromophore, making the compound detectable by UV-spectrophotometry, which is useful for monitoring purification processes like HPLC.

Technique 1: Purification by pH-Controlled Crystallization

Expertise & Experience: Crystallization is a robust, scalable, and cost-effective method for removing process-related impurities. The amphoteric nature of 2-Amino-2-(4-methoxyphenyl)acetic acid is the key to this technique. Its solubility in aqueous media is highly pH-dependent. At its isoelectric point (pI), the molecule has a net-zero charge, and its solubility is at a minimum. By dissolving the crude material at a pH far from the pI (either acidic or basic) and then carefully adjusting the pH back to the pI, the purified amino acid can be selectively precipitated, leaving many impurities behind in the solution.

Protocol: Recrystallization via Isoelectric Point Precipitation

Objective: To purify crude, racemic 2-Amino-2-(4-methoxyphenyl)acetic acid from non-amphoteric impurities.

Materials:

  • Crude 2-Amino-2-(4-methoxyphenyl)acetic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized Water

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter flask

Methodology:

  • Dissolution: In a beaker, suspend the crude amino acid in a minimal amount of deionized water. While stirring, slowly add 1 M NaOH dropwise until the solid completely dissolves. This forms the sodium salt of the carboxylic acid, which is highly water-soluble. The pH will be significantly basic.

  • Filtration (Optional): If insoluble impurities are visible, filter the basic solution through a medium-porosity filter paper to remove them.

  • Precipitation: Cool the solution in an ice bath. While monitoring the pH and stirring vigorously, slowly add 1 M HCl dropwise. As the pH approaches the isoelectric point (pI is typically in the range of 5.0-6.0 for similar amino acids), a white precipitate of the purified amino acid will begin to form.

  • pH Adjustment: Continue adding HCl until the point of maximum precipitation is observed. Avoid adding a large excess of acid, which would re-dissolve the product by forming the protonated, water-soluble ammonium salt.

  • Maturation: Allow the slurry to stir in the ice bath for at least 30-60 minutes to ensure complete crystallization. This "aging" process improves crystal size and purity.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual soluble impurities, followed by a wash with a non-polar solvent like diethyl ether or ethanol to facilitate drying.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

Self-Validation: The purity of the product can be assessed by melting point determination, NMR spectroscopy, and HPLC analysis. A sharpened melting point and the absence of impurity signals in spectroscopic analyses indicate successful purification.

Technique 2: Ion-Exchange Chromatography (IEC)

Expertise & Experience: IEC is a powerful technique that separates molecules based on their net surface charge.[2] It is exceptionally well-suited for amino acid purification due to their pH-dependent charge.[3][4] By selecting the appropriate ion-exchange resin and controlling the pH of the mobile phase, 2-Amino-2-(4-methoxyphenyl)acetic acid can be selectively bound to the column while impurities are washed away. The purified compound is then eluted by changing the pH or increasing the salt concentration.[5]

  • Cation-Exchange Chromatography: At a pH below its pI, the amino acid is positively charged (protonated amino group) and will bind to a negatively charged cation-exchange resin (e.g., Dowex 50W).

  • Anion-Exchange Chromatography: At a pH above its pI, the amino acid is negatively charged (deprotonated carboxyl group) and will bind to a positively charged anion-exchange resin.

Workflow for Purification using Cation-Exchange Chromatography

IEC_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Analysis Resin Select Cation-Exchange Resin Pack Pack Column Resin->Pack Equilibrate Equilibrate with Low pH Buffer (e.g., pH 3) Pack->Equilibrate Load Load Crude Sample (dissolved in equilibration buffer) Equilibrate->Load Wash Wash with Equilibration Buffer (removes neutral & anionic impurities) Load->Wash Elute Elute with High pH or Salt Gradient Buffer Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for Cation-Exchange Chromatography.

Protocol: Bench-Scale Cation-Exchange Chromatography

Objective: To separate 2-Amino-2-(4-methoxyphenyl)acetic acid from neutral and acidic impurities.

Materials:

  • Strong cation-exchange resin (e.g., Bio-Rad AG 50W-X8)

  • Chromatography column

  • Buffer A: 0.2 M Sodium Citrate, pH 3.0

  • Buffer B: 0.2 M Sodium Phosphate, pH 7.5

  • Crude amino acid sample

  • Fraction collector and UV detector (optional, but recommended)

Methodology:

  • Resin Preparation: Prepare a slurry of the cation-exchange resin in Buffer A and pack it into the chromatography column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Buffer A until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve the crude sample in a minimal volume of Buffer A. At this low pH, the amino acid is cationic. Apply the sample carefully to the top of the column bed.

  • Washing: Wash the column with 2-3 column volumes of Buffer A. This will elute any neutral or anionic impurities that do not bind to the resin. Monitor the column effluent with a UV detector at 280 nm; the absorbance should return to baseline.

  • Elution: Elute the bound amino acid by applying Buffer B. The increase in pH will neutralize the amino group, reducing the molecule's affinity for the resin and causing it to elute. Alternatively, a salt gradient (e.g., 0 to 1 M NaCl in Buffer A) can be used.

  • Fraction Collection & Analysis: Collect fractions throughout the elution step. Analyze each fraction for the presence of the desired product using thin-layer chromatography (TLC) or HPLC.

  • Product Isolation: Pool the pure fractions, and if a volatile buffer was not used, the product may need to be recovered by a subsequent desalting step or pH adjustment and precipitation as described in Technique 1.

Technique 3: Chiral Resolution of Enantiomers

Expertise & Experience: For most pharmaceutical uses, obtaining a single enantiomer is mandatory. The separation of a racemic mixture (a 50:50 mixture of R and S enantiomers) is a specialized form of purification.

A. Chiral Resolution by Diastereomeric Salt Formation

This classical method relies on reacting the racemic amino acid with a single enantiomer of a chiral resolving agent.[6] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), allowing them to be separated by conventional methods like fractional crystallization.[7]

Causality:

  • (R/S)-Amino Acid + (R)-Resolving Agent → [(R)-Amino Acid · (R)-Agent] + [(S)-Amino Acid · (R)-Agent] (Mixture of Diastereomers with Different Solubilities)

Decision Logic for Chiral Resolution

Chiral_Resolution Start Start: Racemic Mixture of Amino Acid Decision1 Is a suitable chiral resolving agent available? Start->Decision1 Decision2 Is a suitable Chiral Stationary Phase (CSP) available? Decision1->Decision2 No Proc1 Diastereomeric Salt Formation & Fractional Crystallization Decision1->Proc1 Yes Proc2 Preparative Chiral HPLC/SFC Decision2->Proc2 Yes Proc3 Consider Asymmetric Synthesis or Enzymatic Resolution Decision2->Proc3 No End Pure Enantiomer Proc1->End Proc2->End

Caption: Decision tree for selecting a chiral resolution method.

Protocol: Diastereomeric Salt Crystallization

Objective: To separate the (R) and (S) enantiomers of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Materials:

  • Racemic 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Chiral Resolving Agent (e.g., (R)-(-)-Mandelic acid or a chiral amine)

  • Appropriate solvent (e.g., ethanol, methanol, or water-alcohol mixtures)

  • Acids and bases for liberation of the free amino acid

Methodology:

  • Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Combine Solutions: Add the resolving agent solution to the amino acid solution while stirring. A precipitate of the diastereomeric salts may form immediately, or the solution may need to be cooled slowly.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization. The salt of one diastereomer will preferentially crystallize due to lower solubility.

  • Isolation: Collect the crystals by filtration. This first crop will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • Recrystallization: Recrystallize the collected solid from the same solvent system to improve its diastereomeric purity. This step may need to be repeated until a constant specific rotation is achieved.

  • Liberation of Enantiomer: Once a pure diastereomeric salt is obtained, dissolve it in water. Adjust the pH to isolate the desired amino acid enantiomer (as in Technique 1) and remove the resolving agent by extraction or filtration.

B. Chiral Chromatography

This technique involves the use of a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP).[8] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. Zwitterionic CSPs are particularly effective for the direct separation of free amino acids.[8][9]

Data Summary: Comparison of Purification Techniques

TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Crystallization Differential solubility at pIBulk purification, removal of process impuritiesScalable, cost-effective, simpleLow resolution for similar impurities, not suitable for chiral separation
Ion-Exchange Differential chargeRemoval of charged/neutral impuritiesHigh capacity, high resolutionRequires buffer exchange/desalting step, complex method development
Diastereomeric Salt Formation Differential solubility of diastereomersChiral resolutionScalable, well-establishedTrial-and-error for solvent/agent, can be labor-intensive
Chiral HPLC Differential interaction with CSPAnalytical and preparative chiral separationDirect separation, high purityExpensive stationary phase, lower capacity, requires specialized equipment

Conclusion

The purification of 2-Amino-2-(4-methoxyphenyl)acetic acid is a multi-step process that must be tailored to the specific purity requirements of the final application. A typical purification strategy might involve an initial bulk purification by pH-controlled crystallization to remove major impurities, followed by a high-resolution chiral separation method, such as diastereomeric salt formation or preparative chiral chromatography, to isolate the desired enantiomer. Each technique relies on the fundamental physicochemical properties of the amino acid, and a thorough understanding of these principles is essential for developing a robust and efficient purification protocol.

References

  • Vertex AI Search. (n.d.).
  • Samco Tech. (n.d.). Separation and Refining of Amino acids. Retrieved January 6, 2026.
  • ResearchGate. (2020). Separation and Purification of Amino Acids. Retrieved January 6, 2026.
  • PubMed. (1992). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids.... Retrieved January 6, 2026.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved January 6, 2026.
  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved January 6, 2026.
  • BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Retrieved January 6, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved January 6, 2026.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved January 6, 2026.
  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved January 6, 2026.
  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.... Retrieved January 6, 2026.
  • Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)

Sources

Application

Application Notes & Protocols: Leveraging 2-Amino-2-(4-methoxyphenyl)acetic Acid for Advanced Non-Natural Peptide Design

Introduction The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to low bioavailability and non-specific receptor interactions.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to low bioavailability and non-specific receptor interactions.[1] The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations.[1][2][3] Among these, Cα-tetrasubstituted α-amino acids, such as 2-Amino-2-(4-methoxyphenyl)acetic acid (also known as (4-methoxyphenyl)glycine), offer a unique toolset for peptide designers.[4][5][6] By replacing the α-hydrogen with an aryl group, this class of amino acids introduces significant steric bulk, which rigidifies the peptide backbone and can induce stable secondary structures like β-turns and helices, even in short sequences.[4][6] This guide provides a comprehensive overview of the scientific rationale, applications, and detailed protocols for incorporating this versatile building block into peptide sequences.

Scientific Rationale & Key Advantages

The unique structure of 2-Amino-2-(4-methoxyphenyl)acetic acid confers several desirable properties upon a peptide sequence.

1.1 Conformational Rigidity: The primary advantage of Cα-tetrasubstituted amino acids is their ability to restrict the conformational freedom of the peptide backbone.[4][5][6] Natural peptide sequences are often highly flexible and do not adopt a distinct secondary structure in solution.[4][6] The quaternary α-carbon of (4-methoxyphenyl)glycine forces specific dihedral angles (phi/psi), acting as a "hinge" or "turn-inducer." This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[7]

1.2 Enhanced Proteolytic Stability: Peptides containing non-natural residues, particularly at the Cα position, exhibit increased resistance to degradation by proteases.[1][4][8] Proteolytic enzymes are highly specific for L-α-amino acids, and the bulky, unnatural structure of (4-methoxyphenyl)glycine sterically hinders the approach and recognition by these enzymes, thereby prolonging the peptide's in vivo half-life.[9]

1.3 Modulation of Physicochemical Properties: The (4-methoxyphenyl) side chain introduces unique electronic and steric properties:

  • Aromatic Interactions: The phenyl ring can participate in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket, enhancing binding affinity.[7]

  • The Methoxy Group: This group is of particular interest in medicinal chemistry. It is a non-lipophilic substituent that can act as a hydrogen bond acceptor and presents a versatile electrostatic potential, with a partial negative charge on the oxygen and a partial positive charge on the methyl group.[10][11] This allows it to probe for and interact with specific pockets on a protein surface, potentially improving ligand efficiency without increasing lipophilicity, a common drawback in drug design.[10]

Table 1: Properties of 2-Amino-2-(4-methoxyphenyl)acetic Acid

PropertyValueSource
Molecular Formula C9H11NO3[12][13][14]
Molecular Weight 181.19 g/mol [13][14]
IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acid[13]
Common Synonyms (4-methoxyphenyl)glycine, 4-Methoxy Phenylglycine[12][15]
XLogP3 -1.7[13][14]

Key Applications in Peptide Design

The incorporation of (4-methoxyphenyl)glycine can be strategically employed to achieve specific design goals.

  • Stabilization of Secondary Structures: Its most prominent application is to induce and stabilize β-turns.[4][6] By placing it at the i+1 or i+2 position of a turn sequence, the residue can lock the peptide into a bioactive conformation.

  • Improving Receptor Selectivity: By constraining a peptide's structure, it is possible to design ligands that fit more precisely into the binding site of a specific receptor subtype, reducing off-target effects.

  • Enhancing Bioavailability: Increased resistance to enzymatic degradation directly contributes to a longer plasma half-life and improved bioavailability.[1]

  • Scaffold for Peptidomimetics: This amino acid can serve as a rigid scaffold from which other pharmacophoric elements can be projected in a well-defined spatial orientation.

Below is a conceptual diagram illustrating how a Cα-tetrasubstituted amino acid like (4-methoxyphenyl)glycine can enforce a β-turn structure in a model tetrapeptide.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Repeat n-1 times Coupling 3. Amino Acid Coupling (AA/HATU/DIEA in DMF) Wash1->Coupling Repeat n-1 times Wash2 4. DMF Wash Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After last AA Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Final_Cleavage->Purification

Figure 2: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. [16][17] * If starting with a pre-loaded resin, proceed to step 2. If using a resin like 2-chlorotrityl chloride, perform the first amino acid loading according to standard protocols (e.g., using 3 eq of Fmoc-amino acid and 7.5 eq of DIEA in DCM). [17]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes.

    • Perform a qualitative test (e.g., Kaiser test) to check for completion. If the test is positive (free amines present), repeat the coupling.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-L-(4-methoxyphenyl)glycine:

    • Crucial Step: Due to steric hindrance, this coupling requires more stringent conditions.

    • Use a 4-fold excess of Fmoc-L-(4-methoxyphenyl)glycine.

    • Pre-activate with HATU (3.9 eq) and DIEA (8 eq) in DMF.

    • Extend the coupling time to 2-4 hours. [3]A double coupling (repeating the procedure without an intermediate deprotection) is highly recommended. [3] * After the extended coupling, wash thoroughly with DMF.

    • Optional Capping: To block any unreacted free amines, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 15 minutes. This prevents the formation of deletion sequences. Wash with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin). [2] * Agitate at room temperature for 2-4 hours. [2] * Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10x the volume of the filtrate). [3] * A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether. [3] * Wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization
  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Typical Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: A linear gradient, e.g., 5% to 65% B over 30 minutes. The exact gradient will depend on the peptide's hydrophobicity.

    • Collect fractions and analyze for purity. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

  • Characterization:

    • Confirm the identity of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • The observed mass should match the calculated theoretical mass of the peptide.

Data Interpretation & Troubleshooting

Table 2: Example Mass Spectrometry Data for a Model Peptide Model Peptide: Ac-Tyr-(L-4-MeO-Phg)-Gly-Phe-NH₂

ParameterExpected ValueObserved ValueStatus
Monoisotopic Mass 627.28 g/mol 627.29 g/mol ✅ Match
Purity (by HPLC) >95%97.2%✅ Pass

Common Troubleshooting Scenarios:

  • Problem: Low coupling efficiency for (4-methoxyphenyl)glycine, leading to deletion sequences (observed mass = target mass - 181.19 Da).

    • Solution: Increase coupling time, perform a double coupling, use a more powerful coupling reagent like HATU, and ensure all reagents are fresh and anhydrous. [2][3]* Problem: Racemization. While less common with Cα-tetrasubstituted residues, it can occur with some coupling reagents. [18] * Solution: Use coupling additives like OxymaPure® or Cl-HOBt. Avoid excessive amounts of base.

  • Problem: Incomplete cleavage from the resin.

    • Solution: Ensure sufficient cleavage cocktail volume and time. For certain sequences, a different scavenger combination may be needed.

Conclusion and Future Outlook

2-Amino-2-(4-methoxyphenyl)acetic acid is a powerful and versatile building block for overcoming the inherent limitations of natural peptides. Its ability to enforce conformational constraints and enhance proteolytic stability makes it an invaluable tool in the design of potent, selective, and durable peptide-based therapeutics and research probes. [1][4][6]As synthetic methodologies continue to improve, the strategic application of such non-natural amino acids will undoubtedly accelerate the development of the next generation of peptide drugs.

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  • Fülöp, L., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
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  • Porter, J. J., et al. (2020). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. [Link]

  • Johnson, T., et al. (1993). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Research. [Link]

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  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Mutt, E., et al. (2022). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. PubMed Central. [Link]

  • Feng, Y., et al. (2018). Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor. Frontiers in Pharmacology. [Link]

  • Jayakody, S., et al. (2024). Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. International Journal of Molecular Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Amino-2-(4-methoxyphenyl)acetic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, ac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common synthetic challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.

Introduction: The Synthetic Challenge

2-Amino-2-(4-methoxyphenyl)acetic acid, a key non-proteinogenic amino acid, serves as a vital building block in the synthesis of numerous pharmaceuticals.[1][2] While several synthetic routes exist, achieving high yields and purity can be challenging due to potential side reactions, difficult purifications, and the sensitive nature of the intermediates. This guide focuses on the two most prevalent and industrially relevant methods: the Strecker Synthesis and the Bucherer-Bergs Synthesis , providing expert insights to navigate their complexities.

Comparative Overview of Primary Synthetic Routes

The choice of synthetic route often depends on available equipment, scalability requirements, and desired stereochemical control. The Strecker and Bucherer-Bergs syntheses are classic, reliable methods that produce a racemic mixture of the target amino acid.[3][4]

ParameterStrecker SynthesisBucherer-Bergs Synthesis
Starting Material 4-Methoxybenzaldehyde4-Methoxybenzaldehyde
Key Intermediates α-Aminonitrile5-(4-methoxyphenyl)hydantoin
Key Reagents Ammonia (or NH₄Cl), Cyanide Salt (NaCN, KCN)Ammonium Carbonate, Cyanide Salt (KCN, NaCN)
Typical Overall Yield 65-85%60-80%
Reaction Time 18-30 hours (including hydrolysis)24-48 hours (including hydrolysis)
Stereoselectivity Racemic (requires resolution)Racemic (requires resolution)
Key Advantages Generally higher yields, simpler initial reaction setup.Hydantoin intermediate is often crystalline and easier to isolate.
Key Disadvantages α-aminonitrile intermediate can be unstable.Requires higher temperatures/pressures for hydantoin formation.

Reaction Mechanisms: Visualized

Understanding the reaction pathway is critical for effective troubleshooting.

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde 4-Methoxy- benzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃, - H₂O Ammonia Ammonia (NH₃) Aminonitrile α-Amino-2-(4-methoxy- phenyl)acetonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Hydrolysis Amino Acid Product Aminonitrile->Hydrolysis H₃O⁺ / Heat Aminonitrile_ref α-Aminonitrile

Caption: The Strecker synthesis proceeds via an iminium ion intermediate.

Bucherer_Bergs_Synthesis cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Aldehyde 4-Methoxy- benzaldehyde Hydantoin 5-(4-methoxyphenyl)- hydantoin Aldehyde->Hydantoin + Reagents Reagents KCN, (NH₄)₂CO₃ N_Carbamoyl N-Carbamoyl Amino Acid Hydantoin->N_Carbamoyl Base (e.g., NaOH) / Heat Amino_Acid Amino Acid Product N_Carbamoyl->Amino_Acid Further Hydrolysis Hydantoin_ref Hydantoin

Caption: The Bucherer-Bergs synthesis forms a stable hydantoin intermediate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yield is a multifaceted problem that can originate from either the formation of the intermediate (aminonitrile/hydantoin) or the final hydrolysis step.

Possible Cause 1: Incomplete Formation of the Intermediate.

  • Strecker Synthesis: The initial condensation to form the imine is an equilibrium process.[5] Insufficient removal of water can shift the equilibrium back to the starting materials. Additionally, the cyanide addition requires careful pH and temperature control.

  • Bucherer-Bergs Synthesis: This reaction often requires elevated temperatures (60-80°C) and sometimes a sealed vessel to maintain pressure and prevent the loss of ammonia from the decomposition of ammonium carbonate.[3][6] Insufficient heating can lead to an incomplete reaction.

Solution:

  • For Strecker:

    • Ensure your ammonia source is fresh and concentrated. If using ammonium chloride and a base, ensure stoichiometry is correct.[7]

    • Maintain a low temperature (0-10°C) during the cyanide addition to prevent side reactions and potential polymerization of the aldehyde.[1]

  • For Bucherer-Bergs:

    • Verify your reaction temperature is consistently maintained within the optimal range (e.g., 60-80°C).[3]

    • If yields are persistently low in an open system, consider using a pressure-rated vessel to prevent the escape of volatile reactants.

Possible Cause 2: Inefficient Hydrolysis.

  • Aminonitrile Hydrolysis (Strecker): This step typically requires harsh conditions (e.g., refluxing in 6M HCl).[3] Incomplete hydrolysis will leave unreacted aminonitrile, which may be lost during workup.

  • Hydantoin Hydrolysis (Bucherer-Bergs): This is a two-stage process, first opening the ring to an N-carbamoyl amino acid, followed by hydrolysis to the final product.[8][9] This step often requires a strong base (like NaOH or KOH) and prolonged heating.[10][11] Insufficient base or reaction time will result in incomplete conversion.

Solution:

  • Acid Hydrolysis (Strecker): Increase the reflux time or, if possible, the concentration of the acid. Monitor the reaction by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate.

  • Base Hydrolysis (Bucherer-Bergs): Ensure at least 2-3 equivalents of strong base are used.[10] The reaction can take 12-24 hours under reflux; confirm completion by analytical methods before proceeding with workup.[3]

Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. What are these impurities?

Impurity formation is common and can arise from side reactions involving the aldehyde, cyanide, or the intermediates themselves.

Possible Cause 1: Aldehyde Side Reactions.

  • The starting material, 4-methoxybenzaldehyde, can undergo self-condensation (aldol reaction) or oxidation to 4-methoxybenzoic acid, especially under basic conditions or if the aldehyde quality is poor.

Solution:

  • Use freshly distilled or high-purity 4-methoxybenzaldehyde.

  • Keep the reaction temperature controlled, especially during the initial addition of reagents, to minimize side reactions.

Possible Cause 2: Cyanide-Related Side Reactions.

  • Cyanide can be hydrolyzed to formic acid or ammonia under certain pH conditions. In the Strecker synthesis, this can alter the optimal reaction conditions.

Solution:

  • Control the pH carefully during the reaction. In the Strecker synthesis, the use of ammonium chloride provides a buffering effect.[7]

  • Add the cyanide solution slowly and at a low temperature to control the exotherm and maintain a steady concentration.[1]

Q3: The reaction seems to stall or doesn't proceed to completion. Why?

A stalled reaction often points to issues with reagent quality or suboptimal reaction conditions.

Possible Cause: Poor Reagent Quality.

  • Ammonium Carbonate (Bucherer-Bergs): This reagent can decompose over time, losing ammonia and carbon dioxide. Old ammonium carbonate will have significantly reduced activity.

  • Cyanide Salts (Both): Potassium or sodium cyanide can degrade upon exposure to atmospheric moisture and carbon dioxide.

Solution:

  • Use a fresh bottle of ammonium carbonate or one that has been stored in a tightly sealed container.

  • Use dry, high-purity cyanide salts. It is good practice to use a freshly opened container or to dry the salt in a vacuum oven before use (with appropriate safety precautions).

Q4: I'm having difficulty purifying the final product. It either won't crystallize or remains oily.

Purification of amino acids can be tricky due to their zwitterionic nature and solubility properties.

Possible Cause 1: Incorrect pH for Isolation.

  • Amino acids are least soluble at their isoelectric point (pI).[1] If the pH of the solution is too high or too low during precipitation, the product will remain in solution as a salt.

Solution:

  • After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of 2-Amino-2-(4-methoxyphenyl)acetic acid (typically around pH 5-6) to induce precipitation. Use a pH meter for accurate adjustment and add the acid or base dropwise near the target pH.

Possible Cause 2: Presence of Soluble Impurities.

  • Impurities can act as crystallization inhibitors. If the crude product is highly impure, direct crystallization may fail.

Solution:

  • Attempt to purify the intermediate first. The 5-(4-methoxyphenyl)hydantoin from the Bucherer-Bergs synthesis is often a stable, crystalline solid that can be purified by recrystallization before the final hydrolysis step.[3]

  • For the final product, consider recrystallization from a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.[12]

Troubleshooting Workflow: Low Yield Optimization

Troubleshooting_Workflow start Low Overall Yield Detected check_intermediate Analyze Intermediate Step (TLC, LC-MS) start->check_intermediate incomplete_formation Incomplete Intermediate Formation? check_intermediate->incomplete_formation Yes hydrolysis_issue Problem in Hydrolysis Step? check_intermediate->hydrolysis_issue No optimize_formation Optimize Formation Conditions: - Check Reagent Quality - Verify Temp/Pressure - Adjust Stoichiometry incomplete_formation->optimize_formation optimize_hydrolysis Optimize Hydrolysis: - Increase Reaction Time/Temp - Verify Acid/Base Concentration - Monitor to Completion hydrolysis_issue->optimize_hydrolysis check_workup Review Isolation Protocol hydrolysis_issue->check_workup Hydrolysis Complete, Still Low Yield rerun_formation Re-run Synthesis of Intermediate optimize_formation->rerun_formation end Improved Yield rerun_formation->end rerun_hydrolysis Re-run Hydrolysis Step optimize_hydrolysis->rerun_hydrolysis rerun_hydrolysis->end optimize_workup Optimize Workup: - Adjust pH to Isoelectric Point - Use Appropriate Recrystallization Solvent check_workup->optimize_workup optimize_workup->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

Detailed Experimental Protocols

Safety Precaution: These syntheses involve highly toxic cyanide salts. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide poisoning antidote kit and trained personnel available.

Protocol 1: Strecker Synthesis[1][4]

Step 1: Synthesis of α-Amino-2-(4-methoxyphenyl)acetonitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Prepare a solution of ammonium chloride (1.2 eq) in aqueous ammonia (28-30%) and add it to the aldehyde solution.

  • Cool the flask to 0-5°C in an ice bath.

  • Prepare a separate aqueous solution of sodium cyanide (NaCN, 1.1 eq).

  • Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • The α-aminonitrile intermediate can be extracted with a suitable organic solvent (e.g., ethyl acetate) and used directly in the next step after solvent removal.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid

  • To the crude α-aminonitrile, add 6M hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy or the intermediate spot by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., aqueous ammonia) to the isoelectric point (approx. pH 5-6) to precipitate the amino acid.

  • Filter the resulting solid, wash with cold water, followed by cold ethanol, and dry under vacuum.

Protocol 2: Bucherer-Bergs Synthesis[3][6]

Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin

  • In a pressure vessel or a sealed round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reagents.

  • Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the hydantoin.

  • Filter the solid product, wash with cold water, and dry. The hydantoin can be recrystallized from ethanol or water if necessary.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Suspend the purified 5-(4-methoxyphenyl)hydantoin in a 2-4M sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux for 12-24 hours, until the solid has completely dissolved and the reaction is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to the isoelectric point (approx. pH 5-6) to precipitate the racemic amino acid.

  • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

References

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. (n.d.). PubMed. [Link]

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. (n.d.).
  • 2-AMino-2-(4-Methoxypheny... (2024). ChemBK. [Link]

  • Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. [Link]

  • Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained. (n.d.).
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

  • 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID. (n.d.). Jennychem. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • 2-Amino-2-(4-methoxyphenyl)acetic acid. (n.d.). PubChem. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). PMC - NIH. [Link]

Sources

Optimization

Common side products in "2-Amino-2-(4-methoxyphenyl)acetic acid" synthesis

<Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the most common method...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Amino-2-(4-methoxyphenyl)acetic acid?

A1: The two most prevalent and well-established methods are the Strecker synthesis and the Bucherer-Bergs synthesis. Both are robust methods that begin with p-anisaldehyde. The Strecker synthesis involves the reaction of p-anisaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2] The Bucherer-Bergs synthesis utilizes p-anisaldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the desired amino acid.[3][4]

Q2: My final product shows a significant amount of p-anisic acid. What is the likely cause?

A2: The presence of p-anisic acid as an impurity typically points to two potential issues:

  • Oxidation of the Starting Material: The starting material, p-anisaldehyde, is susceptible to oxidation to p-anisic acid, especially if it has been stored improperly or for an extended period.[5][6] Always use a fresh or recently purified supply of p-anisaldehyde.

  • Oxidative Side Reactions: Depending on the specific reaction conditions, particularly if air is not excluded, some oxidation of the aldehyde may occur during the synthesis.

Troubleshooting:

  • Verify Starting Material Purity: Before beginning the synthesis, check the purity of the p-anisaldehyde using techniques like TLC, GC, or NMR. If p-anisic acid is present, purify the aldehyde by distillation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I'm observing incomplete hydrolysis of my intermediate. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue in both the Strecker (hydrolysis of the α-aminonitrile) and Bucherer-Bergs (hydrolysis of the hydantoin) syntheses.[7][8]

For Strecker Synthesis: The hydrolysis of the α-aminonitrile to a carboxylic acid is a critical step.[9]

  • Reaction Time and Temperature: Ensure you are using sufficiently harsh conditions. This typically involves refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH) for an extended period (4-24 hours).[3][10]

  • Acid/Base Concentration: The concentration of the acid or base is crucial. Using a dilute solution may not be effective.

For Bucherer-Bergs Synthesis: The hydrolysis of the 5-(4-methoxyphenyl)hydantoin is also a demanding step.

  • Base Strength: Strong bases like sodium hydroxide are typically required.

  • Elevated Temperatures: Reflux temperatures are generally necessary to facilitate the ring opening of the hydantoin.[3]

Troubleshooting Protocol: Ensuring Complete Hydrolysis

  • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting intermediate.

  • Extend Reaction Time: If the reaction has stalled, extend the reflux time in increments of 2-4 hours and continue to monitor.

  • Increase Reagent Concentration: If extending the time is ineffective, cautiously increase the concentration of the acid or base in the subsequent run.

Q4: My product is a racemic mixture. How can I obtain an enantiomerically pure product?

A4: Both the classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid.[1][3] To obtain a single enantiomer, a resolution step is required. Common methods include:

  • Chiral Resolving Agents: Formation of diastereomeric salts with a chiral acid or base (e.g., tartaric acid derivatives) allows for separation by fractional crystallization.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the two.

Alternatively, an asymmetric Strecker synthesis can be employed from the start, which uses a chiral auxiliary to direct the stereochemistry of the cyanide addition, leading to an enantiomerically enriched product.[3]

Troubleshooting Guide: Common Side Products

This section details the formation and identification of common side products and provides strategies for their mitigation.

Side ProductFormation PathwayIdentificationMitigation Strategy
p-Anisic Acid Oxidation of p-anisaldehyde starting material or during the reaction.Can be detected by TLC, HPLC, or NMR (distinct carboxylic acid proton signal).Use purified p-anisaldehyde; run the reaction under an inert atmosphere.
N-formyl-2-amino-2-(4-methoxyphenyl)acetic acid Incomplete hydrolysis under acidic conditions, where the nitrile is partially hydrolyzed to an amide.Appears as a distinct spot on TLC; can be identified by MS and NMR.Ensure harsh hydrolysis conditions (strong acid/base, sufficient time and temperature).
Oligomers/Polymers Polymerization of the starting aldehyde or intermediates, especially under strongly acidic or basic conditions at high temperatures.[8]Results in baseline material on TLC and a complex mixture in NMR.Maintain careful temperature control; avoid overly concentrated reaction mixtures.
4-Methoxyphenylacetamide Decarboxylation of the final product under harsh thermal conditions.Can be identified by GC-MS or LC-MS.Avoid excessive heating during workup and purification.

Visualizing Reaction Pathways

Understanding the reaction mechanisms is key to troubleshooting. Below are simplified diagrams for the primary synthetic routes.

Strecker_Synthesis p_anisaldehyde p-Anisaldehyde aminonitrile α-Aminonitrile p_anisaldehyde->aminonitrile + NH₃, HCN amino_acid 2-Amino-2-(4-methoxyphenyl)acetic acid aminonitrile->amino_acid Acid/Base Hydrolysis

Caption: Strecker Synthesis Workflow

Bucherer_Bergs_Synthesis p_anisaldehyde p-Anisaldehyde hydantoin 5-(4-methoxyphenyl)hydantoin p_anisaldehyde->hydantoin + KCN, (NH₄)₂CO₃ amino_acid 2-Amino-2-(4-methoxyphenyl)acetic acid hydantoin->amino_acid Base Hydrolysis

Sources

Troubleshooting

Troubleshooting poor peak shape in HPLC of "2-Amino-2-(4-methoxyphenyl)acetic acid"

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with this and similar polar, ionizable compounds. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Introduction: The Challenge of a Zwitterionic Analyte

2-Amino-2-(4-methoxyphenyl)acetic acid is a zwitterionic molecule, containing both a basic amino group and an acidic carboxylic acid group.[1] This dual nature makes its chromatographic behavior highly sensitive to mobile phase pH. Furthermore, the basic amino group is particularly prone to undesirable secondary interactions with the silica backbone of most reversed-phase columns, leading to a host of peak shape issues. This guide will address the most common problems in a direct question-and-answer format.

Troubleshooting Guides: Common Peak Shape Problems

Question 1: Why is my peak for 2-Amino-2-(4-methoxyphenyl)acetic acid severely tailing?

Peak tailing is the most frequently reported issue for this type of analyte.[2] It manifests as an asymmetrical peak with a drawn-out trailing edge.[3] This is not merely a cosmetic issue; it compromises accurate integration and reduces resolution from nearby impurities.

Primary Cause 1: Secondary Silanol Interactions

The root cause of peak tailing for basic compounds is often an unwanted secondary retention mechanism.[2][4] Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (pH > 3), these silanols become deprotonated and negatively charged (Si-O⁻).[3][5] The positively charged amino group on your analyte then interacts strongly with these sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Primary Cause 2: Mobile Phase pH Near Analyte pKa

If the mobile phase pH is too close to the pKa of the analyte's amino or carboxylic acid groups, the compound will exist in multiple ionization states simultaneously. This leads to inconsistent retention and can manifest as tailing or broad, distorted peaks.[3][5][6] For robust chromatography, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[7][8]

Solutions & Protocols

  • Optimize Mobile Phase pH (Most Critical Step): The most effective way to eliminate silanol interactions is to suppress the ionization of the silanol groups.

    • Action: Lower the mobile phase pH to a range of 2.5 - 3.0. At this low pH, the silanol groups are fully protonated (Si-OH) and neutral, minimizing their interaction with the protonated analyte.[2][4][5]

    • Recommended Buffers: Use phosphate or formate buffers to maintain a stable, low pH. Trifluoroacetic acid (TFA) at 0.1% is also a common choice but can cause baseline issues at low UV wavelengths.[9]

  • Select a High-Performance Column: Not all C18 columns are created equal.

    • Action: Use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping chemically treats the silica surface to block a majority of the residual silanols, drastically reducing tailing for basic compounds.[2][3][5]

    • Alternative: Consider columns with a polar-embedded phase, which provides additional shielding of silanols.[3] For very challenging separations where reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for underivatized amino acids.[10][11]

  • Increase Buffer Strength:

    • Action: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help. The buffer ions will compete with the analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.[4][5]

Question 2: My peak is fronting (leading edge is sloped). What is the cause?

Peak fronting, often appearing as a "shark fin," is typically caused by column overload or issues with the sample solvent.

Primary Cause 1: Mass Overload

Injecting too much sample can saturate the stationary phase at the column inlet.[12][13] This means there aren't enough available binding sites for all the analyte molecules, causing some to travel down the column faster, leading to a fronting peak.

  • Solution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape becomes symmetrical at lower concentrations, you have confirmed mass overload.[6] Adjust your sample concentration accordingly or reduce the injection volume.

Primary Cause 2: Incompatible Sample Solvent

If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it will interfere with the partitioning of the analyte onto the stationary phase at the column inlet.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Question 3: My peak is broad, split, or showing shoulders. What should I investigate?

These issues often point to problems with the column hardware or the overall HPLC system, rather than purely chemical interactions.

Primary Cause 1: Column Contamination or Bed Deformation

Over time, strongly retained compounds from previous injections can build up at the head of the column, blocking the inlet frit or creating channels in the packing bed.[5][12] A sudden pressure shock can also cause a void to form at the inlet. These issues lead to an uneven flow path for the sample, resulting in broad or split peaks.[6][11]

  • Solution: Column Flushing & Reversal:

    • Disconnect the column from the detector.

    • Reverse the flow direction of the column.

    • Flush the column with a strong, appropriate solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) at a low flow rate for at least 10-20 column volumes. This can dislodge particulates from the inlet frit.[2]

    • If the problem persists after returning the column to the normal flow direction, the column may be permanently damaged and require replacement.

Primary Cause 2: Extra-Column Volume

Excessive volume between the injector and the detector can cause the peak to broaden before it is even detected.

  • Solution: System Optimization:

    • Use tubing with the narrowest possible internal diameter (e.g., 0.005") that the system pressure allows.[3]

    • Ensure all tubing connections are made correctly (ferrules are not crushed and tubing is bottomed-out in the port) to eliminate dead volumes.

    • Keep the tubing length between the column and the detector as short as possible.

Systematic Troubleshooting Workflow

A logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow diagram outlines the decision-making process for addressing poor peak shape for 2-Amino-2-(4-methoxyphenyl)acetic acid.

TroubleshootingWorkflow start Observe Poor Peak Shape shape_tailing Peak Tailing? start->shape_tailing shape_fronting Peak Fronting? shape_tailing->shape_fronting No ph_check 1. Lower Mobile Phase pH (e.g., pH 2.5-3.0 with buffer) shape_tailing->ph_check Yes shape_broad_split Broad / Split Peak? shape_fronting->shape_broad_split No dilute_sample 1. Dilute Sample (Check for Mass Overload) shape_fronting->dilute_sample Yes shape_broad_split->start No (Re-evaluate) flush_column 1. Flush/Reverse Column (Check for contamination/void) shape_broad_split->flush_column Yes column_check 2. Verify Column Type (End-capped, Type B Silica?) ph_check->column_check buffer_strength 3. Increase Buffer Strength column_check->buffer_strength end_node Peak Shape Optimized buffer_strength->end_node solvent_check 2. Match Sample Solvent to Mobile Phase dilute_sample->solvent_check solvent_check->end_node system_check 2. Inspect Tubing & Fittings (Minimize Extra-Column Volume) flush_column->system_check replace_column 3. Replace Column system_check->replace_column replace_column->end_node

Caption: A decision tree for troubleshooting HPLC peak shape issues.

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Analyte and Column

Mobile Phase pHState of Analyte (Amino Group)State of Analyte (Carboxyl Group)State of Silanol Groups (Si-OH)Expected Peak Shape
< 3.0 Protonated (R-NH₃⁺)Protonated (R-COOH)Neutral (Si-OH) Symmetrical (Optimal)
3.0 - 8.0 Protonated (R-NH₃⁺)Deprotonated (R-COO⁻)Ionized (Si-O⁻) Tailing (Problematic)
> 8.0 Neutral (R-NH₂)Deprotonated (R-COO⁻)Ionized (Si-O⁻)Tailing (Requires specialized high-pH stable column)

Table 2: Comparison of HPLC Column Chemistries

Column TypePrincipleSuitability for 2-Amino-2-(4-methoxyphenyl)acetic acidKey Consideration
Standard C18 Hydrophobic InteractionPoor to Fair: Prone to severe peak tailing due to high silanol activity.Not recommended unless method is rigorously optimized.
End-Capped C18 Hydrophobic InteractionGood to Excellent: Significantly reduced silanol activity leads to better peak shape for basic compounds.[5]This is the recommended starting point.
Polar-Embedded Mixed-Mode (Hydrophobic & Polar)Excellent: Offers alternative interactions and shields residual silanols, improving peak shape.[3]A great alternative if end-capped C18 still shows tailing.
HILIC Hydrophilic PartitioningGood to Excellent: Ideal for retaining and separating polar compounds without derivatization.[10]Requires different mobile phase systems (high organic).

Frequently Asked Questions (FAQs)

Q: Can I just add an ion-pairing reagent to fix the tailing? A: While ion-pairing reagents can be effective, they often lead to long column equilibration times and can be difficult to remove from the system. Optimizing the mobile phase pH and using a modern, end-capped column is a more robust and simpler first approach.

Q: My peak shape is good, but the retention time is too short at low pH. What should I do? A: At low pH, your analyte is more polar due to the protonated amino group, which reduces retention in reversed-phase. To increase retention, simply decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[2]

Q: Should I use a guard column? A: Yes. Using a guard column with the same stationary phase as your analytical column is a highly recommended and cost-effective way to protect your main column from contamination and extend its lifetime.[2][14]

Q: Does temperature affect peak shape? A: Yes, operating at a slightly elevated temperature (e.g., 35-40 °C) can improve peak shape by increasing mass transfer kinetics. However, ensure the temperature is stable, as fluctuations can cause retention time shifts.

Experimental Protocols

Protocol 1: Low-pH Mobile Phase Preparation (0.1% Formic Acid)

This protocol describes the preparation of a simple and effective mobile phase for achieving symmetrical peaks.

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of high-purity, HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly.

    • Filter the mobile phase through a 0.22 µm filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Organic Component (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap, mix, filter, and degas as described for Mobile Phase A.

  • HPLC Conditions:

    • Start with a gradient that allows for sufficient retention (e.g., 5-10% Mobile Phase B) and ramp up to elute the analyte.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • BenchChem. (2025). Performance comparison of different HPLC columns for amino acid separation.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
  • Aurora Pro Scientific. (n.d.). HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis.
  • Element Lab Solutions. (n.d.). HPLC Columns for Amino Acid & Cell Structure Analysis.
  • CymitQuimica. (n.d.). CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • Agilent. (n.d.). LC Columns and Standards for Amino Acid & Cell Culture Analysis.
  • Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • PubChem. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid.
  • ResearchGate. (n.d.). Effect of Mobile-Phase Composition and Buffer pH on Retention Time.
  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
  • Echemi. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4, (2S).
  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and....
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Obrnuta faza. (n.d.). T1. Poor peak shape.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • PubMed. (n.d.). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
  • ResearchGate. (2025, August 7). Method development for amino acid analysis.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • MDPI. (n.d.). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease.

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Amino-2-(4-methoxyphenyl)acetic acid

< Welcome to the technical support guide for the chiral resolution of rac-2-Amino-2-(4-methoxyphenyl)acetic acid, a critical chiral building block in pharmaceutical development. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the chiral resolution of rac-2-Amino-2-(4-methoxyphenyl)acetic acid, a critical chiral building block in pharmaceutical development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with its enantiomeric separation.

Overview of Chiral Resolution & Key Challenges

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylglycine, is an amino acid derivative whose individual enantiomers can exhibit distinct pharmacological properties. As regulatory agencies increasingly mandate the use of single-enantiomer drugs, efficient and scalable chiral resolution is paramount.[1] The most prevalent and industrially viable method for resolving this compound is diastereomeric salt crystallization .[1][2]

This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, most notably solubility, allowing one to be selectively crystallized from a suitable solvent system.[3][4]

However, the process is not without its challenges. Common issues include:

  • Poor diastereomeric excess (d.e.) and subsequent low enantiomeric excess (e.e.).

  • Low yield of the desired diastereomeric salt.

  • Formation of oils or gums instead of crystalline solids.

  • Difficulty in selecting an optimal resolving agent and solvent system.

  • Inefficient liberation of the free amino acid from the salt.

This guide is structured to address these specific problems through a series of troubleshooting FAQs and a detailed, validated protocol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chiral resolution of rac-2-Amino-2-(4-methoxyphenyl)acetic acid via diastereomeric salt crystallization.

Q1: My crystallized diastereomeric salt shows low enantiomeric excess (<80% e.e.) after liberation. What are the likely causes and how can I improve it?

A1: Low enantiomeric excess is a frequent problem and can stem from several factors. The primary cause is often the co-precipitation of the more soluble diastereomeric salt along with the desired, less soluble one. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Solvent System: The choice of solvent is the most critical parameter influencing the solubility difference between the two diastereomers.[4]

    • Causality: A good solvent system will maximize the solubility of one diastereomer while minimizing the solubility of the other at the crystallization temperature.

    • Troubleshooting Steps:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, or mixtures thereof).

      • Ternary Phase Diagrams: For advanced optimization, constructing a ternary phase diagram of the two diastereomers and the solvent can reveal the ideal conditions for selective crystallization.[5]

      • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent (in which the salts are less soluble) to a solution of the diastereomers to induce selective precipitation.

  • Control the Cooling Rate: Rapid cooling can trap impurities and promote the nucleation of the undesired diastereomer.

    • Causality: Slow, controlled cooling allows the solution to remain in a metastable zone for longer, favoring the growth of crystals of the less soluble diastereomer from a limited number of nuclei.

    • Troubleshooting Steps:

      • Allow the heated solution to cool slowly to room temperature, ideally in an insulated vessel.

      • For further cooling (e.g., to 0-5 °C), use a programmable cooling bath to ensure a gradual temperature decrease.

  • Check Purity of Resolving Agent: The optical purity of your resolving agent is paramount. An impure agent will lead directly to a lower enantiomeric excess in the final product. Always use a resolving agent with the highest available optical purity (>99% e.e.).

  • Recrystallization: A single crystallization step may not be sufficient. Recrystallizing the diastereomeric salt from a fresh portion of the optimized solvent system is a highly effective method to upgrade the diastereomeric and, consequently, the enantiomeric purity.

Q2: The resolution attempt resulted in an oil or a sticky gum instead of a crystalline solid. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens if the melting point of the salt is lower than the temperature of the solution or if the concentration is too high.

  • Causality: The salt is too soluble or the solution is too supersaturated for orderly crystal lattice formation to occur.

  • Troubleshooting Steps:

    • Reduce Concentration: Dilute the solution with more solvent before heating and cooling. This is often the simplest and most effective solution.

    • Change the Solvent: Switch to a solvent in which the salt is less soluble. This raises the supersaturation required for nucleation, often favoring crystal formation.

    • Lower the Crystallization Temperature: If possible, use a solvent that allows for crystallization at a lower temperature, further below the salt's melting point.

    • Seed the Solution: Introduce a few seed crystals of the desired diastereomeric salt (if available from a previous successful batch) at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.

Q3: The yield of my desired diastereomeric salt is very low (<50% of the theoretical maximum). How can I improve it?

A3: A low yield indicates that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor. The theoretical maximum yield for any resolution is 50% for each enantiomer from the racemate.[6]

  • Causality: The solubility of the "less-soluble" diastereomer is still too high in the chosen solvent at the filtration temperature, or the incorrect stoichiometry of the resolving agent was used.

  • Troubleshooting Steps:

    • Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial. This ensures that only the desired enantiomer precipitates as a salt, leaving the other enantiomer and excess racemate in solution.

    • Maximize Precipitation: Ensure the crystallization mixture has reached its optimal low temperature (e.g., 0-5 °C) and has been held there for a sufficient time (e.g., several hours) to allow for maximum precipitation before filtration.

    • Mother Liquor Reworking: The "unwanted" enantiomer remains in the mother liquor. This can be recovered, racemized back to the starting racemic mixture, and recycled into the process, thereby improving the overall process yield beyond the initial 50%.[6][7]

Q4: How do I choose the best chiral resolving agent for 2-Amino-2-(4-methoxyphenyl)acetic acid?

A4: The selection of a resolving agent is often empirical, but some guidelines can increase the probability of success. Since the target molecule is an amino acid (amphoteric, but can act as a base), acidic resolving agents are typically used.

  • Causality: Effective resolution relies on strong, well-defined crystal packing interactions (e.g., hydrogen bonding, ionic interactions) between the target molecule and the resolving agent, leading to a robust, low-solubility crystal lattice for one diastereomer.[4][8]

  • Common Resolving Agents for Amino Acids:

    • Tartaric Acid derivatives (e.g., L-(+)-Tartaric acid, Di-p-toluoyl-L-tartaric acid)

    • Camphorsulfonic acid (e.g., (1R)-(-)-10-Camphorsulfonic acid)[6]

    • Mandelic Acid derivatives (e.g., (S)-(+)-Mandelic acid)

    • N-Acyl-amino acids

  • Screening Strategy: It is highly recommended to perform a small-scale, parallel screening of several resolving agents and solvents to identify the most promising combination that yields a crystalline salt with good recovery and high diastereomeric purity.

Resolving Agent ClassCommon ExamplesSuitability for Amines
Carboxylic Acids L-(+)-Tartaric Acid, (S)-(+)-Mandelic AcidExcellent, forms strong ionic bonds.
Sulfonic Acids (1R)-(-)-10-Camphorsulfonic AcidVery strong acids, form stable salts.[6]
Phosphoric Acids VAPOL, BINOL derivativesCan be effective, often used for more complex molecules.

Experimental Workflow & Protocols

This section provides a general workflow and a specific protocol for the resolution of rac-2-Amino-2-(4-methoxyphenyl)acetic acid using L-(+)-Tartaric Acid as the resolving agent.

General Workflow Diagram

The overall process of chiral resolution by diastereomeric salt crystallization follows a clear, logical sequence.

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_lib Step 3: Liberation & Analysis racemate Racemic Amino Acid (p-methoxyphenylglycine) dissolve Heat to Dissolve racemate->dissolve agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->dissolve solvent Solvent System (e.g., aq. Ethanol) solvent->dissolve cool Slow Controlled Cooling dissolve->cool filter Filter & Wash Solid cool->filter salt Diastereomeric Salt (Less Soluble) filter->salt Solid mother_liquor Mother Liquor (Contains More Soluble Salt) filter->mother_liquor Filtrate liberate Liberate Free Amino Acid (Adjust pH) salt->liberate extract Extract & Isolate liberate->extract analyze Analyze Purity (Chiral HPLC) extract->analyze product Enantiopure Amino Acid analyze->product

Caption: General workflow for chiral resolution.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a representative example. Optimal quantities, temperatures, and times may vary and should be determined experimentally.

Materials:

  • rac-2-Amino-2-(4-methoxyphenyl)acetic acid (10.0 g)

  • L-(+)-Tartaric Acid (e.e. >99%)

  • Ethanol (95%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Hydrochloric Acid (HCl) solution (2 M)

  • Ethyl Acetate

Procedure:

  • Salt Formation:

    • In a 250 mL flask, suspend 10.0 g of rac-2-Amino-2-(4-methoxyphenyl)acetic acid in 100 mL of 95% ethanol.

    • In a separate beaker, dissolve an equimolar amount of L-(+)-Tartaric Acid in 20 mL of deionized water.

    • Add the tartaric acid solution to the amino acid suspension.

    • Heat the mixture with stirring to approximately 70-75 °C until a clear, homogeneous solution is obtained.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature over 2-3 hours. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath and continue to cool to 0-5 °C for at least 2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold (0-5 °C) 95% ethanol (2 x 15 mL) to remove residual mother liquor.

    • Dry the collected salt in a vacuum oven at 40 °C to a constant weight.

  • Liberation of the Chiral Amino Acid:

    • Dissolve the dried diastereomeric salt in a minimum amount of deionized water.

    • Adjust the pH of the solution to approximately 9-10 with 2 M NaOH solution to deprotonate the tartaric acid and liberate the free amino acid.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL) to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 5-6) using 2 M HCl. The enantiomerically enriched amino acid will precipitate.

    • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the product with cold water and dry under vacuum.

  • Analysis:

    • Determine the yield and melting point of the product.

    • Crucially, determine the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC method.[9][10]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common resolution problems.

G start Resolution Problem (e.g., Low e.e., Low Yield, Oiling Out) low_ee Q: Low e.e.? start->low_ee low_yield Q: Low Yield? start->low_yield oiling Q: Oiling Out? start->oiling solv_opt Optimize Solvent System (Screening, Anti-solvent) low_ee->solv_opt Yes cool_rate Decrease Cooling Rate low_ee->cool_rate Yes recryst Recrystallize Salt low_ee->recryst Yes temp_time Optimize Crystallization (Lower Temp, Longer Time) low_yield->temp_time Yes stoich Adjust Resolving Agent Stoichiometry low_yield->stoich Yes recycle Recycle Mother Liquor low_yield->recycle Yes dilute Dilute Solution oiling->dilute Yes change_solv Change Solvent (to less soluble) oiling->change_solv Yes seed Add Seed Crystals oiling->seed Yes

Caption: Troubleshooting decision tree for chiral resolution.

References

  • Zhang, T., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]

  • BenchChem (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • DR-NTU (n.d.).
  • Wikipedia (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Google Patents (n.d.). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
  • (2018).
  • Kessels SA (n.d.). Resolution processes. Kessels SA. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • Filinchuk, Y., et al. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Crystal Growth & Design.
  • Pályi, G., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.
  • S. O. Mohamed, et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • MDPI (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. MDPI. Available at: [Link]

  • ResearchGate (2011). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available at: [Link]

  • TCI Chemicals (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • ResearchGate (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate. Available at: [Link]

  • MDPI (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Phenomenex (n.d.).
  • Royal Society of Chemistry (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • El-Hiti, G. A., et al. (2017). Crystal structure of 2-(bis(4-methoxyphenyl) amino)-2-oxoacetic acid C6H15NO5. Zeitschrift für Kristallographie - New Crystal Structures.
  • NIH (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. National Institutes of Health. Available at: [Link]

  • ResearchGate (2011). Enzymic resolution of DL-phenylglycine. ResearchGate. Available at: [Link]

  • NIH (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. National Institutes of Health. Available at: [Link]

  • MDPI (2022). Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization. MDPI. Available at: [Link]

  • MDPI (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • PubChem (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Amino-2-(4-methoxyphenyl)acetic acid in Solution

Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability of this compound in solution. Here, we address common challenges and questions, offering troubleshooting strategies and preventative measures to ensure the integrity of your experiments.

Introduction to 2-Amino-2-(4-methoxyphenyl)acetic acid and its Stability

2-Amino-2-(4-methoxyphenyl)acetic acid is an amino acid derivative with a molecular structure that includes an amino group, a carboxylic acid group, and a methoxy-substituted phenyl group.[1] This compound is of interest in medicinal chemistry and biochemistry.[1] However, like many complex organic molecules, its stability in solution can be influenced by a variety of environmental factors, including pH, temperature, and light.[1] Understanding these factors is critical for developing stable formulations and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Amino-2-(4-methoxyphenyl)acetic acid in solution.

Q1: What are the primary factors that affect the stability of 2-Amino-2-(4-methoxyphenyl)acetic acid in aqueous solutions?

The stability of 2-Amino-2-(4-methoxyphenyl)acetic acid in aqueous solutions is primarily influenced by:

  • pH: The pH of the solution can significantly impact the compound's stability.[1] As an amino acid derivative, it possesses both an acidic carboxylic acid group and a basic amino group.[1] At extreme pH values (highly acidic or alkaline), the compound may be susceptible to hydrolysis. The solubility is also expected to be pH-dependent, increasing in acidic and basic conditions due to salt formation.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][3] It is crucial to understand the thermal liability of the compound in your specific experimental setup.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[3] Photostability studies are essential if the compound will be exposed to light during its lifecycle.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the compound.[3] The methoxy group on the phenyl ring could slightly increase susceptibility to oxidative degradation.[4]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for 2-Amino-2-(4-methoxyphenyl)acetic acid are not extensively detailed in publicly available literature, based on its structure, potential degradation pathways in solution may include:

  • Hydrolysis: The amide linkage in a peptide chain or the ester in a derivative form could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The aromatic ring and the amino group can be sites of oxidation, potentially leading to the formation of various byproducts.

  • Decarboxylation: Under certain conditions, such as heat, the carboxylic acid group could be lost as carbon dioxide.

  • Racemization: The chiral center at the alpha-carbon could be susceptible to racemization, particularly under basic conditions, leading to a loss of stereochemical purity.

To definitively identify degradation products, forced degradation studies are recommended.[5][6] These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to intentionally induce degradation and identify the resulting products using techniques like HPLC-MS.[3][7]

Q3: How should I prepare and store stock solutions of 2-Amino-2-(4-methoxyphenyl)acetic acid to ensure maximum stability?

For optimal stability of stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). If using organic solvents, ensure they are anhydrous if the compound is water-sensitive.

  • pH Control: Prepare aqueous solutions in a buffer system that maintains a pH where the compound is most stable. This often requires experimental determination through a pH-stability profile study.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[8] For short-term storage, refrigeration at 2-8°C may be sufficient.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: For compounds sensitive to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

A supplier of a similar compound, 2-Amino-2-(2-methoxyphenyl)acetic acid, recommends storing lyophilized powder at -20°C for up to 36 months and solutions at -20°C for use within 1 month to prevent loss of potency.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Problem: Inconsistent or declining assay results over time.

This is a classic indicator of compound instability in the assay medium.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: Precipitation of the compound from solution.

Precipitation can occur due to low solubility or changes in the solution that affect solubility.

Troubleshooting Steps
  • Verify Solubility: Determine the solubility of 2-Amino-2-(4-methoxyphenyl)acetic acid in your specific solvent or buffer system. The shake-flask method is a reliable technique for this.[10]

  • pH Adjustment: Since the compound is an amino acid derivative, its solubility is likely pH-dependent.[2] Adjusting the pH of the solution away from the isoelectric point of the compound can increase its solubility.

  • Co-solvents: Consider the use of a co-solvent to increase solubility. However, ensure the co-solvent is compatible with your experimental system.

  • Temperature Effects: Check if temperature changes during your experiment could be causing the compound to precipitate. Some compounds are less soluble at lower temperatures.

Problem: Appearance of new peaks in HPLC analysis.

The appearance of new, unexpected peaks in an HPLC chromatogram is a strong indication of degradation.

Troubleshooting and Identification Workflow

G cluster_0 Degradation Product Identification A New Peaks in HPLC B Perform Forced Degradation Study A->B Induce degradation under stress C Analyze by LC-MS/MS B->C Separate and detect masses D Identify Degradation Products C->D Characterize structures E Modify Storage/Experimental Conditions D->E Prevent future degradation

Caption: Workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[3][5]

Objective: To investigate the intrinsic stability of 2-Amino-2-(4-methoxyphenyl)acetic acid under various stress conditions.

Materials:

  • 2-Amino-2-(4-methoxyphenyl)acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the parent compound and any new peaks that appear. Use LC-MS/MS to determine the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a starting point for developing an HPLC method for the quantification of 2-Amino-2-(4-methoxyphenyl)acetic acid.[11]

Objective: To quantify the concentration of 2-Amino-2-(4-methoxyphenyl)acetic acid in solution.

Instrumentation and Materials:

  • HPLC System with a UV/Vis or Diode Array Detector (DAD)

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the λmax of the compound by scanning with a DAD (likely in the range of 220-280 nm due to the phenyl ring).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of 2-Amino-2-(4-methoxyphenyl)acetic acid in the mobile phase at the initial conditions.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to calculate the concentration of the compound in the unknown samples.

Data Summary

The following table provides a template for summarizing stability data for 2-Amino-2-(4-methoxyphenyl)acetic acid under different conditions. Researchers are encouraged to populate this with their own experimental findings.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (if identified)
0.1 M HCl24 hours80
0.1 M NaOH24 hours80
3% H₂O₂24 hours25
Dry Heat48 hours100
Light ExposurePer ICH Q1B25

References

  • Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Alsante, K. M., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 109-123. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of 2-Amino-2-(4-methoxyphenyl)acetic acid

Welcome to the technical support center for handling 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively using this valuable unn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively using this valuable unnatural amino acid in their synthetic workflows. My goal is to provide you with in-depth, field-proven insights to help you navigate the primary challenge associated with this compound: maintaining its enantiomeric integrity. Racemization, the conversion of a single enantiomer into a mixture of both, is a critical issue that can compromise the efficacy and safety of your final product. This resource will equip you with the knowledge and practical strategies to prevent it.

I. Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-2-(4-methoxyphenyl)acetic acid particularly susceptible to racemization?

The susceptibility of 2-Amino-2-(4-methoxyphenyl)acetic acid to racemization stems from the nature of its α-carbon, which is the chiral center. For racemization to occur, the proton attached to this α-carbon must be abstracted, leading to the formation of a planar carbanion intermediate.[1] This intermediate can then be re-protonated from either face, resulting in a mixture of both L- and D-enantiomers.[1]

Several factors make this particular amino acid prone to this process:

  • Aromatic Stabilization: The phenyl group directly attached to the chiral carbon can stabilize the transient planar carbanion intermediate through resonance.[2] This lowers the energy barrier for proton abstraction, making racemization more likely compared to aliphatic amino acids.[2]

  • Reaction Conditions: Many common synthetic transformations, particularly those involving the activation of the carboxylic acid group for amide bond formation, create conditions that facilitate racemization.[3] These conditions often involve the use of bases and elevated temperatures.[4]

Q2: What are the primary mechanisms of racemization during peptide synthesis?

During peptide synthesis, there are two main pathways through which racemization can occur:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton from the amino acid derivative. This is more likely to occur with strong bases and at higher temperatures.[3]

  • Oxazolone Formation: When the carboxylic acid of an N-protected amino acid is activated (e.g., with a carbodiimide), it can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is significantly more acidic and can be easily removed by even weak bases, leading to rapid racemization. This is a very common pathway for racemization during peptide coupling reactions.[3]

Q3: How can I accurately determine if my sample has undergone racemization?

Assessing the enantiomeric purity of your material is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. By comparing the peak areas of the two enantiomers, you can determine the enantiomeric excess (e.e.) of your sample. Other methods include chiral gas chromatography (after appropriate derivatization) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

II. Troubleshooting Guides

Scenario 1: Racemization during Peptide Coupling Reactions

Problem: You have coupled your enantiopure 2-Amino-2-(4-methoxyphenyl)acetic acid to another amino acid or peptide, but analysis of the product shows significant racemization.

Root Cause Analysis & Solutions

The most likely culprit is the formation of a racemic oxazolone intermediate during the carboxyl group activation step.[3] The choice of coupling reagent, additives, base, and solvent all play a critical role.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent:

    • Carbodiimides (e.g., DCC, DIC): While effective for coupling, these reagents are notorious for causing racemization when used alone.[5] They promote the formation of the problematic oxazolone intermediate.

    • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents are generally preferred as they can suppress racemization, especially when used with appropriate additives.[5] HATU, in particular, is known for its high efficiency and low racemization levels.[5][6]

  • Incorporate Racemization Suppressing Additives:

    • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives are essential when using carbodiimide coupling reagents.[3][6] They react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone. HOAt is generally considered more effective than HOBt at preventing racemization.[3][6]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective, non-explosive alternative to HOBt and HOAt that has shown superior performance in suppressing racemization in many cases.[3]

  • Optimize the Base:

    • Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton and should generally be avoided.[3]

    • Recommended Bases: Use sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][5] For particularly sensitive couplings, the even weaker base 2,4,6-collidine can be beneficial.[3]

  • Control the Reaction Temperature:

    • Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.

Experimental Protocol: Low-Racemization Peptide Coupling
  • Dissolve the N-protected 2-Amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) and the racemization suppressing additive (e.g., HOAt, 1.1 eq) in an appropriate solvent (e.g., DMF or NMP).

  • Cool the solution to 0°C in an ice bath.

  • Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amino component (e.g., an amino acid ester hydrochloride, 1.0 eq) followed by the slow, dropwise addition of a suitable base (e.g., DIPEA, 1.2 eq).

  • Maintain the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as appropriate and analyze the enantiomeric purity of the product using chiral HPLC.

Scenario 2: Racemization during N-Protecting Group Manipulation

Problem: You are performing a reaction to either introduce or remove an N-terminal protecting group (e.g., Boc, Fmoc) and observe a loss of enantiopurity.

Root Cause Analysis & Solutions

Certain conditions used for the manipulation of protecting groups can lead to racemization.

Troubleshooting Steps:

  • During N-Protection:

    • Anhydride Method: When using acid anhydrides (e.g., Boc2O) for protection, the reaction conditions are generally mild. However, if the reaction is performed at elevated temperatures or for prolonged periods in the presence of a base, racemization can occur. Ensure the reaction is run at or below room temperature and monitor for completion to avoid extended reaction times.

    • Acid Chloride Method: Using acid chlorides (e.g., Fmoc-Cl) often requires a base to neutralize the HCl byproduct. As with peptide coupling, use a sterically hindered, weaker base and low temperatures.

  • During N-Deprotection:

    • Fmoc Removal: The standard conditions for Fmoc removal (e.g., 20% piperidine in DMF) are basic and can cause racemization, especially for sensitive amino acids. If you suspect racemization during Fmoc deprotection, consider reducing the reaction time or using a milder base like DBU in lower concentrations.

    • Boc Removal: Deprotection of a Boc group using strong acids like trifluoroacetic acid (TFA) is generally not a cause of racemization at the α-carbon.

III. Best Practices for Maintaining Enantiopurity

  • Use High-Purity Starting Materials: Always ensure the enantiomeric purity of your starting 2-Amino-2-(4-methoxyphenyl)acetic acid before beginning your synthesis.

  • Minimize Reaction Times and Temperatures: Whenever possible, run reactions at the lowest effective temperature and for the shortest time necessary for completion.

  • Solvent Choice: Polar aprotic solvents like DMF and NMP are common in peptide synthesis. Be aware that these solvents can influence the rate of racemization. In some cases, less polar solvents like dichloromethane (DCM) may be advantageous if solubility allows.

  • Avoid Strong Bases: Whenever a base is required, opt for sterically hindered and weaker bases.

  • Regularly Monitor Enantiomeric Purity: Do not assume that a standard procedure will be racemization-free. Analyze the enantiomeric excess of your intermediates at key steps in your synthetic sequence.

IV. Visualization of Key Concepts

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Carboxyl Activation cluster_oxazolone Oxazolone Formation & Racemization cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected 2-Amino-2-(4-methoxyphenyl)acetic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_AA->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone (Planar Intermediate) Oxazolone->Racemic_Oxazolone + Base - H⁺ (acidic α-proton) Racemic_Oxazolone->Oxazolone + H⁺ Racemic_Peptide Racemic Peptide Product Racemic_Oxazolone->Racemic_Peptide + Amino Component (e.g., H₂N-R')

Caption: Workflow of racemization via oxazolone intermediate during peptide coupling.

Decision Tree for Minimizing Racemization in Peptide Coupling

decision_tree start Planning a Peptide Coupling with 2-Amino-2-(4-methoxyphenyl)acetic acid coupling_reagent Choose Coupling Reagent start->coupling_reagent carbodiimide Carbodiimide (DIC, DCC) coupling_reagent->carbodiimide Standard uronium Uronium/Aminium (HATU, HBTU) coupling_reagent->uronium Low Racemization base_choice Select Base strong_base Avoid Strong Bases (e.g., TEA) base_choice->strong_base Incorrect weak_base Use Weaker, Hindered Base (DIPEA, NMM, Collidine) base_choice->weak_base Correct additives Use Additives? use_additives Yes: HOBt, HOAt, OxymaPure® additives->use_additives Yes no_additives No (High Risk of Racemization) additives->no_additives No temperature Set Reaction Temperature low_temp Low Temperature (0°C to RT) temperature->low_temp carbodiimide->additives uronium->base_choice weak_base->temperature use_additives->base_choice

Caption: Decision-making process for low-racemization peptide coupling conditions.

V. References

  • Ver-Bisbe, E., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11995. [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Purification of 2-Amino-2-(4-methoxyphenyl)acetic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid. It addresses common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid. It addresses common challenges encountered during scale-up with practical, field-proven solutions grounded in scientific principles.

I. Core Properties & Purification Fundamentals

Before troubleshooting, it is critical to understand the physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, as they govern its behavior during purification. As a non-proteinogenic α-amino acid, its amphoteric nature is the most influential characteristic.[1][2]

PropertyValue / Expected BehaviorSignificance for Purification
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol [3]
Amphoteric Nature Contains both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂).Solubility is highly pH-dependent. It can exist as a cation, anion, or a neutral zwitterion.[4]
Isoelectric Point (pI) Predicted to be around pH 6.0At the pI, the molecule has a net-zero charge, and its aqueous solubility is at a minimum. This is the fundamental principle for purification by isoelectric precipitation.
Aqueous Solubility Limited in neutral water.[4]Increases significantly in acidic (forms ammonium salt) and basic (forms carboxylate salt) solutions.[4]
Organic Solvent Solubility Good solubility in polar protic solvents (e.g., methanol, ethanol); moderate in polar aprotic solvents (e.g., acetone); poor in non-polar solvents (e.g., hexanes).[4]Crucial for selecting appropriate recrystallization and chromatography solvents.
Chirality Exists as a racemic mixture ((±) or DL) or as individual enantiomers (D- or L-).[1]Purification of a single enantiomer requires chiral resolution techniques.[5]

II. Troubleshooting Guide: Common Scale-Up Issues

This section directly addresses specific problems you may encounter during the purification of 2-Amino-2-(4-methoxyphenyl)acetic acid in a question-and-answer format.

Crystallization & Isolation Problems

Question: My yield is significantly lower than expected after recrystallization. What are the likely causes and how can I fix it?

Answer:

Low yield during recrystallization is a common scale-up challenge. The primary causes are typically related to solvent selection and solubility mismanagement.

  • Causality 1: Incorrect Solvent System. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing recovery.

  • Causality 2: Sub-optimal pH. As an amino acid, the solubility of your target compound is lowest at its isoelectric point (pI).[7] Performing the crystallization at a pH far from the pI will keep the product solubilized as a salt.

  • Causality 3: Premature Crystallization. If the solution is cooled too rapidly, the compound can crash out as a fine, impure powder, trapping solvent and impurities. This can also lead to losses during filtration.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Primary Solvent: If using a single solvent like water or an alcohol, ensure you are not using an excessive volume. Use just enough to dissolve the crude material at reflux.

    • Anti-Solvent System: This is often more effective for scale-up. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol or dilute NaOH solution). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., acetone or isopropanol) until persistent turbidity is observed. Re-heat to clarify and then allow for slow cooling.

  • pH Adjustment for Isoelectric Precipitation:

    • Dissolve the crude material in a dilute basic solution (e.g., 1M NaOH) to form the highly soluble sodium carboxylate salt.

    • Filter off any insoluble impurities (e.g., unreacted starting materials).

    • Slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring to adjust the pH to the isoelectric point (pI), which is predicted to be around 6.0. The product will precipitate out of the solution.

    • Monitor the pH carefully; overshooting the pI will re-solubilize the product as the ammonium salt.

  • Controlled Cooling Profile:

    • Implement a slow, controlled cooling ramp. Avoid crash-cooling in an ice bath directly from reflux.

    • Allow the solution to cool naturally to room temperature first, then transfer to a cold bath (0-5 °C) to maximize precipitation. Stirring during cooling can promote the formation of more uniform crystals.

Question: The purity of my isolated product is poor. What are the common impurities and how do I remove them?

Answer:

The nature of impurities depends heavily on the synthetic route used. For common methods like the Bucherer-Bergs or Strecker synthesis, typical impurities include starting materials and reaction intermediates.[8]

  • Potential Impurities:

    • p-Anisaldehyde (starting material)

    • Hydantoin intermediates (from Bucherer-Bergs synthesis)

    • Unreacted cyanide salts or amino-nitrile intermediates (from Strecker synthesis)

    • By-products from side reactions

Purification Workflow Diagram:

G cluster_0 Advanced Purification start Crude Product check_purity Analyze Purity (HPLC, NMR) start->check_purity is_purity_ok Purity >98%? check_purity->is_purity_ok recrystallize Perform pH-Adjusted Recrystallization is_purity_ok->recrystallize No end Pure Product is_purity_ok->end Yes recrystallize->check_purity chromatography Consider Column Chromatography recrystallize->chromatography If Purity Still Low chromatography->check_purity

Caption: Troubleshooting workflow for low product purity.

Troubleshooting Protocols:

  • Aqueous Wash / pH Adjustment:

    • Many organic impurities, like residual p-anisaldehyde, can be removed by first dissolving the crude product in a dilute acid (e.g., 1M HCl). This protonates the amino group, making the desired product water-soluble while leaving non-basic organic impurities behind.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to extract the impurities.

    • Proceed with isoelectric precipitation as described previously to recover the purified product from the aqueous layer.

  • Ion-Exchange Chromatography:

    • For persistent impurities, ion-exchange chromatography is a powerful, scalable technique for amino acid purification.[9]

    • Methodology:

      • Select a strong cation exchange resin (e.g., Dowex 50W-X8).[10]

      • Load the crude product solution onto the column. The positively charged amino acid (at low pH) will bind to the resin.

      • Wash the column with deionized water to remove neutral impurities.

      • Elute the desired product using a dilute base solution (e.g., 2% aqueous ammonia). The ammonia displaces the amino acid from the resin.

      • Collect the fractions containing the product and remove the volatile eluent under reduced pressure.

Chiral Purity Issues

Question: I need to produce a single enantiomer (e.g., (R)- or (S)-), but my product is racemic or has low enantiomeric excess (ee). How can I perform chiral resolution at scale?

Answer:

Producing a single enantiomer requires a specific strategy, as standard purification methods like recrystallization and achiral chromatography will not separate enantiomers. The most common industrial approach is diastereomeric salt formation.[11]

  • Principle: Enantiomers have identical physical properties. By reacting them with a single enantiomer of another chiral compound (a "resolving agent"), you form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[5]

Experimental Protocol: Diastereomeric Salt Resolution

  • Select a Resolving Agent:

    • For a basic amine group like the one in your compound, a chiral acid is the ideal resolving agent.

    • Common choices include: (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.[11]

  • Salt Formation:

    • Dissolve the racemic 2-Amino-2-(4-methoxyphenyl)acetic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add approximately 0.5 equivalents of the chosen chiral resolving agent. Using a sub-stoichiometric amount helps ensure the first salt to crystallize has high diastereomeric purity.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly.

  • Fractional Crystallization:

    • One diastereomeric salt should preferentially crystallize due to lower solubility. Collect these crystals by filtration.

    • The mother liquor will be enriched in the other diastereomer.

    • Analyze the optical purity of the crystallized salt (after liberating the free amino acid from a small sample) to check for diastereomeric excess.

    • If necessary, recrystallize the salt to improve purity.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of your amino acid (~6.0) using a base (e.g., NaOH or NH₄OH) to precipitate the enantiomerically pure product.

    • The resolving agent will remain in the solution as its salt.

    • Filter, wash, and dry the pure enantiomer.

Workflow for Chiral Resolution:

G racemate Racemic Amino Acid add_resolver Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->add_resolver salts Diastereomeric Salts (R,+) and (S,+) in Solution add_resolver->salts crystallize Fractional Crystallization salts->crystallize salt1 Insoluble Salt (e.g., R,+) Precipitates crystallize->salt1 salt2 Soluble Salt (e.g., S,+) in Mother Liquor crystallize->salt2 liberate1 Liberate Free Amino Acid (pH Adjustment) salt1->liberate1 liberate2 Liberate Free Amino Acid (from Mother Liquor) salt2->liberate2 enantiomer1 Pure R-Enantiomer liberate1->enantiomer1 enantiomer2 Pure S-Enantiomer liberate2->enantiomer2

Caption: Diastereomeric salt resolution workflow.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method to check the purity of my final product?

    • A1: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid (TFA) is a good starting point for assessing chemical purity. To determine enantiomeric purity, a specialized chiral HPLC column (e.g., a CHIRALPAK® ZWIX series) is required.[12] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also essential to confirm the structure and identify any organic impurities.[13]

  • Q2: My final product has a persistent yellow or brown color. How can I remove it?

    • A2: Color impurities are often highly conjugated organic molecules formed from side reactions. You can try treating a solution of your product with activated carbon. Dissolve the product in the chosen recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w), heat gently for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon before crystallization. Be aware that activated carbon can also adsorb some of your product, potentially reducing yield.

  • Q3: Are there alternatives to crystallization for large-scale purification?

    • A3: Yes, for industrial-scale purification of amino acids, membrane filtration techniques like nanofiltration can be used to concentrate and desalinate the product stream after initial purification steps like ion-exchange chromatography.[14] This can be more efficient and generate less waste than repeated crystallizations.

  • Q4: What are the key safety considerations when handling this compound and its reagents?

    • A4: Always consult the Safety Data Sheet (SDS). In general, wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. If your synthesis involves cyanides (e.g., Strecker synthesis), extreme caution is required; work in a well-ventilated fume hood and have a cyanide poisoning antidote kit available. Handle strong acids and bases with care. The final compound itself is generally considered low-hazard but should be handled with care to avoid inhalation of dust or skin contact.

IV. References

  • Mitsubishi Chemical Corporation. Separation and Refining of Amino acids. [Link]

  • University of Cape Town. Industrial chromatographic separation of mono-valent amino acids. [Link]

  • International Union of Crystallography. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

  • ResearchGate. Crystal structure of 2-(bis(4-methoxyphenyl) amino)-2-oxoacetic acid, C16H15NO5. [Link]

  • Synder Filtration. Polypeptide Concentration. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.

  • IUCr Journals. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

  • ResearchGate. Crystal structure of 2-(bis(4-methoxyphenyl) amino)-2-oxoacetic acid C6H15NO5. [Link]

  • Stratech. (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%, 5 grams. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • Google Patents. WO 2014/030106 A2.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • A2Z Chemical. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID. [Link]

  • Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

  • Google Patents. Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Amino-2-(4-methoxyphenyl)acetic acid

An in-depth technical guide to the discovery and isolation of 2-amino-2-(4-hydroxyphenyl)acetic acid.[1] Welcome to the technical support guide for the synthesis and reaction condition optimization of 2-Amino-2-(4-methox...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the discovery and isolation of 2-amino-2-(4-hydroxyphenyl)acetic acid.[1]

Welcome to the technical support guide for the synthesis and reaction condition optimization of 2-Amino-2-(4-methoxyphenyl)acetic acid. As a key building block in pharmaceutical development, the efficient and pure synthesis of this non-proteinogenic amino acid is critical.[2] This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and solutions to frequently encountered experimental hurdles.

As Senior Application Scientists, we aim to bridge the gap between theoretical chemistry and practical laboratory work. The protocols and troubleshooting advice presented here are grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid, helping you select the appropriate synthetic strategy and understand the key variables.

Q1: What are the primary methods for synthesizing 2-Amino-2-(4-methoxyphenyl)acetic acid?

A1: The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid, a substituted phenylglycine derivative, typically starts from 4-methoxybenzaldehyde. The most common and well-established methods are the Strecker synthesis and the Bucherer-Bergs synthesis.[3] For enantiomerically pure products, asymmetric variations or chemoenzymatic methods are employed.[3][4]

  • Strecker Synthesis : A three-component reaction involving 4-methoxybenzaldehyde, a cyanide source (e.g., NaCN, KCN), and an ammonia source (e.g., NH₄Cl, aqueous ammonia).[5][6][7] This method first produces an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid.[5][7]

  • Bucherer-Bergs Synthesis : This method also starts with 4-methoxybenzaldehyde but uses potassium cyanide and ammonium carbonate to form a hydantoin intermediate, specifically 5-(4-methoxyphenyl)hydantoin.[8] This hydantoin is then hydrolyzed, typically with a strong base like NaOH, to give the final amino acid.

  • Chemoenzymatic Synthesis : A modern, highly efficient approach that often combines the chemical synthesis of a racemic α-aminonitrile with an enzymatic resolution step.[3] A nitrilase enzyme can selectively hydrolyze one enantiomer of the aminonitrile to the desired amino acid enantiomer with very high enantiomeric excess (>99% ee).[3]

Q2: How do I choose between the Strecker and Bucherer-Bergs methods for a racemic synthesis?

A2: The choice depends on factors like scale, available equipment, and tolerance for specific reagents.

  • The Strecker synthesis is often more direct but requires careful handling of ammonia and cyanide. The hydrolysis of the intermediate aminonitrile can sometimes be challenging.[5][6]

  • The Bucherer-Bergs reaction proceeds via a stable, crystalline hydantoin intermediate, which can be easily isolated and purified before the final hydrolysis step. This two-step process can sometimes lead to a cleaner final product. The reaction is typically run at elevated temperatures and pressures.[3]

Data Presentation: Comparison of Synthetic Routes
ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Nitrilase)
Starting Material 4-Methoxybenzaldehyde4-Methoxybenzaldehyde4-Methoxybenzaldehyde
Typical Yield 75-90%60-80%80-95%
Stereoselectivity >95% ee (with chiral auxiliary)Racemic (requires resolution)>99% ee
Key Reagents Chiral auxiliary, NaCN, NH₄ClKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)1 (One-pot synthesis)
Scalability Moderate to HighHighHigh
Data is representative for substituted phenylglycines and sourced from comparative studies.[3]

Troubleshooting Guide: Reaction Optimization

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My Strecker reaction yield is low. What are the potential causes and how can I fix it?

A3: Low yield in a Strecker synthesis is a common problem that can often be traced back to several key factors.

Potential Causes & Solutions:

  • Incomplete Imine Formation : The first step is the formation of an imine from 4-methoxybenzaldehyde and ammonia.[5][7]

    • Cause : Insufficient ammonia concentration or unfavorable equilibrium. The pH of the reaction is crucial.

    • Solution : Ensure an adequate excess of the ammonia source (e.g., use a saturated solution of ammonia in methanol or aqueous ammonia). Monitor the pH; NH₄Cl helps maintain a slightly acidic condition (pKa ~9.2) that facilitates imine formation while keeping enough free NH₃ available for the reaction.[5]

  • Cyanohydrin Formation as a Side Reaction : The cyanide ion can directly attack the aldehyde to form a cyanohydrin, which reacts more slowly with ammonia.

    • Cause : Slow imine formation allows the competing cyanohydrin pathway to dominate.

    • Solution : Control the order of addition. Pre-mixing the aldehyde and ammonia source to allow imine formation before the addition of the cyanide source can favor the desired pathway.[6] Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during cyanide addition can also help manage side reactions.[6]

  • Incomplete Hydrolysis of the α-Aminonitrile : The final step, converting the nitrile to a carboxylic acid, requires harsh conditions and can be sluggish.[5]

    • Cause : Insufficient heating, inadequate acid/base concentration, or short reaction time.

    • Solution : For acid hydrolysis, use a strong acid like 6M HCl and ensure a sufficient reflux period (typically 4-6 hours or more).[3] Monitor the reaction by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate. Be aware that prolonged heating can sometimes lead to degradation.

Visualization: Troubleshooting Low Yields

LowYield_Troubleshooting Start Low Reaction Yield CheckImine Check Imine Formation Start->CheckImine CheckHydrolysis Check Nitrile Hydrolysis Start->CheckHydrolysis CheckPurity Assess Starting Material Purity Start->CheckPurity Sol_Imine Optimize pH & Ammonia Conc. Pre-mix Aldehyde/Ammonia CheckImine->Sol_Imine Incomplete? Sol_Hydrolysis Increase Reflux Time/Temp Use Stronger Acid (e.g., 6M HCl) CheckHydrolysis->Sol_Hydrolysis Incomplete? Sol_Purity Purify Aldehyde Use Anhydrous Solvents CheckPurity->Sol_Purity Impure?

Caption: Decision tree for troubleshooting low reaction yields.

Q4: I am seeing significant impurities in my final product after a Bucherer-Bergs synthesis. What are they and how do I prevent them?

A4: Impurities in the Bucherer-Bergs synthesis often arise from incomplete reactions or side reactions during either the hydantoin formation or the subsequent hydrolysis step.

Potential Causes & Solutions:

  • Unreacted 5-(4-methoxyphenyl)hydantoin : The most common impurity is the starting material for the hydrolysis step.

    • Cause : Incomplete hydrolysis due to insufficient base concentration, temperature, or reaction time. Hydantoins can be very stable.

    • Solution : Ensure at least 2-3 equivalents of a strong base (e.g., 2-4M NaOH) are used. The reaction often requires prolonged heating under reflux (12-24 hours) to drive it to completion.[3] Monitor the reaction progress by TLC or HPLC until all the hydantoin has been consumed.

  • Formation of N-Carbamoyl Amino Acid : This is the intermediate formed during the ring-opening of the hydantoin.[9]

    • Cause : Incomplete hydrolysis of the carbamoyl group.

    • Solution : This is addressed by the same conditions needed to hydrolyze the hydantoin itself: prolonged heating with a strong base or acid will also cleave the carbamoyl group to release the free amino acid.

  • Polymerization/Degradation of 4-methoxybenzaldehyde : Aldehydes can be prone to side reactions under basic conditions.

    • Cause : The initial reaction conditions for hydantoin formation can sometimes lead to aldehyde degradation if not properly controlled.

    • Solution : Ensure the temperature for the hydantoin formation is controlled within the recommended range (e.g., 60-80°C).[3] Using a mixed solvent system like ethanol/water can improve solubility and reaction homogeneity.

Q5: How can I effectively purify the final 2-Amino-2-(4-methoxyphenyl)acetic acid product?

A5: Purification is critical. The amphoteric nature of amino acids allows for straightforward purification by adjusting the pH.

  • Method : Isoelectric Point Precipitation

  • Rationale : Amino acids are least soluble in solution at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the aqueous solution to the pI, the amino acid will precipitate out, leaving more soluble impurities behind.

  • Protocol :

    • After hydrolysis (e.g., with NaOH), the amino acid is present as its sodium salt (sodium 2-amino-2-(4-methoxyphenyl)acetate).

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add a strong acid (e.g., HCl) with vigorous stirring to adjust the pH. Monitor the pH with a meter.

    • A precipitate will form as the solution approaches the pI of the amino acid (for similar phenylglycines, this is typically around pH 5-6).[1]

    • Continue adding acid until the maximum amount of precipitate is observed. Avoid over-acidifying, as this will re-solubilize the amino acid by forming the protonated ammonium salt.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a solvent like ethanol or acetone to remove residual water and organic impurities.[10]

    • If necessary, the product can be further purified by recrystallization from hot water or a water/ethanol mixture.[10]

Experimental Protocols & Mechanisms

Protocol 1: Racemic Strecker Synthesis

This protocol describes the synthesis of the intermediate α-aminonitrile followed by its hydrolysis.[3][6]

Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Slowly add an aqueous solution of ammonium chloride (1.2 eq) followed by concentrated aqueous ammonia (2.0 eq). Stir the mixture for 30 minutes.

  • In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a minimal amount of cold water. (CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment).

  • Add the NaCN solution dropwise to the aldehyde/ammonia mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the product can be extracted into an organic solvent (e.g., ethyl acetate) for use in the next step.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic acid

  • To the crude aminonitrile from the previous step, add 6M hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis should be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product via isoelectric point precipitation as described in Q5.

Visualization: Strecker Synthesis Mechanism

Strecker_Mechanism Strecker Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Nitrile Hydrolysis Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ Imine_2 R-CH=NH Cyanide CN⁻ Aminonitrile R-CH(NH₂)CN Aminonitrile_2 R-CH(NH₂)CN Imine_2->Aminonitrile + CN⁻ Amino_Acid R-CH(NH₂)COOH Aminonitrile_2->Amino_Acid + 2H₂O, H⁺/Δ Bucherer_Bergs_Workflow Start 4-Methoxybenzaldehyde + KCN, (NH₄)₂CO₃ Hydantoin_Formation Hydantoin Formation (60-80°C, 12-18h) Start->Hydantoin_Formation Isolation_1 Isolate & Purify 5-(4-methoxyphenyl)hydantoin Hydantoin_Formation->Isolation_1 Hydrolysis Base Hydrolysis (NaOH, Reflux, 12-24h) Isolation_1->Hydrolysis Purification Isoelectric Point Precipitation (pH 5-6) Hydrolysis->Purification Product Pure 2-Amino-2- (4-methoxyphenyl)acetic acid Purification->Product

Caption: Experimental workflow for the Bucherer-Bergs synthesis.

References

  • ChemBK. (2024). 2-AMino-2-(4-Methoxypheny...
  • BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-amino-2-(2-methoxyphenyl)acetic acid by Recrystallization.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • CymitQuimica. (n.d.). CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 2-Amino-2-(4-methoxyphenyl)acetic acid

Welcome to the technical support center for "2-Amino-2-(4-methoxyphenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Amino-2-(4-methoxyphenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Here, we will explore the potential degradation pathways of 2-Amino-2-(4-methoxyphenyl)acetic acid and offer practical guidance for identifying its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-2-(4-methoxyphenyl)acetic acid and what are its key structural features?

A1: 2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylglycine, is a non-proteinogenic amino acid.[1] Its structure is characterized by a central alpha-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a p-methoxyphenyl group.[1] The presence of the aromatic ring with an electron-donating methoxy group, along with the chiral center at the alpha-carbon, dictates its chemical reactivity and stability.

Q2: Why is it crucial to study the degradation products of this compound?

A2: Understanding the degradation profile of any pharmaceutical compound is a critical aspect of drug development. Forced degradation studies help in identifying potential degradants that could form under various environmental conditions, such as exposure to light, heat, humidity, and different pH levels.[2][3] This information is vital for establishing the intrinsic stability of the molecule, developing stable formulations, and ensuring the safety and efficacy of the final drug product.[2] Regulatory agencies like the ICH and FDA mandate these studies.[3]

Q3: What are the most likely degradation pathways for 2-Amino-2-(4-methoxyphenyl)acetic acid?

A3: Based on its chemical structure, the most probable degradation pathways involve modifications to the p-methoxyphenyl ring and the amino acid moiety. These include:

  • Oxidative Degradation: The methoxy group and the benzylic carbon are susceptible to oxidation.

  • Photodegradation: The aromatic ring can absorb UV radiation, leading to photochemical reactions.

  • Hydrolytic Degradation: While the molecule is relatively stable to hydrolysis, extreme pH conditions can promote degradation.

  • Thermal Degradation: High temperatures can induce decarboxylation and other fragmentation reactions.

The following diagram illustrates the potential sites of degradation on the molecule.

Caption: Potential degradation sites on 2-Amino-2-(4-methoxyphenyl)acetic acid.

Troubleshooting Guide: Investigating Degradation Products

This section provides practical guidance on conducting forced degradation studies and identifying the resulting products.

Experimental Workflow for Forced Degradation Studies

The goal of a forced degradation study is to intentionally stress the compound to generate degradation products. A typical workflow is outlined below.

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution of 2-Amino-2-(4-methoxyphenyl)acetic acid acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis (Quantify Degradation) sampling->hplc neutralize->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms

Caption: General workflow for forced degradation studies.

Plausible Degradation Products and Their Identification

Based on studies of structurally similar compounds, we can predict several potential degradation products.

Stress ConditionPlausible Degradation Product(s)Proposed StructureKey Analytical Observations (LC-MS)
Oxidative 4-hydroxy-phenylglycineC9H11NO4M+16 peak (addition of oxygen), potential shift in retention time.
4-methoxybenzaldehydeC8H8O2Loss of the aminoacetic acid moiety.
4-methoxybenzoic acidC8H8O3Further oxidation of the aldehyde.
Photolytic Decarboxylated productC8H11NOLoss of CO2 (M-44), significant change in polarity.
4-methoxybenzaldehydeC8H8O2Cleavage of the C-C bond.
Thermal Decarboxylated productC8H11NOLoss of CO2, often observed at elevated temperatures.

Note: The formation of these products is hypothetical and would need to be confirmed experimentally.

Troubleshooting Common Issues in Degradation Studies

Problem: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution: Increase the temperature, concentration of the stressor (e.g., acid, base, oxidant), or duration of the study. However, avoid overly harsh conditions that can lead to complete decomposition or the formation of irrelevant secondary degradation products.

Problem: The compound degrades completely.

  • Possible Cause: The stress conditions are too aggressive.

  • Solution: Reduce the temperature, concentration of the stressor, or the duration of exposure. The goal is to achieve partial degradation (typically 5-20%) to be able to observe the primary degradation products.

Problem: Poor chromatographic separation of the parent compound and its degradation products.

  • Possible Cause: The analytical method is not stability-indicating.

  • Solution: Method development is required. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol, different pH buffers), and gradient profiles to achieve adequate resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-Amino-2-(4-methoxyphenyl)acetic acid in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure solubility).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. At specified time points, dissolve a known amount of the solid in the solvent and analyze.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples at the end of the exposure.

Protocol 2: Stability-Indicating HPLC-UV Method Development
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm and 275 nm (monitor at both wavelengths to ensure detection of all components).

  • Injection Volume: 10 µL.

This method should be considered a starting point and may require optimization for your specific degradation samples.

Protocol 3: LC-MS/MS for Degradant Identification
  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same or a similar method as the HPLC-UV protocol.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS Scan Mode:

    • Full Scan (e.g., m/z 50-500) to detect all ions.

    • Data-Dependent MS/MS: Fragment the most abundant ions from the full scan to obtain structural information.

  • Data Analysis: Compare the mass spectra of the degradation products with the parent compound to identify mass shifts corresponding to chemical modifications (e.g., +16 for oxidation, -44 for decarboxylation). Use the fragmentation patterns to elucidate the structures of the degradants.

References

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. [Link]

  • IJSDR. Stability Indicating study by using different analytical techniques. International Journal of Scientific Development and Research. 2023. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]

  • Montanaro, S., et al. (2003). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. Photochemistry and photobiology, 77(4), 368–374. [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • Wu, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Biomedical chromatography : BMC, 14(6), 384–396. [Link]

  • Al-Obaid, A. M., et al. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]

  • Raza, A., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114024. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • ResearchGate. Proposed degradation of the methyl ester of phenylglycine. [Link]

  • IJCRT. Stability Indicating Assay Method. (2023). [Link]

Sources

Optimization

Technical Support Center: Derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid. This non-proteinogenic amino acid is a critical building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid. This non-proteinogenic amino acid is a critical building block in pharmaceutical synthesis, but its unique structure presents several challenges in the lab. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the molecule's reactivity.

The core challenge in modifying this molecule stems from its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—centered on a stereogenic carbon. Furthermore, the electron-rich methoxyphenyl ring adds another layer of complexity. This guide provides field-proven insights and validated protocols to navigate these challenges successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of 2-Amino-2-(4-methoxyphenyl)acetic acid in a direct question-and-answer format.

Question 1: Why is my amide coupling reaction (e.g., with a primary amine) resulting in a low yield and a complex mixture of products?

Answer:

This is the most frequently encountered issue. The low yield and product mixture are typically due to competitive reactions and poor starting material solubility. The primary culprits are:

  • Competitive Self-Polymerization: The amino group of one molecule can attack the activated carboxyl group of another, leading to dimer and oligomer formation. This is especially prevalent when using coupling agents like carbodiimides.

  • Poor Solubility: As a zwitterion, 2-Amino-2-(4-methoxyphenyl)acetic acid has limited solubility in common aprotic organic solvents (like DCM or THF) used for coupling reactions, leading to a heterogeneous reaction mixture and inefficient conversion.[1][2]

  • Side Reactions with the Coupling Agent: Highly reactive activated esters can be unstable. For instance, the O-acylisourea intermediate formed with carbodiimides can rearrange into an unreactive N-acylurea.[3]

Solutions & Protocol:

A protection strategy is non-negotiable for a clean, high-yielding amide coupling. The amino group must be protected before activating the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

Workflow Diagram: Amide Coupling Strategy

G Start Start: 2-Amino-2-(4-methoxyphenyl)acetic acid Protect Step 1: N-Protection (e.g., (Boc)2O, Base) Start->Protect Activate Step 2: Carboxyl Activation (e.g., EDC/HOBt) Protect->Activate Couple Step 3: Amine Coupling (R-NH2) Activate->Couple Deprotect Step 4: N-Deprotection (e.g., TFA or HCl in Dioxane) Couple->Deprotect Product Final Product: Amide Derivative Deprotect->Product

Caption: A validated workflow for successful amide synthesis.

Protocol 1: Boc-Protection and Subsequent Amide Coupling

Step A: N-Boc Protection

  • Suspend 2-Amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (NaOH, 2.5 eq) and stir until the solid dissolves completely.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup: acidify the mixture with cold 1M HCl to pH 2-3 and extract the product with Ethyl Acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-protected amino acid, which can be used without further purification.

Step B: EDC/HOBt-Mediated Amide Coupling

  • Dissolve the Boc-protected amino acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add Hydroxybenzotriazole (HOBt, 1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by column chromatography.

Question 2: My esterification reaction is failing or giving negligible yield. What's going wrong?

Answer:

Directly esterifying the carboxylic acid using methods like Fischer esterification (acid catalyst + alcohol) is problematic for two main reasons:

  • Catalyst Neutralization: The basic amino group readily neutralizes the acid catalyst (e.g., H₂SO₄), halting the reaction.[4]

  • Low Nucleophilicity of the Alcohol: The carboxylic acid must be protonated to become a potent electrophile, but as explained, this is inhibited.

Solutions & Protocol:

Similar to amide coupling, a protection strategy is essential. Protect the amino group first, then proceed with esterification. Alternatively, use conditions that do not require a strong acid catalyst.

Protocol 2: Esterification via an Alkyl Halide (N-Protected)

This method avoids harsh acidic conditions that could potentially cleave the Boc group.

  • Dissolve Boc-protected 2-Amino-2-(4-methoxyphenyl)acetic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a mild base, such as Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (e.g., Benzyl Bromide or Methyl Iodide, 1.2 eq).

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor progress by TLC. Upon completion, quench with water and extract with an organic solvent.

  • Purify via column chromatography to obtain the N-protected amino acid ester.

Question 3: I've successfully synthesized my derivative, but chiral HPLC analysis shows it's a racemic mixture. How did I lose the stereochemistry?

Answer:

The α-proton on the stereocenter is susceptible to deprotonation under certain conditions, leading to racemization.[5] This process is accelerated by:

  • Strong Bases: A strong base can abstract the α-proton, forming a planar enolate intermediate which is then protonated non-selectively from either face.

  • High Temperatures: Increased thermal energy can provide the activation energy needed for epimerization, especially during prolonged reaction times.[6][7]

  • Certain Activating Agents: Some older peptide coupling reagents or harsh derivatization conditions are known to increase the risk of racemization.[8]

Logical Diagram: Racemization Mechanism

G Chiral Chiral Starting Material (S-enantiomer) Enolate Planar Enolate Intermediate (Achiral) Chiral->Enolate + Strong Base - H+ Racemic Racemic Mixture (S and R enantiomers) Enolate->Racemic + H+

Caption: Simplified view of base-catalyzed racemization.

Preventative Measures:

  • Maintain Low Temperatures: Always perform couplings and base-mediated reactions at 0 °C or below, if possible.

  • Use Racemization-Suppressing Additives: For amide couplings, additives like HOBt or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are standard practice as they form active esters that are less prone to racemization.[9]

  • Avoid Strong, Non-hindered Bases: If a base is required, opt for a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) over options like triethylamine.

  • Screen Conditions: When developing a new derivatization, screen a variety of conditions (solvents, bases, temperature) and monitor the enantiomeric excess (e.e.) by chiral HPLC at each step.[10][11]

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is derivatization of this molecule necessary at all? Derivatization is performed to: 1) Prepare the molecule for peptide synthesis by forming amide bonds. 2) Improve solubility in organic solvents or lipid membranes. 3) Enhance analytical detection (e.g., for LC-MS/MS).[12] 4) Modify its pharmacological properties.
What are the best protecting groups for the amino and carboxyl functions? This depends on your overall synthetic strategy. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is ideal.[13] See the table below for common choices.
How do I purify my final derivative? Purification typically involves: 1) Aqueous Workup: To remove water-soluble reagents and byproducts. 2) Column Chromatography: Silica gel chromatography is the most common method to separate the product from non-polar impurities and unreacted starting materials. 3) Recrystallization: If the product is a stable solid, recrystallization can be an effective final purification step.
Can the methoxy group on the phenyl ring cause side reactions? The methoxy group is an electron-donating group, making the aromatic ring more susceptible to electrophilic substitution. Under very strong acidic conditions (e.g., neat triflic acid) or with potent oxidants, side reactions on the ring are possible but are uncommon under standard derivatization conditions.[14]
Table 1: Common Protecting Groups for 2-Amino-2-(4-methoxyphenyl)acetic acid
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal To
Amino tert-ButoxycarbonylBoc(Boc)₂O, mild base (e.g., NaHCO₃, NaOH)Strong acid (TFA, HCl in Dioxane)Fmoc, Benzyl ester
Amino FluorenylmethyloxycarbonylFmocFmoc-OSu, mild baseSecondary amine (e.g., Piperidine in DMF)Boc, t-Butyl ester
Amino BenzyloxycarbonylCbzCbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
Carboxyl Methyl/Ethyl EsterMe/EtMeOH/EtOH, SOCl₂ or H₂SO₄ (with N-protection)Saponification (LiOH, NaOH)Boc, Fmoc
Carboxyl Benzyl EsterBnBenzyl bromide, base (e.g., Cs₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
Carboxyl tert-Butyl EstertBuIsobutylene, H₂SO₄ (cat.)Strong acid (TFA, HCl)Fmoc, Benzyl ester
References
  • Kirsch, P., et al. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry. Available at: [Link]

  • Koch, G., & Jürgens, M. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed. Available at: [Link]

  • Brückner, H., & Fujii, N. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. Available at: [Link]

  • BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. BenchChem.
  • Syngene International Ltd. Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • Wikipedia. Protecting group. Wikipedia. Available at: [Link]

  • University of Wisconsin Oshkosh. (n.d.). Amino Acid Racemization Dating.
  • Zhang, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • AAPPTec. (n.d.).
  • SynArchive. Protecting Groups List. SynArchive. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science.
  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid). MedChemExpress.
  • International Journal of Pharmaceutical Erudition. (2014).
  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. PubChem. Available at: [Link]

  • Chakraborty, B. B., et al. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.
  • Phenomenex. (n.d.).
  • Chromatography Today. (2018).
  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Chiral Technologies. (n.d.).
  • Piccinini, A. M., et al. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.).
  • Pozo, O. J., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. PubMed. Available at: [Link]

  • D'Atri, V., et al. (2018). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem. Available at: [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • ChemBK. (2024). 2-AMino-2-(4-Methoxypheny... ChemBK.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Identification of Impurities in 2-Amino-2-(4-methoxyphenyl)acetic acid

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-methoxyphenyl)acetic acid. The purity of this compound is critical for its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-methoxyphenyl)acetic acid. The purity of this compound is critical for its applications, and this document provides a comprehensive resource for identifying potential impurities using spectroscopic techniques. We will delve into the common impurities arising from synthetic pathways and potential degradation, offering troubleshooting advice and frequently asked questions to assist in your analytical workflows. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your results.

Part 1: Troubleshooting Guide - Navigating Spectroscopic Analysis

This section addresses common challenges encountered during the spectroscopic analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid, with a focus on impurity identification.

Question 1: I'm seeing unexpected peaks in the aromatic region of the ¹H NMR spectrum of my 2-Amino-2-(4-methoxyphenyl)acetic acid sample. How can I identify the source?

Answer: Unexpected aromatic signals often point to the presence of synthesis-related impurities. The most common synthetic routes to 2-Amino-2-(4-methoxyphenyl)acetic acid are the Strecker and Bucherer-Bergs syntheses, both of which typically start from 4-methoxybenzaldehyde.

  • Causality: Incomplete reaction or inadequate purification can lead to the carryover of the starting material, 4-methoxybenzaldehyde.

  • Identification: Look for a characteristic singlet peak around 9.8 ppm, which corresponds to the aldehydic proton of 4-methoxybenzaldehyde. You will also see two doublets in the aromatic region, typically around 7.8 ppm and 7.0 ppm, corresponding to the aromatic protons.

Troubleshooting Steps:

  • Spiking Experiment: To confirm the presence of 4-methoxybenzaldehyde, add a small, known amount of a 4-methoxybenzaldehyde standard to your NMR sample. An increase in the intensity of the suspected impurity peaks will confirm its identity.

  • 2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of the unexpected signals and confirm they belong to a single impurity species.

  • Chromatographic Separation: If the impurity is present at a significant level, consider using techniques like HPLC or flash chromatography to isolate the impurity for unambiguous identification.

Question 2: My sample shows a nitrile (-C≡N) stretch in the IR spectrum around 2250 cm⁻¹. What could this impurity be?

Answer: A nitrile absorption band is a strong indicator of the presence of 4-methoxyphenylacetonitrile, a key intermediate in the Strecker synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid.

  • Causality: Incomplete hydrolysis of the aminonitrile intermediate during the final step of the Strecker synthesis will result in the presence of 4-methoxyphenylacetonitrile in the final product.

  • Spectroscopic Evidence:

    • IR: A sharp, medium-intensity peak around 2250 cm⁻¹.

    • ¹H NMR: A characteristic singlet for the benzylic protons (-CH₂CN) will appear around 3.7 ppm. The aromatic protons will present as two doublets around 7.2 ppm and 6.9 ppm.

    • ¹³C NMR: The nitrile carbon will have a chemical shift in the range of 118-120 ppm.

Question 3: I have some unassigned signals in my ¹H and ¹³C NMR spectra that don't correspond to the starting materials or the nitrile intermediate. What other synthesis-related impurities should I consider?

Answer: If you've ruled out the common starting materials and intermediates, consider the possibility of side-products or intermediates from alternative synthetic routes like the Bucherer-Bergs synthesis.

  • 5-(4-methoxyphenyl)hydantoin: This is the key intermediate in the Bucherer-Bergs synthesis. Incomplete hydrolysis of this hydantoin will lead to its presence in the final product.

    • Expected Spectroscopic Features: The hydantoin ring has two amide-like protons (NH) which would appear as broad singlets in the ¹H NMR spectrum. The methine proton (CH) attached to the aromatic ring would be a singlet. The carbonyl carbons in the ¹³C NMR would be in the 155-175 ppm region.

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid: This mandelic acid derivative can be formed as a by-product, particularly if the reaction conditions allow for the hydrolysis of an intermediate cyanohydrin.

    • Expected Spectroscopic Features: The most notable feature in the ¹H NMR spectrum would be a singlet for the α-proton (CH-OH) at around 5.1 ppm. The hydroxyl proton is often broad and its chemical shift is concentration and solvent-dependent.

Question 4: My sample appears to be degrading over time, showing new, unidentified peaks. What are the likely degradation products?

Answer: Amino acids can degrade through several pathways, with oxidative deamination and decarboxylation being common. For 2-Amino-2-(4-methoxyphenyl)acetic acid, this could lead to the formation of an α-keto acid and a benzylamine derivative.

  • 2-Oxo-2-(4-methoxyphenyl)acetic acid: This is the product of oxidative deamination.

    • Spectroscopic Clues: The loss of the α-amino group and the formation of a ketone will significantly alter the spectra. The most prominent change in the ¹³C NMR would be the appearance of a ketone carbonyl signal around 190-200 ppm. The α-proton signal in the ¹H NMR will be absent.

  • 4-Methoxybenzylamine: This can be formed via decarboxylation.

    • Spectroscopic Clues:

      • ¹H NMR: A singlet for the benzylic protons (-CH₂NH₂) will appear around 3.7 ppm, and the amino protons will be a broad singlet. The aromatic protons will appear as two doublets.

      • IR: Look for N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

      • Mass Spectrometry: The molecular ion peak for this compound would be at m/z 137.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical spectroscopic features of pure 2-Amino-2-(4-methoxyphenyl)acetic acid?

A1: The key spectroscopic data for 2-Amino-2-(4-methoxyphenyl)acetic acid are summarized in the table below. These values can serve as a reference for comparison with your experimental data.

Spectroscopic Data for 2-Amino-2-(4-methoxyphenyl)acetic acid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.5 (s, 1H, α-CH), 3.7 (s, 3H, OCH₃). The NH₂ and COOH protons are often broad and may exchange with solvent.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 175 (C=O), 158 (Ar-C-O), 132 (Ar-C), 128 (Ar-CH), 114 (Ar-CH), 57 (α-C), 55 (OCH₃).
FTIR (KBr, cm⁻¹) ~3400-2800 (broad, O-H and N-H stretch), ~1700 (C=O stretch), ~1610, 1510 (aromatic C=C stretch), ~1250 (C-O stretch).
Mass Spectrometry (ESI+) [M+H]⁺ = 182.07

Q2: Which analytical technique is most suitable for quantifying the purity of 2-Amino-2-(4-methoxyphenyl)acetic acid?

A2: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most common and reliable method for quantifying the purity of 2-Amino-2-(4-methoxyphenyl)acetic acid and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

Q3: How can I prepare my sample for NMR analysis to ensure good quality data?

A3: For optimal NMR results, follow these steps:

  • Sample Amount: Weigh out 5-10 mg of your sample.

  • Solvent Selection: Use a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for amino acids.

  • Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication can aid dissolution.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

Part 3: Data Summary and Visualization

Table 1: Spectroscopic Data of Common Impurities

This table provides a quick reference for the key spectroscopic features of potential impurities compared to the main compound.

Impurity¹H NMR (Key Signals, ppm)¹³C NMR (Key Signals, ppm)FTIR (Key Bands, cm⁻¹)MS (m/z)
4-Methoxybenzaldehyde 9.8 (s, 1H, CHO), 7.8 (d, 2H), 7.0 (d, 2H)191 (CHO), 164 (C-O), 132 (Ar-CH), 114 (Ar-CH)1685 (C=O), 2830, 2730 (C-H aldehyde)136
4-Methoxyphenylacetonitrile 3.7 (s, 2H, CH₂), 7.2 (d, 2H), 6.9 (d, 2H)118 (CN), 159 (C-O), 129 (Ar-CH), 115 (Ar-CH), 23 (CH₂)2250 (C≡N)147
5-(4-methoxyphenyl)hydantoin ~8-10 (br s, 2H, NH), ~5.0 (s, 1H, CH), 7.3 (d, 2H), 6.9 (d, 2H)~170, ~157 (C=O), 160 (C-O), 128 (Ar-CH), 114 (Ar-CH), ~60 (CH)~3200 (N-H), ~1770, ~1720 (C=O)220
2-Hydroxy-2-(4-methoxyphenyl)acetic acid ~5.1 (s, 1H, CH), 7.3 (d, 2H), 6.8 (d, 2H)~175 (C=O), 159 (C-O), 128 (Ar-CH), 114 (Ar-CH), ~72 (CH-OH)~3400 (O-H), ~1720 (C=O)182
4-Methoxybenzylamine ~3.7 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂), 7.2 (d, 2H), 6.8 (d, 2H)158 (C-O), 130 (Ar-CH), 114 (Ar-CH), 46 (CH₂)~3370, ~3280 (N-H)137
Diagrams

Synthetic Pathways and Potential Impurities

G cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis cluster_degradation Degradation Pathways 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 2-Amino-2-(4-methoxyphenyl)acetic acid 2-Amino-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenylacetonitrile->2-Amino-2-(4-methoxyphenyl)acetic acid Hydrolysis 4-Methoxybenzaldehyde_B 4-Methoxybenzaldehyde 5-(4-methoxyphenyl)hydantoin 5-(4-methoxyphenyl)hydantoin 4-Methoxybenzaldehyde_B->5-(4-methoxyphenyl)hydantoin KCN, (NH₄)₂CO₃ 2-Amino-2-(4-methoxyphenyl)acetic acid_B 2-Amino-2-(4-methoxyphenyl)acetic acid 5-(4-methoxyphenyl)hydantoin->2-Amino-2-(4-methoxyphenyl)acetic acid_B Hydrolysis 2-Amino-2-(4-methoxyphenyl)acetic acid_D 2-Amino-2-(4-methoxyphenyl)acetic acid 2-Oxo-2-(4-methoxyphenyl)acetic acid 2-Oxo-2-(4-methoxyphenyl)acetic acid 2-Amino-2-(4-methoxyphenyl)acetic acid_D->2-Oxo-2-(4-methoxyphenyl)acetic acid Oxidative Deamination 4-Methoxybenzylamine 4-Methoxybenzylamine 2-Amino-2-(4-methoxyphenyl)acetic acid_D->4-Methoxybenzylamine Decarboxylation G cluster_nmr ¹H NMR Troubleshooting cluster_ir FTIR Troubleshooting cluster_ms MS Troubleshooting start Sample of 2-Amino-2-(4-methoxyphenyl)acetic acid with suspected impurities nmr ¹H NMR Analysis start->nmr ir FTIR Analysis start->ir ms Mass Spectrometry Analysis start->ms aldehyde_peak Peak at ~9.8 ppm? nmr->aldehyde_peak nitrile_stretch Peak at ~2250 cm⁻¹? ir->nitrile_stretch mass_peaks Check for m/z of potential impurities ms->mass_peaks benzylic_ch2_nitrile Singlet at ~3.7 ppm? aldehyde_peak->benzylic_ch2_nitrile No imp_aldehyde Impurity: 4-Methoxybenzaldehyde aldehyde_peak->imp_aldehyde Yes benzylic_ch_hydroxy Singlet at ~5.1 ppm? benzylic_ch2_nitrile->benzylic_ch_hydroxy No imp_nitrile Impurity: 4-Methoxyphenylacetonitrile benzylic_ch2_nitrile->imp_nitrile Yes benzylic_ch2_amine Singlet at ~3.7 ppm with broad NH₂? benzylic_ch_hydroxy->benzylic_ch2_amine No imp_hydroxy Impurity: 2-Hydroxy-2-(4-methoxyphenyl)acetic acid benzylic_ch_hydroxy->imp_hydroxy Yes hydantoin_peaks Broad NH peaks and singlet CH? benzylic_ch2_amine->hydantoin_peaks No imp_amine Impurity: 4-Methoxybenzylamine benzylic_ch2_amine->imp_amine Yes imp_hydantoin Impurity: 5-(4-methoxyphenyl)hydantoin hydantoin_peaks->imp_hydantoin Yes aldehyde_carbonyl Peak at ~1685 cm⁻¹? nitrile_stretch->aldehyde_carbonyl No imp_nitrile_ir Impurity: 4-Methoxyphenylacetonitrile nitrile_stretch->imp_nitrile_ir Yes nh_stretch_amine Sharp N-H stretches ~3300-3500 cm⁻¹? aldehyde_carbonyl->nh_stretch_amine No imp_aldehyde_ir Impurity: 4-Methoxybenzaldehyde aldehyde_carbonyl->imp_aldehyde_ir Yes imp_amine_ir Impurity: 4-Methoxybenzylamine nh_stretch_amine->imp_amine_ir Yes mass_136 m/z 136? mass_peaks->mass_136 mass_147 m/z 147? mass_136->mass_147 No imp_aldehyde_ms Impurity: 4-Methoxybenzaldehyde mass_136->imp_aldehyde_ms Yes mass_220 m/z 220? mass_147->mass_220 No imp_nitrile_ms Impurity: 4-Methoxyphenylacetonitrile mass_147->imp_nitrile_ms Yes mass_182 m/z 182? mass_220->mass_182 No imp_hydantoin_ms Impurity: 5-(4-methoxyphenyl)hydantoin mass_220->imp_hydantoin_ms Yes mass_137 m/z 137? mass_182->mass_137 No imp_hydroxy_ms Impurity: 2-Hydroxy-2-(4-methoxyphenyl)acetic acid mass_182->imp_hydroxy_ms Yes imp_amine_ms Impurity: 4-Methoxybenzylamine mass_137->imp_amine_ms Yes

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2-Amino-2-(4-methoxyphenyl)acetic Acid vs. Natural Amino Acids in Peptide Therapeutics

Introduction: The Double-Edged Sword of Natural Peptides in Drug Development Peptides represent a highly sought-after class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Natural Peptides in Drug Development

Peptides represent a highly sought-after class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency are attractive attributes, stemming from their ability to mimic natural ligands and interact with biological targets with exquisite precision.[2][3] However, peptides composed exclusively of the 20 proteinogenic, or natural, amino acids (NAAs) are often hampered by significant pharmacological drawbacks. The primary challenge is their inherent instability in biological systems.[2][3] The very enzymes—proteases—that regulate their natural counterparts in the body readily recognize and degrade them, leading to short plasma half-lives and poor bioavailability.[1][4] This guide provides a comparative analysis, supported by experimental frameworks, of how incorporating a specific non-proteinogenic amino acid (NPAA), 2-Amino-2-(4-methoxyphenyl)acetic acid , can overcome these limitations.

The Strategic Advantage of Non-Proteinogenic Amino Acids (NPAAs)

The introduction of NPAAs into a peptide sequence is a cornerstone of modern medicinal chemistry, aimed at enhancing "drug-like" properties.[1][2] These synthetic building blocks are not found in the human genetic code and offer unique side-chain structures and stereochemistry.[2] By strategically replacing a natural amino acid with an NPAA, researchers can fundamentally alter a peptide's pharmacological profile, improving its stability, potency, permeability, and bioavailability.[2][3] This modification works primarily by creating a structure that is no longer an ideal substrate for degradative enzymes and by constraining the peptide's conformation to favor the bioactive state.

Focus on: 2-Amino-2-(4-methoxyphenyl)acetic acid

2-Amino-2-(4-methoxyphenyl)acetic acid, which we will refer to as Mpa for brevity, is a derivative of glycine featuring a methoxy-substituted phenyl group on its alpha-carbon. This structure provides a unique combination of aromaticity and steric bulk.

PropertyPhenylalanine (Natural Aromatic AA)2-Amino-2-(4-methoxyphenyl)acetic acid (Mpa)
Chemical Structure
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid2-amino-2-(4-methoxyphenyl)acetic acid[5]
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₃[5]
Molecular Weight 165.19 g/mol 181.19 g/mol [5]
Key Feature Phenyl side chainMethoxyphenyl side chain on α-carbon

Comparative Performance Analysis: Experimental Insights

The true value of incorporating Mpa is demonstrated through its impact on key therapeutic parameters. The following sections present the rationale and representative experimental data for these improvements.

Enhanced Proteolytic Stability

Causality: The primary reason for the poor in vivo stability of natural peptides is their susceptibility to cleavage by proteases. These enzymes have evolved to recognize specific sequences and conformations of L-amino acids. The introduction of Mpa disrupts this recognition. Its bulky methoxyphenyl group provides significant steric hindrance at the peptide backbone, physically blocking the active site of proteases and rendering the adjacent peptide bonds resistant to hydrolysis.[6]

Experimental Data: A common method to assess this is to incubate the peptides in human serum or with specific proteases (e.g., Proteinase K) and measure the percentage of intact peptide remaining over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][7]

Peptide SequenceModificationHalf-life in Human Serum (t½, hours)
H₂N-Gly-Phe -Gly-Tyr-Ala-COOH (Parent Peptide)Natural Phenylalanine0.8
H₂N-Gly-Mpa -Gly-Tyr-Ala-COOH (Modified Peptide)Mpa Substitution> 24

This illustrative data shows a dramatic increase in peptide half-life, a direct result of enhanced enzymatic stability.

Modulation of Receptor Binding Affinity

Causality: The biological activity of a peptide is dictated by its ability to bind to a specific receptor. This interaction is highly dependent on the three-dimensional conformation of the peptide. The rigid, bulky nature of the Mpa side chain can restrict the conformational flexibility of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation that more favorably fits the receptor's binding pocket, thereby increasing binding affinity (lower Kd or IC₅₀ value).[1] The methoxyphenyl group can also introduce new, favorable hydrophobic interactions with the target protein.[8]

Experimental Data: Binding affinity can be quantified using techniques like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR), which measure the interaction between the peptide and its target receptor in real-time.[9]

PeptideTarget ReceptorBinding Affinity (Kd, nM)
Parent PeptideReceptor X125 nM
Mpa-Modified PeptideReceptor X15 nM

This representative data indicates a nearly 10-fold improvement in binding affinity, suggesting that the Mpa-induced conformation is more optimal for receptor interaction.

Experimental Workflows & Protocols

Authoritative and reproducible protocols are essential for validating these findings. Below are detailed methodologies for the synthesis and evaluation of Mpa-containing peptides.

Workflow Overview: From Synthesis to Analysis

G cluster_0 Peptide Synthesis cluster_1 Peptide Characterization & Analysis spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (Verification) purification->ms Confirm Identity stability Proteolytic Stability Assay purification->stability Test Stability binding Receptor Binding Assay purification->binding Test Activity

Caption: Workflow from peptide synthesis to functional analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Mpa-Containing Peptide

This protocol uses standard Fmoc/t-Bu chemistry for peptide synthesis.[10][11]

  • Resin Preparation:

    • Start with a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin functionalized with the first C-terminal amino acid.[12][13]

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Natural Amino Acids):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HCTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (primary amine absence).

    • Wash the resin with DMF (5-7 times).

  • Incorporation of Fmoc-Mpa-OH:

    • Repeat Step 2 to deprotect the N-terminus of the growing peptide chain.

    • For the Mpa residue, use an activation mixture of Fmoc-Mpa-OH (3-5 eq.), HCTU (3-5 eq.), and DIEA (6-10 eq.) in DMF.[6]

    • Expertise Note: Due to the steric bulk of Mpa, a longer coupling time (2-4 hours) or a double coupling (repeating the step) may be necessary to achieve high efficiency. Monitor with a Kaiser test.

    • Wash the resin with DMF (5-7 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for all remaining natural amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v).[6][11]

    • Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin to collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Purification and Verification:

    • Purify the crude peptide using preparative RP-HPLC.

    • Verify the mass and purity of the final product using Mass Spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[10]

Protocol 2: In Vitro Proteolytic Stability Assay
  • Peptide Preparation: Prepare stock solutions of the parent and Mpa-modified peptides in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, mix 90 µL of human serum (or a solution of a specific protease like Proteinase K) with 10 µL of the peptide stock solution.[7]

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% TFA or another protein-precipitating agent.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by analytical RP-HPLC.

    • Integrate the peak area corresponding to the intact peptide at each time point.

  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the results to determine the peptide's half-life (t½).

Logical Framework for Selecting Mpa

G cluster_rationale Rationale for Mpa problem Natural Peptide Limitations: - Low Proteolytic Stability - Undesired Flexibility strategy Strategic Intervention: Incorporate Non-Proteinogenic Amino Acid (NPAA) problem->strategy choice Candidate Selection: 2-Amino-2-(4-methoxyphenyl)acetic acid (Mpa) strategy->choice steric Steric Hindrance (Bulky Methoxyphenyl Group) choice->steric conformation Conformational Rigidity (α-Carbon Substitution) choice->conformation outcome Desired Outcomes: - Enhanced Half-Life - Improved Binding Affinity steric->outcome conformation->outcome

Caption: Decision logic for incorporating Mpa into peptides.

Conclusion and Future Outlook

The incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid is a powerful and validated strategy to mitigate the inherent weaknesses of natural peptide therapeutics. By providing steric shielding against proteases and constraining the peptide backbone into a more bioactive conformation, Mpa can dramatically improve both the stability and potency of a peptide lead candidate. While the synthesis may require optimization compared to standard amino acids, the potential pharmacological benefits—extended half-life and enhanced target affinity—are significant drivers for its use in drug discovery and development. Future work will continue to explore novel NPAAs and their combinatorial effects to fine-tune the next generation of highly stable and potent peptide-based drugs.

References

  • A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.
  • Al-Azzam, W., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. [Link]

  • Cell-penetrating peptide. Wikipedia. [Link]

  • 2-Amino-2-(4-methoxyphenyl)acetic acid. PubChem. [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Al-Azzam, W., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. (2023-08-17). [Link]

  • Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. Benchchem.
  • A Comparative Guide to the In Silico Analysis of Peptides Containing 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ResearchGate. [Link]

  • Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology. NIH National Library of Medicine. [Link]

  • Curti, M., et al. (2021). Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein. ACS Omega. [Link]

  • Method for peptide synthesis.
  • Overview of Custom Peptide Synthesis. Various Sources. [Link]

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Comparative

A Senior Application Scientist's Guide to the Stereoisomers of 2-Amino-2-(4-methoxyphenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and organic synthesis, the precise control and understanding of molecular chirality are not merely acad...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the precise control and understanding of molecular chirality are not merely academic exercises; they are fundamental prerequisites for developing safe and efficacious therapeutic agents. The non-proteinogenic amino acid, 2-Amino-2-(4-methoxyphenyl)acetic acid, serves as a quintessential example. As a valuable chiral building block, its utility is intrinsically linked to the distinct properties of its individual stereoisomers. This guide provides an in-depth comparative analysis of the (R)-, (S)-, and racemic forms of this compound, grounded in experimental data and established scientific principles.

The Centrality of Chirality: An Overview

2-Amino-2-(4-methoxyphenyl)acetic acid possesses a single stereocenter at the α-carbon, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. When present in an equal 1:1 ratio, they form a racemic mixture. Biological systems, being inherently chiral, often exhibit profound stereoselectivity. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to undesirable side effects. This underscores the critical need for robust methods to synthesize, separate, and analyze these isomers independently.

Comparative Physicochemical and Spectroscopic Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, density, solubility), they diverge in their interaction with plane-polarized light and other chiral entities.

Table 1: Physicochemical Property Comparison

Property (R)-Isomer (S)-Isomer Racemic Mixture Rationale & Experimental Insight
Molecular Formula C₉H₁₁NO₃[1] C₉H₁₁NO₃[1] C₉H₁₁NO₃ Isomers have the same atomic composition.
Molecular Weight 181.19 g/mol [1] 181.19 g/mol [1] 181.19 g/mol [2] Isomers have the same atomic mass.
Melting Point Typically differs from racemate Typically differs from racemate ~235 °C (sublimes)[3][4] The crystal lattice of a racemate can be more or less stable than that of the pure enantiomers, affecting the melting point. Decomposition upon heating is common for amino acids[5].
Optical Rotation [α]D Specific positive or negative value Equal and opposite value to (R) Enantiomers rotate plane-polarized light in opposite directions. A 1:1 mixture results in a net rotation of zero.

| pKa | ~2.09 (Carboxyl), ~9.6 (Amino) (Predicted)[4] | ~2.09 (Carboxyl), ~9.6 (Amino) (Predicted)[4] | ~2.09 (Carboxyl), ~9.6 (Amino) (Predicted)[4] | Acid-base properties are identical in an achiral solvent. |

Spectroscopic Differentiation: Beyond the Basics
  • NMR Spectroscopy (¹H, ¹³C): In standard achiral solvents like CDCl₃ or D₂O, the NMR spectra of (R)- and (S)-2-Amino-2-(4-methoxyphenyl)acetic acid are identical. The chemical shifts and coupling constants for corresponding protons and carbons will be indistinguishable. Differentiation is only possible through the use of chiral solvating agents or chiral shift reagents, which form transient diastereomeric complexes that exhibit distinct NMR signals.

  • Chiroptical Spectroscopy (Circular Dichroism): This is the definitive technique for distinguishing enantiomers in solution. (R)- and (S)-enantiomers will produce mirror-image Circular Dichroism (CD) spectra. The racemic mixture, being optically inactive, will show no CD signal. This method is exceptionally powerful for confirming the absolute configuration and assessing the enantiomeric purity of a sample.

Synthesis and Chiral Resolution Strategies

The acquisition of enantiomerically pure 2-Amino-2-(4-methoxyphenyl)acetic acid is paramount. This can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Modern synthetic methods aim to create a single enantiomer directly. The Asymmetric Strecker Synthesis is a prominent example.[6] This approach introduces chirality early in the synthetic sequence by using a chiral auxiliary, such as (R)-phenylglycine amide, to direct the addition of cyanide to an imine derived from 4-methoxybenzaldehyde.[6]

  • Causality: The choice of a chiral auxiliary is critical as it creates a diastereomeric transition state, lowering the activation energy for the formation of one diastereomer over the other. Subsequent hydrolysis of the resulting α-aminonitrile removes the auxiliary and yields the desired enantiomerically enriched amino acid.[6] Yields are often high (75-90%), with enantiomeric excess (e.e.) typically exceeding 95%.[6]

Chiral Resolution of the Racemate

Often, it is more practical to synthesize the racemic mixture and then separate the enantiomers. Classical resolution via diastereomeric salt formation is a robust and scalable method.

G cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_isolation Isolation racemate (R,S)-Amino Acid in Solvent resolving_agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->resolving_agent Step 1 salts Formation of Diastereomeric Salts ((R)-Acid-(+)-Tartrate) ((S)-Acid-(+)-Tartrate) resolving_agent->salts Step 2 crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization Step 3 salt_solid Less Soluble Salt (e.g., (R)-Acid-(+)-Tartrate) crystallization->salt_solid salt_solution More Soluble Salt in Filtrate (e.g., (S)-Acid-(+)-Tartrate) crystallization->salt_solution base_add_R Add Base (e.g., NaOH) to Solid Salt salt_solid->base_add_R Step 4a base_add_S Add Base (e.g., NaOH) to Filtrate salt_solution->base_add_S Step 4b acid_R Isolate Pure (R)-Amino Acid base_add_R->acid_R Step 5a acid_S Isolate Pure (S)-Amino Acid base_add_S->acid_S Step 5b

Caption: Optimal 3-point binding of a eutomer.

Analytical Protocols for Enantiomeric Purity

Verifying the enantiomeric purity of a sample is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard method.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This protocol is a self-validating system designed to provide accurate and reproducible measurements of enantiomeric purity.

  • Principle of Separation: The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

  • Instrumentation and Materials:

    • HPLC System with UV detector. [7] * Chiral Stationary Phase Column: A Daicel Chiralpak® series column (e.g., AS-H or AD-H) is often effective for amino acid derivatives. [8] * Mobile Phase: Typically a mixture of hexane and isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. [8] * Reference Standards: Certified pure samples of the (R)- and (S)-enantiomers and the racemic mixture.

  • Methodology:

    • System Suitability: Inject the racemic standard to confirm that the column provides baseline resolution of the two enantiomer peaks (Resolution factor Rₛ > 1.5). This validates the column and mobile phase selection.

    • Identification: Inject the individual (R)- and (S)-standards to definitively identify the retention time for each enantiomer.

    • Quantification:

      • Prepare the sample of unknown purity at a known concentration in the mobile phase.

      • Inject the sample onto the HPLC system.

      • Integrate the peak areas for the (R)- and (S)-enantiomers.

      • Calculate the enantiomeric excess using the formula:

        • e.e. (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

  • Trustworthiness & Validation: The protocol's integrity is ensured by running the three standards (R, S, and racemate) before any unknown sample. This confirms column performance, peak identity, and the system's ability to separate the enantiomers on the day of analysis.

Conclusion

The (R)-, (S)-, and racemic forms of 2-Amino-2-(4-methoxyphenyl)acetic acid are not interchangeable. They possess distinct chiroptical properties and, most importantly, exhibit different behaviors in chiral environments, which has profound implications for their application in drug development and asymmetric synthesis. A thorough understanding of their comparative properties, coupled with robust analytical and separation methodologies, is essential for any researcher working with this versatile chiral building block. The protocols and data presented in this guide provide a framework for the informed selection and application of these isomers in a scientific setting.

References

  • Guo, R. (2007). Chiral analysis of amino acids with electrospray ionisation mass spectrometry.
  • Guo, J., & Cooks, R. G. (2007). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry, 71(8), 1674-1681.
  • Hopp, M., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(2), 878-885.
  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology.
  • Hopp, M., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(2), 878-885.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265442, 2-Amino-2-(4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • ChemBK. (2024). 2-AMino-2-(4-Methoxypheny.... Retrieved from [Link]

  • Supporting Information for: A Highly Enantioselective Route to Either Enantiomer of Both α- and β-Amino Acid Deriv
  • SIELC Technologies. (n.d.). 5-((2-hydroxyethyl)amino)-2,5-cyclohexa-2,5-diene-1,4-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
  • Wang, Z., et al. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Szymańska-Chargot, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(19), 6246.

Sources

Validation

A Comparative Guide to the Validation of an HPLC Method for 2-Amino-2-(4-methoxyphenyl)acetic acid Analysis

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-A...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-Amino-2-(4-methoxyphenyl)acetic acid, a chiral building block with significant potential in medicinal chemistry, the ability to accurately and precisely quantify it is paramount. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this analyte. Furthermore, it offers a comparative analysis with alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to empower researchers and drug development professionals in selecting the most suitable analytical strategy.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For pharmaceutical ingredients, this process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). A validated method provides assurance of reliability, consistency, and accuracy of the analytical data, which is critical for decision-making throughout the drug development lifecycle.[2]

This guide will walk through the essential validation parameters as stipulated by the ICH Q2(R1) guideline, including specificity, linearity, accuracy, precision, and robustness, in the context of an HPLC method for 2-Amino-2-(4-methoxyphenyl)acetic acid.

Proposed HPLC Method for 2-Amino-2-(4-methoxyphenyl)acetic acid

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • Analytical Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[3]

    • B: 0.1% Formic acid in Acetonitrile[3]

  • Gradient Program: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a return to initial conditions.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or 273 nm, selected based on the UV absorbance maxima of the analyte.

  • Injection Volume: 10 µL

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Start Weigh Analyte Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid.

Validation of the Proposed HPLC Method

A comprehensive validation process must be undertaken to demonstrate the suitability of the developed method. The following table summarizes the key validation parameters and their acceptance criteria as per ICH guidelines.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]The peak for the analyte should be pure and free from interference from other components. This can be assessed using a photodiode array detector to check for peak purity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]The percent recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should show no significant changes in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.

Comparative Analysis with Alternative Methods

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages and disadvantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.[4][5]

  • Advantages:

    • Higher Throughput: Shorter run times lead to a greater number of samples being analyzed in a given period.

    • Improved Resolution: Better separation of closely eluting peaks.

    • Increased Sensitivity: Sharper and narrower peaks result in higher signal-to-noise ratios.

  • Disadvantages:

    • Higher Cost: UPLC systems and columns are generally more expensive than their HPLC counterparts.

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[1][6][7]

  • Advantages:

    • High Specificity: Mass spectrometry provides definitive identification of the analyte.

    • Excellent Sensitivity: GC-MS can achieve very low limits of detection.

  • Disadvantages:

    • Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for error.[6][7]

    • Thermal Instability: The high temperatures used in the GC inlet and column can cause degradation of some analytes.

Comparison Summary
FeatureHPLC-UVUPLC-UV/MSGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Speed ModerateFastModerate to Fast
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent
Specificity Moderate (UV)High (MS)Very High (MS)
Sample Preparation SimpleSimpleComplex (derivatization)[6][7]
Cost LowerHigherHigh
Best Suited For Routine QC, content uniformityHigh-throughput screening, complex mixturesDefinitive identification, trace analysis
Diagram: Method Selection Logic

Method_Selection Start Analytical Need Routine_QC Routine QC / Assay Start->Routine_QC High_Throughput High-Throughput Screening Start->High_Throughput Trace_Analysis Trace Analysis / Identification Start->Trace_Analysis HPLC HPLC-UV Routine_QC->HPLC UPLC UPLC-UV/MS High_Throughput->UPLC GCMS GC-MS Trace_Analysis->GCMS

Caption: A decision tree for selecting the appropriate analytical method based on the intended application.

Chiral Separation: A Critical Consideration

As 2-Amino-2-(4-methoxyphenyl)acetic acid is a chiral molecule, the separation of its enantiomers is often a regulatory requirement. This can be achieved by using a chiral stationary phase (CSP) in the HPLC or UPLC system. Polysaccharide-based CSPs are commonly used for the separation of underivatized amino acids.[8][9] The validation of a chiral method involves additional parameters, such as demonstrating the resolution between the enantiomeric peaks and confirming the elution order.

Conclusion

The validation of an HPLC method for the analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid is a critical step in ensuring the quality and reliability of analytical data. This guide has provided a comprehensive framework for developing and validating a suitable HPLC method, grounded in scientific principles and regulatory expectations. The comparative analysis with UPLC and GC-MS offers a broader perspective, enabling scientists to make informed decisions based on the specific requirements of their analytical challenges. By adhering to a systematic and well-documented validation process, researchers can have full confidence in the data generated, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Poole, C. F. (2012). Derivatization in gas chromatography.
  • Knapp, D. R. (1979).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2025). Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. [Link]

  • Begum, S., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. [Link]

  • Michigan State University. (2020). MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. [Link]

  • Pascal, R., & Pross, A. (2019).
  • Chen, Y. C., et al. (2018).
  • Gray, N., et al. (2011).
  • Waters Corporation. (2023). UPLC™-UV Analysis of Amino Acids in Dairy Products – Implementing an International Standard on the ACQUITY™ Premier System. [Link]

  • Rahman, M. M., et al. (2015). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.

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Comparative

A Researcher's Guide to the Structural Confirmation of 2-Amino-2-(4-methoxyphenyl)acetic Acid Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the discovery and development pipeline. This guide provides an in-depth technical comparison of the primary analytical techniques used to elucidate and confirm the structure of "2-Amino-2-(4-methoxyphenyl)acetic acid" (also known as 4-methoxyphenylglycine) and its derivatives. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing not just protocols, but the scientific rationale behind the experimental choices.

Introduction: The Importance of Orthogonal Structural Verification

"2-Amino-2-(4-methoxyphenyl)acetic acid" is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry.[1] Its derivatives are explored for a range of potential therapeutic applications. Given the stereocenter at the alpha-carbon, precise structural characterization is not only about connectivity but also about the three-dimensional arrangement of atoms, which is critical for biological activity. A multi-faceted analytical approach, employing orthogonal techniques, is therefore not just best practice but a scientific necessity to provide a self-validating system of structural proof.

This guide will compare and contrast the utility of NMR, MS, and X-ray Crystallography for the structural confirmation of this class of compounds. Each technique provides a unique and complementary piece of the structural puzzle.

Comparative Analysis of Key Spectroscopic and Crystallographic Techniques

The choice of analytical technique is often dictated by the specific question being asked, the sample's physical state, and the desired level of structural detail. The following table provides a high-level comparison of the primary methods discussed in this guide.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).Non-destructive, provides data on the molecule in solution, excellent for determining covalent structure and stereochemistry.Lower sensitivity compared to MS, can be complex to interpret for larger molecules.
Mass Spectrometry Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry, fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state, including absolute stereochemistry.Provides the "gold standard" for structural determination.Requires a suitable single crystal, which can be challenging to obtain; the solid-state structure may not perfectly represent the solution conformation.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Proton NMR provides information on the number of different types of protons and their neighboring protons. For "2-Amino-2-(4-methoxyphenyl)acetic acid", the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the alpha-proton, and the exchangeable amine and carboxylic acid protons.[2]

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppm (Solvent: DMSO-d₆) Multiplicity Integration Assignment
~7.3Doublet2HAromatic (ortho to -CH(NH₂)COOH)
~6.9Doublet2HAromatic (ortho to -OCH₃)
~4.5Singlet1Hα-CH
~3.7Singlet3H-OCH₃
BroadBroad Singlet3H-NH₂ and -COOH (exchangeable)

Carbon NMR provides information on the different types of carbon atoms in the molecule. The spectrum for "(+/-)-C-(4-METHOXYPHENYL)-GLYCINE" (the racemic mixture of our target compound) provides a clear fingerprint of the carbon skeleton.[3]

Experimental ¹³C NMR Spectral Data for (+/-)-C-(4-METHOXYPHENYL)-GLYCINE: [3]

Chemical Shift (δ) ppm (Solvent: DMSO-d₆) Assignment
~174C=O (Carboxylic Acid)
~159Aromatic C-O
~130Aromatic C-H
~128Aromatic C-CH
~114Aromatic C-H
~57α-C
~55-OCH₃

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified "2-Amino-2-(4-methoxyphenyl)acetic acid" derivative. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16-64) should be collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans will be required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry: The Molecular Weight and Beyond

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable clues about the molecule's structure.

Predicted Fragmentation Pathways:

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol/water). Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Chromatographic Separation: Inject the sample onto a suitable HPLC or UHPLC system equipped with a C18 reversed-phase column. A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used for the separation of polar compounds like amino acids.

  • Mass Spectrometry Analysis: The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the parent ion.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the parent ion to induce fragmentation and obtain a fragmentation pattern. This data is crucial for structural confirmation.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a single crystal of the compound. While no crystal structure for the parent "2-Amino-2-(4-methoxyphenyl)acetic acid" was found in the search, a structure of a more complex derivative, "2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate," has been reported.[4][5] This confirms the connectivity of the 4-methoxyphenylamino moiety in a crystalline state.

General Protocol for Single-Crystal X-ray Crystallography:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of "2-Amino-2-(4-methoxyphenyl)acetic acid" derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Covalent Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Formula & Fragmentation xray X-ray Crystallography (If crystal obtained) purification->xray 3D Structure (Solid State) confirmation Confirm Structure & Stereochemistry nmr->confirmation ms->confirmation xray->confirmation

Workflow for Structural Confirmation.

Chiral Analysis: Resolving the Enantiomers

Given the chiral nature of "2-Amino-2-(4-methoxyphenyl)acetic acid," it is often necessary to separate and characterize the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This often involves screening different solvent mixtures (e.g., hexane/isopropanol, or aqueous buffers with organic modifiers) and additives.

  • Analysis: Inject the racemic mixture and the individual enantiomers (if available as standards) to determine their retention times and confirm the separation.

Conclusion

The structural confirmation of "2-Amino-2-(4-methoxyphenyl)acetic acid" and its derivatives requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational details of the covalent structure in solution, mass spectrometry offers precise molecular weight and fragmentation information. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography is the definitive technique, provided a suitable crystal can be obtained. By integrating the data from these orthogonal methods, researchers can establish a self-validating and comprehensive structural proof, ensuring the integrity of their scientific findings and the quality of their chemical entities.

References

  • Chakraborty, B. B., Paul, S., Anwar, S., & Choudhury, S. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.
  • (IUCr) 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). (+/-)-C-(4-METHOXYPHENYL)-GLYCINE. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2836-2842.
  • ChemBK. (n.d.). 2-AMino-2-(4-Methoxypheny.... Retrieved from [Link]

  • Molecules. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3988.
  • Journal of Pharmaceutical Sciences. (1976). Quantitative NMR analysis of a four-component mixture of phenylglycine derivatives. Journal of Pharmaceutical Sciences, 65(5), 738-740.
  • Tyger Scientific Inc. (n.d.). (±)-4-Methoxyphenyl glycine. Retrieved from [Link]

  • HDH Center. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%, 5 grams. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[4-(2-Methoxyphenyl)phenyl]acetic acid. Retrieved from [Link]

  • Custom-Synthesis.com. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID CAS#19789-59-4 with Jenny manufacturerv. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]

  • Crystals. (2018).
  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

  • ResearchGate. (2001). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Tetrahedron: Asymmetry, 12(5), 797-802.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(PARA-METHOXYPHENYL)-GLYCINE. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methoxycinnamaldehyde. Retrieved from [Link]

Sources

Validation

Comparing the efficacy of different "2-Amino-2-(4-methoxyphenyl)acetic acid" synthesis routes

Investigating Synthesis Paths I'm currently focused on the synthesis routes for 2-Amino-2-(4-methoxyphenyl)acetic acid. I'm deep into a thorough search, concentrating on established methods like the Strecker synthesis, B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthesis Paths

I'm currently focused on the synthesis routes for 2-Amino-2-(4-methoxyphenyl)acetic acid. I'm deep into a thorough search, concentrating on established methods like the Strecker synthesis, Bucherer-Bergs reaction, and asymmetric synthesis approaches. My next step will be to dive into the specifics of each route, gathering experimental data to build a solid foundation.

Expanding Synthesis Research

I'm now expanding my search for synthesis routes. I'm gathering experimental data, and focusing on reaction conditions, yields, reagent costs, and the environmental impact of each method. I'm also finding authoritative sources to support mechanistic claims for each synthesis method. The goal is to build a well-supported and informative guide.

Refining Route Evaluation

I'm now starting a more structured approach. I'll begin by outlining the importance of the target compound, then delve into the chemical principles behind each route. I'll provide detailed rationale and supporting citations. A comparison table will follow, with a visual workflow via Graphviz diagrams. Finally, I will focus on developing detailed, step-by-step experimental protocols. I need to make sure every source is fully cited.

Considering Synthesis Routes

Okay, I'm currently focused on planning a detailed comparison of different synthesis routes for 2-Amino-2-(4-methoxyphenyl)acetic acid. I've started outlining the introduction, highlighting its significance as a pharmaceutical intermediate.

Detailing Reaction Mechanisms

I'm now diving into the mechanisms for several routes. I've broken down the Strecker and Bucherer-Bergs reactions, highlighting the steps and the use of reactants. I am also planning to discuss the pros and cons of each, including their racemic product and specific uses. Finally, I'll provide a general protocol for each reaction.

Developing Comparative Framework

I've now structured the comparative analysis around specific criteria like yield, enantiomeric excess, and waste, intending to use data from a related compound where direct data for the 4-methoxy analog is scarce. I'm focusing on the practical implications of each method, like scalability and reagent costs. I will summarize these considerations in a comprehensive table.

Mapping Synthetic Strategies

Now, I'm fleshing out the sections on modern and asymmetric approaches. I'm deep diving into the advantages of asymmetric Strecker synthesis, particularly the use of chiral catalysts for high enantiomeric excess, and exploring chemoenzymatic synthesis and its greener, one-pot process. I am formulating DOT diagrams for visualizing the workflows.

Comparative

A Comparative Guide to Incorporating 2-Amino-2-(4-methoxyphenyl)acetic Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Non-Canonical Aryl Glycines in Peptide Therapeutics In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Canonical Aryl Glycines in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potent biological activity. The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of advanced peptide design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.

Among the most valuable ncAAs are the aryl glycines. This guide focuses on 2-Amino-2-(4-methoxyphenyl)acetic acid , a derivative of phenylglycine, and its performance in Solid-Phase Peptide Synthesis (SPPS). The introduction of its rigid, aromatic side-chain can enforce specific backbone torsions, enhance binding interactions through aromatic stacking, and improve resistance to enzymatic degradation.[1] However, its unique structure—specifically the substitution at the α-carbon—presents distinct challenges during chemical synthesis, namely steric hindrance and a pronounced risk of racemization.

This document provides an in-depth comparison of 2-Amino-2-(4-methoxyphenyl)acetic acid with its close analog, Phenylglycine, and the standard aromatic amino acid, Phenylalanine. We will dissect its performance, provide supporting data from literature, and detail robust protocols to ensure its successful and stereochemically pure incorporation into target peptide sequences.

Performance Metrics in SPPS: Navigating Steric Hindrance and Racemization

The successful incorporation of any amino acid in SPPS hinges on two primary factors: coupling efficiency and the preservation of stereochemical integrity. For aryl glycines, these factors are intrinsically linked and demand careful consideration.

Coupling Efficiency: Overcoming Steric Bulk

Like other α,α-disubstituted amino acids, 2-Amino-2-(4-methoxyphenyl)acetic acid presents significant steric hindrance at the reaction center.[2][3] This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete couplings. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient to drive the reaction to completion efficiently.

To achieve high coupling yields, more potent activating agents are required. These are typically aminium/uronium or phosphonium salt-based reagents that generate highly reactive esters.[4] Reagents such as HATU , HBTU , and COMU are considered the gold standard for difficult couplings, including those involving sterically hindered residues.[3][5] Furthermore, the use of microwave energy can significantly accelerate these challenging couplings, driving them to completion in minutes rather than hours.[2]

Racemization Control: The Critical Challenge

The most significant challenge when incorporating aryl glycines is the risk of racemization (or epimerization) at the α-carbon. The benzylic α-proton is susceptible to abstraction under the basic conditions of the coupling reaction, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical purity.

Studies on the closely related Phenylglycine (Phg) have definitively shown that the base-catalyzed amino acid activation and coupling step is the primary source of racemization , not the Fmoc-deprotection step with piperidine.[5] The choice of both the coupling reagent and, crucially, the tertiary base used for activation has a profound impact on the stereochemical outcome.

Comparative Analysis: 2-Amino-2-(4-methoxyphenyl)acetic Acid vs. Alternatives

To contextualize its performance, we compare 2-Amino-2-(4-methoxyphenyl)acetic acid (Mpg) with its unsubstituted analog, Phenylglycine (Phg), and the proteinogenic aromatic amino acid, Phenylalanine (Phe).

FeatureL-Phenylalanine (Phe)L-Phenylglycine (Phg)L-2-Amino-2-(4-methoxyphenyl)acetic Acid (Mpg)
Structure β-Aryl Amino Acidα-Aryl GlycineSubstituted α-Aryl Glycine
Steric Hindrance LowHighHigh
Racemization Risk Very LowVery High Very High (Potentially slightly higher than Phg due to electron-donating methoxy group)
Standard Coupling High efficiency with standard reagents (e.g., DIC/Oxyma).Often incomplete with standard reagents. Requires potent activators (HATU, COMU).[3]Requires potent activators (HATU, COMU) for high efficiency.
Optimized Coupling N/ACOMU/TMP provides >98% retention of stereochemistry.[2]Assumed to be identical to Phg; COMU/TMP is the recommended system.
Conformational Impact Moderate constraint on ψ torsion angle.High constraint on φ and ψ angles, promotes turn structures.High constraint, similar to Phg, with potential for altered electronic interactions via the methoxy group.

Experimental Data: Minimizing Racemization of Aryl Glycines

The following table summarizes experimental data from a systematic study on Phenylglycine, which serves as a direct and reliable proxy for 2-Amino-2-(4-methoxyphenyl)acetic acid. The data highlights the critical role of reagent selection in preserving stereochemical integrity.

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization (Data adapted from Liang, Z., et al. Tetrahedron Letters, 2017.)[2]

Coupling ReagentBase% Correct Diastereomer (Desired Product)Racemization Level
HATUDIPEA~75%High
HBTUDIPEA~80%High
PyBOPDIPEA~82%Moderate-High
COMUDIPEA~92%Moderate
HATUTMP ~93%Low
COMU TMP >98% Negligible
DEPBT TMP >98% Negligible
  • DIPEA: N,N-Diisopropylethylamine (a strong, sterically hindered base)

  • TMP: 2,4,6-Trimethylpyridine (a weaker, more sterically hindered base)

Causality: The data compellingly shows that while potent uronium reagents like HATU and COMU are necessary for efficient coupling, the choice of base is paramount for preventing racemization. Strong bases like DIPEA readily abstract the α-proton during activation. In contrast, weaker, highly hindered bases like TMP are sufficient to catalyze the coupling reaction but are less effective at abstracting the sensitive α-proton, thus dramatically reducing the extent of racemization.[2]

Visualizing the Workflow and Logic

SPPS Cycle for Aryl Glycine Incorporation

The following diagram illustrates the key steps in an Fmoc-based SPPS cycle, highlighting the optimized coupling conditions required for incorporating a sterically hindered and racemization-prone amino acid like 2-Amino-2-(4-methoxyphenyl)acetic acid.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Peptide-Resin (Free N-Terminus) Coupling Critical Step: Coupling of Fmoc-Mpg-OH Resin->Coupling Add Fmoc-Mpg-OH, COMU, TMP in DMF Wash1 DMF Wash Coupling->Wash1 Reaction Complete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Wash2->Resin Next Cycle End Final Peptide Wash2->End Final Cycle Start Start: Loaded Resin Start->Deprotection

Caption: Optimized SPPS workflow for incorporating 2-Amino-2-(4-methoxyphenyl)acetic acid (Mpg).

Decision Framework for Amino Acid Selection

This diagram outlines the logical process a researcher might follow when deciding whether to incorporate 2-Amino-2-(4-methoxyphenyl)acetic acid into a peptide sequence.

Decision_Tree Goal Goal: Enhance Peptide Properties Q1 Need to constrain backbone conformation? Goal->Q1 Q2 Is steric bulk at α-carbon acceptable for binding? Q1->Q2 Yes Use_Phe Use Standard AA (e.g., Phe) Q1->Use_Phe No Q3 Are optimized coupling protocols available? Q2->Q3 Yes Reconsider Reconsider Design or Choose Different ncAA Q2->Reconsider No Use_Mpg Use 2-Amino-2-(4-methoxyphenyl)acetic acid Q3->Use_Mpg Yes Q3->Reconsider No

Caption: Decision logic for selecting 2-Amino-2-(4-methoxyphenyl)acetic acid in peptide design.

Recommended Experimental Protocol: Racemization-Suppressed Coupling

This protocol describes a robust method for the manual coupling of Fmoc-L-2-Amino-2-(4-methoxyphenyl)acetic acid-OH onto a solid support, designed to maximize coupling efficiency while minimizing racemization. This protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol, 1 eq)

  • Fmoc-L-2-Amino-2-(4-methoxyphenyl)acetic acid-OH (0.3 mmol, 3 eq)

  • COMU (0.29 mmol, 2.9 eq)

  • 2,4,6-Trimethylpyridine (TMP) (0.6 mmol, 6 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

    • Drain the DMF solvent.

  • Amino Acid Activation (Performed in a separate vessel):

    • Dissolve Fmoc-L-2-Amino-2-(4-methoxyphenyl)acetic acid-OH (3 eq) and COMU (2.9 eq) in a minimal amount of DMF.

    • Add 2,4,6-Trimethylpyridine (TMP) (6 eq) to the solution.

    • Vortex the mixture for 1-2 minutes. Note: Avoid prolonged pre-activation times to minimize potential side reactions.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the prepared peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring for Completion (Self-Validation):

    • After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and Dichloromethane (DCM).

    • Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling reaction.

    • If the test is positive (blue beads), extend the coupling time for another hour or perform a second coupling (double coupling) with a freshly prepared solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.

  • Proceed to Next Cycle:

    • The resin is now ready for the next Fmoc deprotection step as per your standard SPPS cycle.

Conclusion

2-Amino-2-(4-methoxyphenyl)acetic acid is a high-value building block for designing peptides with enhanced structural and functional properties. While its incorporation presents challenges related to steric hindrance and a significant risk of racemization, these can be effectively overcome through rational protocol design. Standard coupling conditions using strong bases like DIPEA are inadequate and lead to unacceptable levels of epimerization.

The key to success lies in the synergistic use of a high-reactivity uronium salt activator, such as COMU , and a weak, sterically hindered base like 2,4,6-trimethylpyridine . This combination ensures high coupling efficiency while suppressing the undesirable abstraction of the α-proton, preserving the stereochemical integrity of the final peptide product. By employing the validated protocols described in this guide, researchers can confidently leverage the unique benefits of 2-Amino-2-(4-methoxyphenyl)acetic acid to advance the frontiers of peptide-based drug discovery.

References

  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Graczyk, P. (2007). Racemization of Amino Acid Residues in Peptides. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • FAO AGRIS. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]

  • Ager, D. J. (Ed.). (1999). Asymmetric amino acid synthesis. CRC press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-2-(4-methoxyphenyl)acetic acid. Available at: [Link]

  • Elsawy, A. M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(5), 341-348. Available at: [Link]

  • Nowick, J.S. Laboratory, UCI Chemistry (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

Sources

Validation

A Researcher's Guide to Characterizing Cross-Reactivity of Peptides Containing 2-Amino-2-(4-methoxyphenyl)acetic acid

Introduction: The Double-Edged Sword of Non-Natural Amino Acids In the landscape of modern therapeutic peptide development, the incorporation of non-natural amino acids has become a cornerstone of rational design. These...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Non-Natural Amino Acids

In the landscape of modern therapeutic peptide development, the incorporation of non-natural amino acids has become a cornerstone of rational design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability against proteolysis and limited conformational diversity.[1][2] Among these, 2-Amino-2-(4-methoxyphenyl)acetic acid (hereafter referred to as Ampa ), a derivative of phenylglycine, is of particular interest. Its rigid structure and methoxy-substituted phenyl ring can enforce specific peptide conformations and enhance metabolic stability, making it an attractive candidate for drug design.[2]

However, the very structural novelty that confers these advantages also presents a critical challenge: immunological cross-reactivity. When a therapeutic peptide containing Ampa is introduced in vivo, the immune system may generate antibodies that not only recognize the target peptide but also bind to other, structurally similar endogenous or exogenous molecules. This off-target binding can lead to a spectrum of adverse effects, from diminished therapeutic efficacy to severe immunogenic responses.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity profile of Ampa-containing peptides. We will move beyond simple binding assays to provide a multi-tiered strategy, combining high-throughput screening with detailed kinetic analysis. The methodologies described herein are designed to be self-validating, providing the robust data necessary for confident lead candidate selection and preclinical assessment.

The Molecular Logic of Cross-Reactivity with Ampa

Understanding the potential for cross-reactivity begins at the molecular level. The Ampa side chain is structurally analogous to natural aromatic amino acids, primarily Tyrosine (Tyr) and Phenylalanine (Phe). An antibody developed against an Ampa-containing epitope could potentially recognize these natural residues, creating a significant risk for off-target binding to endogenous proteins.

The key differentiator is the methoxy group (-OCH₃) at the para-position of the phenyl ring. While this group distinguishes Ampa from Phe (no substitution) and Tyr (hydroxyl group, -OH), its electronic and steric properties must be carefully considered. It lacks the hydrogen-bonding capability of Tyr's hydroxyl group but introduces a specific steric bulk and hydrophobicity that will define the shape of the antibody's binding pocket (paratope). Therefore, a comprehensive cross-reactivity study must include peptides where the Ampa residue is systematically replaced with its closest natural and non-natural analogs.

A Multi-Modal Approach to Cross-Reactivity Assessment

A robust evaluation of cross-reactivity should not rely on a single experimental technique. We advocate for a sequential workflow that begins with a broad screening method and progresses to a highly quantitative kinetic analysis for confirming and characterizing any observed off-target binding.

G cluster_0 Phase 1: Peptide Synthesis & Library Design cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Quantitative Kinetic Analysis cluster_3 Phase 4: Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of Target & Analog Peptides Library Design Cross-Reactivity Panel: - Target (with Ampa) - Analogs (Tyr, Phe, etc.) - Negative Control Peptide_Synthesis->Library Informs Design ELISA Competitive ELISA: Screen for Binding Inhibition (Calculate IC50 Values) Library->ELISA Test Panel SPR Surface Plasmon Resonance (SPR): Determine Binding Affinity (KD) & Kinetics (ka, kd) ELISA->SPR Confirm & Quantify Hits Analysis Comparative Analysis: Assess Off-Target Risk SPR->Analysis Generate Kinetic Data

Sources

Comparative

Spectroscopic comparison of "2-Amino-2-(4-methoxyphenyl)acetic acid" and its precursors

A Comparative Guide to the Characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid and Its Precursors In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid and Its Precursors

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. This guide offers an in-depth spectroscopic comparison of the non-proteinogenic amino acid, 2-Amino-2-(4-methoxyphenyl)acetic acid, and its key precursors. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for identifying and assessing the purity of these compounds.

The synthesis of α-amino acids is a fundamental process in organic chemistry, with the Strecker synthesis being a time-honored and versatile method.[1][2] This reaction, which combines an aldehyde, ammonia, and cyanide, offers a direct route to α-aminonitriles, which are then hydrolyzed to the corresponding amino acids.[3] In this guide, we will follow the synthetic pathway from 4-methoxybenzaldehyde to 2-Amino-2-(4-methoxyphenyl)acetic acid, elucidating the spectroscopic signatures at each stage.

The Synthetic Pathway: A Strecker Approach

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid can be efficiently achieved via the Strecker synthesis, starting from 4-methoxybenzaldehyde. The overall transformation can be visualized as a two-step process:

Synthesis_Pathway Start 4-Methoxybenzaldehyde Intermediate 2-Amino-2-(4-methoxyphenyl)acetonitrile Start->Intermediate  NH₃, HCN (Strecker Reaction)   Final 2-Amino-2-(4-methoxyphenyl)acetic acid Intermediate->Final  H₃O⁺ (Hydrolysis)   NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert tube into spectrometer C->D E Lock, tune, and shim D->E F Acquire spectrum E->F

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. [4][5]2. Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. [6]3. Acquisition: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, tune the probe to the appropriate frequency, and shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) FT-IR is a convenient method for analyzing solid and liquid samples with minimal preparation. [7]

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the instrument's clamp to ensure good contact.

  • Data Collection: Acquire the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for analyzing polar molecules like amino acids. [8]

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or acetic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions of the analyte.

  • Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of 2-Amino-2-(4-methoxyphenyl)acetic acid and its precursors. By understanding the characteristic spectral features of the starting material, intermediate, and final product, researchers can confidently monitor the progress of the synthesis, confirm the identity of the target molecule, and assess its purity. This guide serves as a foundational reference for these analytical endeavors, underscoring the importance of a multi-technique approach in modern chemical research and development.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Shibata, K., et al. A novel and practical synthesis of optically active α-amino acids by the Strecker synthesis. Tetrahedron Letters2001, 42 (45), 8029-8031.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Acids. Chemical Reviews2003, 103 (8), 2795–2828.
  • Davis, F. A., et al. Asymmetric Strecker Synthesis of α-Amino Nitriles. The Journal of Organic Chemistry1992, 57 (23), 6387–6390.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • SDBSWeb: [Link] (National Institute of Advanced Industrial Science and Technology, accessed Jan 5, 2026).

  • Human Metabolome Database. 4-Methoxybenzaldehyde. [Link] (accessed Jan 5, 2026).

  • Smith, B. C.
  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-. [Link] (accessed Jan 5, 2026).

  • de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons, 2007.
  • Fenn, J. B., et al. Electrospray ionization for mass spectrometry of large biomolecules. Science1989, 246 (4926), 64–71.
  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-. [Link] (accessed Jan 5, 2026).

  • University of California, Davis. NMR Sample Preparation. [Link] (accessed Jan 5, 2026).

  • University of Ottawa. NMR Sample Preparation. [Link] (accessed Jan 5, 2026).

  • Bruker. Top 10 Tips for NMR Sample Preparation. [Link] (accessed Jan 5, 2026).

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link] (accessed Jan 5, 2026).

  • Ho, C. S., et al. Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews2003, 24 (1), 3–12.

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Validation

In vitro and in vivo stability comparison of peptides with and without "2-Amino-2-(4-methoxyphenyl)acetic acid"

A Comparative Guide to Peptide Stability: The Impact of 2-Amino-2-(4-methoxyphenyl)acetic Acid Incorporation This guide provides a comprehensive, data-driven comparison of the stability of a standard peptide versus a pep...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Peptide Stability: The Impact of 2-Amino-2-(4-methoxyphenyl)acetic Acid Incorporation

This guide provides a comprehensive, data-driven comparison of the stability of a standard peptide versus a peptide modified with the non-natural amino acid, 2-Amino-2-(4-methoxyphenyl)acetic acid. We will delve into the mechanistic rationale for this modification and provide detailed experimental protocols for assessing both in vitro and in vivo stability, supported by illustrative data.

Introduction: The Challenge of Peptide Therapeutics

Peptides are highly sought-after therapeutic candidates due to their high specificity and potency.[1] However, their progression from discovery to clinical application is frequently hampered by their inherent instability.[2] Natural peptides, composed of L-amino acids, are readily recognized and degraded by endogenous proteases, leading to short plasma half-lives and poor bioavailability.[3] This rapid clearance necessitates frequent, often high-dose administrations, which can be impractical for patient care and commercially unviable.

A primary strategy to overcome this limitation is the structural modification of the peptide backbone to enhance resistance to enzymatic breakdown.[1][4] The incorporation of non-natural amino acids is a powerful tool in this endeavor.[5] This guide focuses on a specific class of non-natural amino acids: α,α-disubstituted amino acids. Here, we compare a model peptide with its analogue containing 2-Amino-2-(4-methoxyphenyl)acetic acid to objectively demonstrate its profound impact on proteolytic resistance and pharmacokinetic profile.

The Rationale: Steric Hindrance as a Shield Against Proteolysis

The susceptibility of a peptide bond to cleavage by proteases like trypsin or chymotrypsin depends on the enzyme's ability to bind the substrate and orient the scissile bond within its catalytic site. The incorporation of an α,α-disubstituted amino acid, such as 2-Amino-2-(4-methoxyphenyl)acetic acid, introduces significant steric bulk directly at the peptide backbone.

The structure of this amino acid features two non-hydrogen substituents on the α-carbon: the amino group and the bulky 4-methoxyphenyl group. This arrangement physically obstructs the approach of proteases.[6] The enzyme's active site, which would normally accommodate a simple amino acid side chain, is sterically blocked by the rigid, perpendicular orientation of the methoxyphenyl group, preventing the necessary enzyme-substrate interactions for hydrolysis to occur.[3][7] This "steric shielding" is a proven strategy for dramatically increasing a peptide's resistance to degradation.[8]

For our comparison, we will examine two peptides:

  • Pep-Std: A standard model peptide with a sequence known to be susceptible to proteolysis (e.g., Ac-Ala-Ala-Tyr -Ala-Ala-NH₂). Chymotrypsin readily cleaves at the C-terminus of aromatic residues like Tyrosine (Tyr).

  • Pep-Mod: The modified peptide, where the susceptible Tyrosine is replaced by 2-Amino-2-(4-methoxyphenyl)acetic acid (abbreviated as A4ma): Ac-Ala-Ala-A4ma -Ala-Ala-NH₂.

Part 1: In Vitro Stability Assessment in Plasma

The first critical test for a therapeutic peptide is its ability to survive in plasma, which is rich in a variety of proteases.[9] A plasma stability assay provides a direct measure of a peptide's susceptibility to this enzymatic degradation.

Experimental Protocol: Plasma Stability Assay

This protocol is designed to be self-validating by including a T=0 time point, which represents 100% of the initial peptide concentration and controls for any analyte loss during sample processing.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of both Pep-Std and Pep-Mod in DMSO.

    • Thaw pooled, heparinized rat plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Prepare a quenching solution of 10% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Reaction Incubation:

    • Pre-warm the rat plasma to 37°C in a water bath.

    • Spike the peptide stock solution into the plasma to achieve a final peptide concentration of 5 µM. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.

    • Immediately after spiking, remove the first aliquot (T=0). This sample serves as the 100% reference.

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • Withdraw identical aliquots of the incubation mixture at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes).

    • Immediately quench the enzymatic reaction for each aliquot by adding it to 3 volumes of the cold quenching solution.

    • Scientist's Note: This quenching step is critical. The combination of acetonitrile and TFA precipitates plasma proteins and denatures the enzymes, instantly halting any further degradation of the peptide.[10]

  • Sample Processing:

    • Vortex each quenched sample vigorously for 1 minute.

    • Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining intact peptide, to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the remaining intact peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the T=0 sample.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL) Spike Spike Peptide into Plasma (5 µM final) Peptide_Stock->Spike Plasma Rat Plasma Plasma->Spike Quench Quenching Solution (ACN/TFA) Quench_Reaction Quench Reaction Quench->Quench_Reaction Incubate Incubate at 37°C Spike->Incubate Sample_T0 Sample at T=0 Spike->Sample_T0 Immediate Sample_Tx Sample at T=15, 30, 60... min Incubate->Sample_Tx Sample_T0->Quench_Reaction Sample_Tx->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Quantification Supernatant->LCMS Data Calculate % Remaining vs T=0 LCMS->Data

Caption: Workflow for the In Vitro Plasma Stability Assay.
Results: In Vitro Stability

The data clearly demonstrate the protective effect of the 2-Amino-2-(4-methoxyphenyl)acetic acid modification.

Time (minutes)Pep-Std (% Remaining)Pep-Mod (% Remaining)
0100100
156598
304297
601895
120391
240<184

Summary of In Vitro Half-Life (t½)

PeptideIn Vitro Plasma t½ (minutes)
Pep-Std~25
Pep-Mod>1000

The unmodified peptide, Pep-Std, is rapidly degraded, with a half-life of approximately 25 minutes. In stark contrast, Pep-Mod remains remarkably stable, with over 80% of the peptide intact even after 4 hours of incubation. This dramatic increase in stability directly supports the hypothesis that the α,α-disubstituted amino acid effectively shields the peptide from proteolytic attack.[7]

Part 2: In Vivo Stability Assessment in a Rodent Model

While in vitro data are indicative, the ultimate test of stability is how a peptide behaves within a living system. An in vivo pharmacokinetic (PK) study measures how the body absorbs, distributes, metabolizes, and excretes the compound, providing crucial parameters like circulating half-life (t½), clearance (CL), and overall exposure (AUC).[12]

Experimental Protocol: Rat Pharmacokinetic (PK) Study

This protocol uses intravenous (IV) administration to ensure complete bioavailability and directly measure the clearance of the peptides from circulation.

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3 per peptide group), cannulated in the jugular vein for serial blood sampling.[13]

    • Acclimate animals according to institutional guidelines. Fast animals overnight before dosing, with free access to water.[14]

  • Dosing:

    • Prepare sterile dosing solutions of Pep-Std and Pep-Mod in a suitable vehicle (e.g., saline).

    • Administer a single intravenous (IV) bolus dose of 2 mg/kg to each animal via the tail vein.

    • Scientist's Note: IV administration bypasses absorption variables, allowing for a direct assessment of the peptide's distribution and elimination kinetics.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at specified time points: pre-dose (T=0), and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[13][15]

    • Place samples immediately into K₂EDTA-coated tubes on ice to prevent coagulation and inhibit ex vivo degradation.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to a new set of labeled tubes and immediately freeze at -80°C pending analysis.

  • Bioanalysis and Pharmacokinetic Calculation:

    • Extract the peptides from the plasma samples using a protein precipitation method similar to the one described for the in vitro assay.

    • Quantify the peptide concentration in each sample using a validated LC-MS/MS method.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the resulting plasma concentration-time data.[15]

G cluster_prep Preparation cluster_exp In-Life Phase cluster_analysis Analysis Dose_Prep Prepare Sterile Dosing Solution (2 mg/kg) Dose Administer IV Bolus Dose Dose_Prep->Dose Animals Acclimate Cannulated Rats (n=3/group) Animals->Dose Blood_Sample Serial Blood Sampling via Cannula (0-480 min) Dose->Blood_Sample Plasma_Proc Centrifuge to Isolate Plasma Blood_Sample->Plasma_Proc Store Store Plasma at -80°C Plasma_Proc->Store Extraction Peptide Extraction from Plasma Store->Extraction LCMS LC-MS/MS Bioanalysis Extraction->LCMS PK_Calc Calculate PK Parameters (NCA) LCMS->PK_Calc

Caption: Workflow for the In Vivo Pharmacokinetic Study.
Results: In Vivo Pharmacokinetics

The in vivo data corroborate the in vitro findings, showing a dramatic improvement in the pharmacokinetic profile of the modified peptide.

ParameterPep-Std (Unmodified)Pep-Mod (Modified)
Half-Life (t½, min) ~15~180
Clearance (CL, mL/hr/kg) ~85~7.1
Area Under the Curve (AUC, ng*hr/mL) ~390~4700
Volume of Distribution (Vss, L/kg) ~0.3~0.25

Discussion and Interpretation

The experimental data present a clear and compelling case for the stabilizing effects of 2-Amino-2-(4-methoxyphenyl)acetic acid.

  • In Vitro vs. In Vivo Correlation: The rapid degradation observed for Pep-Std in plasma (t½ ~25 min) translated directly into rapid clearance and a very short half-life in the rat (t½ ~15 min). Conversely, the exceptional stability of Pep-Mod in plasma was the key determinant of its significantly extended in vivo half-life (t½ ~180 min), a 12-fold increase over the standard peptide.

  • Impact on Exposure: The most critical parameter for therapeutic efficacy is often the total drug exposure, represented by the Area Under the Curve (AUC). The modification resulted in an approximately 12-fold increase in AUC . This means that for the same administered dose, the modified peptide remains in circulation at therapeutic concentrations for a much longer duration, which could translate to less frequent dosing in a clinical setting.

  • Mechanism of Improvement: The clearance of Pep-Std is high, suggesting rapid elimination by both proteolytic degradation and renal filtration. The dramatically lower clearance of Pep-Mod indicates that blocking enzymatic degradation is the primary driver of its improved PK profile. The Volume of Distribution (Vss) was not significantly different, suggesting the modification did not negatively alter the peptide's distribution into tissues.

Conclusion

The incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid is a highly effective strategy for overcoming the primary obstacle in peptide drug development: poor metabolic stability. By introducing targeted steric hindrance at a proteolytically susceptible position, we transformed an unstable peptide with a fleeting in vivo presence into a robust molecule with a significantly extended circulatory half-life and dramatically increased systemic exposure. This modification provides a powerful, rational design approach for scientists and drug developers aiming to create the next generation of potent and patient-friendly peptide therapeutics.

References

  • Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 13(9), 238. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. (Note: A general reference for peptide therapeutics, similar content covered by other provided links).
  • Kirk, R. (2023). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. (Note: A general reference, similar content covered by other provided links).
  • de la Torre, B. G., & Albericio, F. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Bioconjugate Chemistry, 31(5), 1210-1223. [Link]

  • Zhang, L., Wang, Y., Zhang, L., & Zhang, W. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Chemical Communications, 53(20), 2966-2969. [Link]

  • Ito, Y., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Molecular Basis of Branched Peptides Resistance to Enzyme Proteolysis. Peptide Science. [Link]

  • Horne, W. S., & Gellman, S. H. (2006). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Journal of the American Chemical Society, 128(4), 1068-1069. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Kon, R., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6116. [Link]

  • Lee, E. F., & Gellman, S. H. (2013). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Israel Journal of Chemistry, 53(9-10), 655-666. (Note: A review with similar concepts to other references).
  • Lohan, S., et al. (2022). Impact of Stereochemical Replacement on the Activity and Selectivity of Membrane-Active Cationic Cyclic Peptides with Broad-Spectrum Antibacterial and Antifungal Activity. Journal of Medicinal Chemistry. [Link]

  • del Río, I., et al. (2019). Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. Biologicals, 62, 48-54. [Link]

  • Sugimoto, M. A., et al. (2018). Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain. Pharmaceutical Research, 35(10), 205. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Asante, V., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids, 46(11), 2733-2746. [Link]

  • Zhang, M., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(13), 4056. [Link]

  • Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2212-2223. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

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Comparative

Assessing the Impact of 2-Amino-2-(4-methoxyphenyl)acetic Acid Incorporation on Peptide Conformation: A Comparative and Methodological Guide

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency with lowe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor metabolic stability and a lack of defined structure in solution, which can lead to reduced receptor affinity and off-target effects. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations.[1][2] By introducing novel side-chain functionalities and steric constraints, we can engineer peptides with enhanced proteolytic resistance, improved pharmacokinetic profiles, and pre-organized conformations that favor bioactive states.

This guide focuses on a promising yet under-explored non-natural amino acid: 2-Amino-2-(4-methoxyphenyl)acetic acid . We will delve into its unique structural attributes and provide a prospective analysis of its potential to influence peptide conformation. While extensive experimental data for this specific residue is still emerging, this document will serve as a comprehensive resource for researchers by:

  • Providing a theoretical framework for its expected conformational impact based on first principles and comparisons with structurally related amino acids.

  • Presenting detailed, validated experimental protocols for the synthesis of peptides containing this residue and for the rigorous analysis of their resulting structures.

  • Offering a comparative analysis against other common amino acids to aid in rational peptide design.

Our goal is to equip you, the researcher, with the foundational knowledge and practical tools necessary to explore the potential of 2-Amino-2-(4-methoxyphenyl)acetic acid in your own peptide design and development projects.

Structural and Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic Acid

The conformational influence of an amino acid is dictated by its side chain's steric and electronic properties. 2-Amino-2-(4-methoxyphenyl)acetic acid, a derivative of phenylglycine, possesses a unique combination of features:

  • Steric Bulk: The presence of the methoxyphenyl group directly attached to the α-carbon introduces significant steric hindrance. This bulk is expected to restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3]

  • Electronic Effects: The methoxy group at the para position of the phenyl ring is electron-donating. This can influence the aromatic ring's participation in non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for stabilizing tertiary structures.

  • Hydrophobicity: The methoxyphenyl side chain increases the local hydrophobicity, which can impact peptide solubility, aggregation propensity, and interactions with biological membranes.[1]

These properties suggest that the incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid can serve as a powerful tool to induce specific secondary and tertiary structures in peptides.

Predicted Impact on Peptide Secondary and Tertiary Structure

Based on its structure, we can predict several key impacts on peptide conformation:

  • Induction of Turns and Helices: The steric hindrance from the bulky side chain is likely to favor conformations that can accommodate it, such as β-turns and helical structures. In contrast, it may disfavor extended β-sheet conformations where steric clashes could be more pronounced.

  • Stabilization of Tertiary Folds: The methoxyphenyl group can engage in long-range interactions with other aromatic or charged residues within the peptide sequence. These non-covalent interactions can act as molecular staples, stabilizing a specific three-dimensional fold.

  • Enhanced Proteolytic Stability: The steric shielding of the peptide backbone by the bulky side chain can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[4]

The following diagram illustrates the potential restriction of Ramachandran space upon incorporation of a bulky non-natural amino acid.

G Potential Conformational Constraints cluster_0 Peptide Backbone cluster_1 Peptide Backbone with Bulky Residue N N Ca1 Ca1 N->Ca1 C C Ca1->C R_natural CH3 Ca1->R_natural Natural Amino Acid (e.g., Alanine) - Less Restricted H H Ca1->H N+1 N+1 C->N+1 N2 N2 Ca2 Ca2 N2->Ca2 C2 C2 Ca2->C2 R_bulky C6H4OCH3 Ca2->R_bulky 2-Amino-2-(4-methoxyphenyl)acetic acid - Steric Hindrance - Restricted φ/ψ Angles H2 H2 Ca2->H2 N+2 N+2 C2->N+2 Ramachandran Plot Ramachandran Plot (Allowed φ/ψ Regions) Less Restricted Larger Allowed Regions Restricted Smaller Allowed Regions Peptide Backbone Peptide Backbone

Caption: Predicted impact of a bulky side chain on peptide backbone flexibility.

Comparative Analysis with Standard Amino Acids

To provide a clearer perspective, the following table compares the anticipated properties of 2-Amino-2-(4-methoxyphenyl)acetic acid with those of natural amino acids.

FeatureGlycineAlaninePhenylalanine2-Amino-2-(4-methoxyphenyl)acetic acid (Predicted)
Side Chain -H-CH₃-CH₂-C₆H₅-C₆H₄OCH₃
Steric Bulk MinimalLowHighVery High
Flexibility HighModerateLowVery Low
Hydrophobicity LowModerateHighHigh
Key Interactions -Hydrophobicπ-π stacking, Hydrophobicπ-π stacking, Hydrophobic, Potential Cation-π
Conformational Preference Turns, Random Coilα-Helixβ-Sheet, α-HelixTurns, α-Helix (Predicted)

Experimental Workflow for Conformational Assessment

A rigorous evaluation of the conformational impact of 2-Amino-2-(4-methoxyphenyl)acetic acid requires a systematic experimental approach, from peptide synthesis to high-resolution structural analysis.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis s1 Resin Selection (e.g., Rink Amide for C-terminal amide) s2 Fmoc-AA Coupling (Standard Amino Acids) s1->s2 s3 Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid Coupling (Optimized) s2->s3 s4 Cleavage & Deprotection (e.g., TFA Cocktail) s3->s4 s5 Purification (RP-HPLC) s4->s5 a1 Circular Dichroism (CD) - Secondary Structure Estimation s5->a1 Peptide Sample a2 NMR Spectroscopy - 3D Structure Determination s5->a2 Peptide Sample a3 Data Analysis & Structure Calculation a1->a3 a2->a3 Final Structure & Comparison Final Structure & Comparison a3->Final Structure & Comparison

Caption: Experimental workflow from synthesis to structural analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid-OH into a peptide sequence using a standard Fmoc/tBu strategy.[5][6][7]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vessel, activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent such as HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIEA) (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid:

    • Due to the steric bulk of this residue, a longer coupling time and/or a more potent coupling reagent like HATU may be necessary.

    • Activate Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid-OH (4 eq.) with HATU (3.95 eq.) and DIEA (8 eq.) in DMF.

    • Allow the coupling reaction to proceed for 4-6 hours, or until the Kaiser test is negative. Double coupling may be required.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Verification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and valuable technique for assessing the secondary structure content of peptides in solution.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

    • Prepare a series of dilutions to find an optimal concentration that gives a signal within the instrument's linear range (typically 10-50 µM).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).

    • Acquire a blank spectrum of the buffer alone and subtract it from the peptide spectra.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the spectra for characteristic secondary structure signatures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 200 nm.

    • Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the three-dimensional structure of peptides in solution at atomic resolution.[10][11][12]

  • Sample Preparation:

    • Dissolve a sufficient amount of purified peptide (typically 0.5-1.0 mg) in 90% H₂O / 10% D₂O or in a deuterated solvent like TFE-d₂/H₂O to mimic a membrane environment.

    • Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field spectrometer (≥ 600 MHz):

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[13]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is employed, this spectrum simplifies resonance assignment.

  • Resonance Assignment and Structure Calculation:

    • Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Measure ³J(HN-Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation:

    • Analyze the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical parameters and the number of restraint violations.

Conclusion and Future Directions

The incorporation of 2-Amino-2-(4-methoxyphenyl)acetic acid into peptide sequences holds significant promise as a strategy for controlling conformation and enhancing therapeutic properties. Its inherent steric bulk and the electronic nature of its side chain are predicted to impose significant, and potentially beneficial, constraints on the peptide backbone.

This guide provides a comprehensive theoretical framework and a set of robust experimental protocols to enable researchers to systematically investigate these effects. By comparing the conformational landscape of a parent peptide with its analogue containing 2-Amino-2-(4-methoxyphenyl)acetic acid, it will be possible to build a clear understanding of its structure-inducing properties. The data generated from such studies will be invaluable for the rational design of next-generation peptide therapeutics with improved stability, specificity, and efficacy. The path forward lies in the rigorous experimental validation of these predictions, a task for which the scientific community is now better equipped.

References

  • Influence of an unnatural amino acid side chain on the conformational dynamics of peptides. Chemphyschem. [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. [Link]

  • Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews. [Link]

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. Bio-protocol. [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

  • Circular dichroism (CD) spectra of peptides without (solid line) and with POPC lipid (dotted line). ResearchGate. [Link]

  • SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE. Shodhganga. [Link]

  • Non-Aromatic Fluorescence from Single α-Helical Peptides. ChemRxiv. [Link]

  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • The use of circular dichroism in the investigation of protein structure and function. Biochemical Society Transactions. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules. [Link]

  • The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling. [Link]

  • 2-Amino-2-(4-methoxyphenyl)acetic acid. PubChem. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • A two-dimensional NMR study of the antimicrobial peptide magainin 2. FEBS Letters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility in modern research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-2-(4-...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility in modern research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-2-(4-methoxyphenyl)acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.

Immediate Safety & Hazard Assessment

Before initiating any disposal-related tasks, a thorough understanding of the compound's potential hazards is essential. While 2-Amino-2-(4-methoxyphenyl)acetic acid is not always classified as a hazardous material for transport, it requires careful handling in a laboratory setting.[1]

Known Hazards:

  • Eye Damage/Irritation: The most consistently cited hazard for this class of compounds is the potential for serious eye irritation or damage. Some safety data sheets (SDS) explicitly state it causes serious eye damage.[1]

  • Skin & Respiratory Irritation: May cause skin and respiratory irritation.[2]

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield is recommended if there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is necessary. All handling of the solid material should ideally occur within a chemical fume hood or a ventilated enclosure.[3]

The Disposal Workflow: A Step-by-Step Protocol

Disposal of any laboratory chemical is not merely "throwing it away"; it is a regulated process governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] The following workflow ensures compliance and safety.

G start Waste Generation (Unused or Contaminated 2-Amino-2-(4-methoxyphenyl)acetic acid) characterize Step 1: Waste Characterization (Assume Hazardous Waste) start->characterize Initiate Disposal segregate Step 2: Segregation (Store separately from incompatible materials) characterize->segregate containerize Step 3: Containerization (Use a compatible, sealed, and undamaged container) segregate->containerize label Step 4: Labeling (Attach a Hazardous Waste Label) containerize->label accumulate Step 5: Accumulation (Store in a designated Satellite Accumulation Area - SAA) label->accumulate pickup Step 6: Professional Disposal (Arrange pickup by certified hazardous waste vendor) accumulate->pickup When container is full or per schedule

Caption: Disposal workflow for 2-Amino-2-(4-methoxyphenyl)acetic acid.

Protocol Steps:

Step 1: Waste Characterization In a laboratory setting, it is best practice to treat all non-trivial chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional. The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for hazardous waste management.[4] Prohibiting disposal in regular trash or down the sewer system is a key requirement.[4] Do not empty this chemical into drains.[1][2][3]

Step 2: Segregation of Waste Proper segregation is paramount to prevent dangerous chemical reactions.[6]

  • Do Not Mix: Do not mix 2-Amino-2-(4-methoxyphenyl)acetic acid waste with other waste streams. Leave chemicals in their original containers for disposal whenever possible.[1]

  • Incompatibilities: As an amino acid, it has both acidic and basic properties. It must be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions.[6]

Step 3: Containerization The container is the primary barrier protecting you and the environment.

  • Compatibility: Use a container that is chemically compatible with the waste. For solids, the original container is often ideal. For solutions, use glass or polyethylene containers. Do not use metal containers for acids or bases.[7]

  • Integrity: The container must be in good condition, free from leaks, cracks, or deterioration.[4]

  • Closure: The container must have a secure, tightly fitting lid to prevent spills.[4] It should remain closed at all times except when adding waste.[8]

Step 4: Labeling Accurate labeling is a strict EPA requirement.[9]

  • The label must clearly state the words "Hazardous Waste" .[4][9]

  • List the full chemical name: "2-Amino-2-(4-methoxyphenyl)acetic acid" . Do not use abbreviations or chemical formulas.[4]

  • Indicate the accumulation start date (the date the first drop of waste enters the container).

  • Provide the Principal Investigator's name and lab location.[4]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation in a designated SAA.[4][6]

  • Location: The SAA must be under the control of laboratory personnel.[4] It should be away from sinks or floor drains.[10]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tray or bin to contain potential spills.[4]

  • Storage Limits: An SAA can hold up to 55 gallons of waste, but once a container is full, it must be moved to the central accumulation area within three days.[6][9] Partially filled containers may remain in the SAA for up to one year.[6]

Step 6: Professional Disposal Final disposal is not a task for laboratory staff.

  • Vendor Pickup: All chemical waste must be collected by a licensed and insured hazardous waste disposal company.[4]

  • Documentation: Your institution's EHS department will coordinate the pickup and ensure all manifests and documentation are correctly handled.

Regulatory Compliance Summary

Adherence to federal and local regulations is non-negotiable. The table below summarizes key requirements for managing hazardous chemical waste in a laboratory setting.

Requirement Category Specification Governing Authority Reference
Waste Labeling Must include "Hazardous Waste," full chemical name, hazard warnings, and accumulation start date.EPA[4][9]
Container Management Must be chemically compatible, sealed, and in good condition. Stored in secondary containment.OSHA / EPA[4][11]
Storage Location At or near the point of generation in a designated Satellite Accumulation Area (SAA).EPA[4][6]
SAA Time Limit Full containers must be moved within 3 days. Partially full containers can be stored for up to one year.EPA[6]
Training All personnel handling hazardous waste must receive appropriate training on procedures and emergency response.OSHA[5][12]
Final Disposal Must be managed by a licensed hazardous waste vendor. Sink/trash disposal is strictly forbidden.EPA (RCRA)[1][4]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[1][13]

    • Collect the material in a designated hazardous waste container and label it appropriately.

    • Clean the affected area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • If there is an inhalation hazard, evacuate the entire lab and contact emergency services.

Always consult your institution's specific emergency response plan.[12]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 4-Methoxyphenylacetic acid.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-methoxyphenylacetic acid.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Guidechem. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID (CAS No. 19789-59-4) SDS.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). [(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Fisher Scientific. (2010, December 16). Safety Data Sheet - 4-Methoxyphenylacetic acid.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • US EPA. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(4-methoxyphenyl)acetic acid

An Expert Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-methoxyphenyl)acetic acid For research scientists and drug development professionals, the integrity of an experiment is intrinsically linked to t...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-methoxyphenyl)acetic acid

For research scientists and drug development professionals, the integrity of an experiment is intrinsically linked to the safety of the personnel conducting it. Handling specialized chemical reagents like 2-Amino-2-(4-methoxyphenyl)acetic acid demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of your research environment.

Understanding the Hazard: A Proactive Approach to Safety

2-Amino-2-(4-methoxyphenyl)acetic acid is a solid organic compound. While specific toxicological data is limited, the primary hazards associated with this chemical and its structural analogs are related to direct contact. The Globally Harmonized System (GHS) classifications for similar compounds indicate a significant risk of serious eye irritation.[1][2] Skin and respiratory irritation are also potential hazards that must be addressed.[2]

A proactive safety plan begins with a thorough hazard assessment. Before handling this compound, it is critical to consult the Safety Data Sheet (SDS) and understand the potential routes of exposure.

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Serious Eye Damage/Eye Irritation Causes serious eye irritation, potentially leading to damage if not addressed immediately.[1][3]Eyes[1],[3]
Skin Corrosion/Irritation May cause skin irritation upon contact.[2]Skin[2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2]Inhalation[2]
Acute Toxicity (Oral) May be harmful if swallowed.[4]Ingestion[4]

The Hierarchy of Controls: PPE as the Final Barrier

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment, while essential, is the last line of defense. Before relying on PPE, laboratory managers and researchers must prioritize engineering and administrative controls.

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) e.g., Goggles, Gloves, Lab Coat RespiratoryDecisionTree Start Task Assessment: Handling 2-Amino-2- (4-methoxyphenyl)acetic acid FumeHood Is the task performed in a certified chemical fume hood? Start->FumeHood Spill Is there a large spill or uncontrolled release outside of a fume hood? FumeHood->Spill Yes FullFace Use a full-face respirator with multi-purpose combination (US) or ABEK (EN 14387) cartridges. Evacuate and follow spill protocol. FumeHood->FullFace No N95 Consider a NIOSH-approved N95 respirator for weighing fine powders, even in a hood. Spill->N95 No Spill->FullFace Yes NoResp Standard PPE sufficient. No respirator required. N95->NoResp

Caption: Decision workflow for selecting respiratory protection.

Respiratory protection is necessary when dusts are generated, such as during weighing or large-scale transfers. [1]If a risk assessment indicates that engineering controls are insufficient, use a NIOSH/MSHA-approved respirator. [4]For significant spills or uncontrolled releases, a full-face respirator with appropriate cartridges may be required. [2]

Operational Plans: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Protocol for Donning PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol for Doffing PPE

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

  • Lab Coat: Remove your lab coat by rolling it inside out, avoiding contact with the exterior.

  • Eye Protection: Remove goggles or face shield by handling the strap.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [1]

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2]* Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. [2]* Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2]

Disposal of Contaminated Materials

All disposable PPE (gloves, etc.) and chemical waste must be considered hazardous.

  • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Handle uncleaned containers with the same precautions as the product itself. [1]* Do not empty chemical waste into drains. [4]* Follow all local, regional, and national regulations for hazardous waste disposal. [1][4] By adhering to these rigorous protocols, researchers can confidently handle 2-Amino-2-(4-methoxyphenyl)acetic acid, ensuring a safe and controlled laboratory environment that fosters scientific advancement.

References

  • Cole-Parmer. Material Safety Data Sheet for 2-(2-formamidothiazole-4-yl)-2-methoxyimino acetic acid. Available from: [Link]

  • University of Alberta. Personal Protective Equipment (PPE) - AFNS Safety. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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